Ethyl 7-bromo-1H-indazole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-bromo-2H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-6-4-3-5-7(11)8(6)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDNDGYLRZWKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NN1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696346 | |
| Record name | Ethyl 7-bromo-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-56-1 | |
| Record name | Ethyl 7-bromo-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Ethyl 7-bromo-1H-indazole-3-carboxylate is a key building block in the synthesis of more complex molecules, with the bromine atom at the 7-position providing a handle for further functionalization through cross-coupling reactions, and the ethyl carboxylate group at the 3-position offering a site for amide bond formation or other modifications. This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this important intermediate.
Recommended Synthetic Route: The Japp-Klingemann Reaction
A reliable and efficient method for the synthesis of this compound is the Japp-Klingemann reaction. This classical reaction in organic chemistry provides a straightforward route to arylhydrazones from the reaction of an aryl diazonium salt with a β-ketoester.[2][3][4] The resulting hydrazone can then undergo an intramolecular cyclization, akin to the Fischer indole synthesis, to afford the desired indazole.[5][6][7]
The overall synthetic strategy involves three key stages:
-
Diazotization of the starting aniline, 2-bromo-6-methylaniline.
-
Japp-Klingemann Coupling of the resulting diazonium salt with a β-ketoester, ethyl 2-methyl-3-oxobutanoate.
-
Intramolecular Cyclization of the intermediate hydrazone to yield the final product.
Overall Reaction Scheme:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Starting Material: 2-Bromo-6-methylaniline
The starting material, 2-bromo-6-methylaniline, is commercially available. However, for completeness, a common synthetic route from 2-methylaniline (o-toluidine) is outlined below. This involves the protection of the amino group, followed by bromination and deprotection.
Experimental Protocol: Synthesis of 2-Bromo-6-methylaniline
Step 1: Acetylation of 2-Methylaniline
-
To a stirred solution of 2-methylaniline in glacial acetic acid, add acetic anhydride dropwise at room temperature.
-
Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product, N-(2-methylphenyl)acetamide.
-
Filter the solid, wash with water, and dry.
Step 2: Bromination of N-(2-methylphenyl)acetamide
-
Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent such as acetic acid.
-
Add a solution of bromine in acetic acid dropwise to the mixture at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture until completion (monitored by TLC).
-
Pour the mixture into water and collect the precipitated N-(2-bromo-6-methylphenyl)acetamide by filtration.
Step 3: Hydrolysis of N-(2-bromo-6-methylphenyl)acetamide
-
Reflux the N-(2-bromo-6-methylphenyl)acetamide in an acidic or basic solution (e.g., aqueous HCl or NaOH) until hydrolysis is complete.
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-6-methylaniline.
Part 2: Detailed Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of the target compound, including the underlying mechanistic principles.
Step 2.1: Diazotization of 2-Bromo-6-methylaniline
Causality Behind Experimental Choices: The diazotization of aromatic amines requires a cold, acidic medium to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt, which is unstable at higher temperatures.[8]
Experimental Protocol:
-
Dissolve 2-bromo-6-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting solution of 2-bromo-6-methylbenzenediazonium chloride at 0-5 °C for 15-30 minutes before proceeding to the next step.
Caption: Diazotization of 2-bromo-6-methylaniline.
Step 2.2: Japp-Klingemann Coupling
Causality Behind Experimental Choices: The Japp-Klingemann reaction involves the coupling of the electrophilic diazonium salt with the enolate of a β-ketoester. The reaction is typically carried out in a basic medium to facilitate the formation of the enolate.[2] The subsequent cleavage of the acetyl group is a key feature of this reaction when using an acetoacetate derivative.[9]
Experimental Protocol:
-
In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate and sodium acetate in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Step 2.1 to the β-ketoester solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
The intermediate hydrazone, ethyl 2-((2-bromo-6-methylphenyl)hydrazono)propanoate, will precipitate from the solution.
-
Collect the solid by filtration, wash with water, and dry.
Caption: Japp-Klingemann coupling to form the hydrazone intermediate.
Step 2.3: Intramolecular Cyclization
Causality Behind Experimental Choices: The final step is an acid-catalyzed intramolecular cyclization of the hydrazone, which is analogous to the Fischer indole synthesis.[5][7] The acid protonates the imine nitrogen, facilitating a[6][6]-sigmatropic rearrangement, followed by aromatization to form the stable indazole ring system.
Experimental Protocol:
-
Add the dried hydrazone intermediate from Step 2.2 to a suitable acidic medium, such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.
Caption: Acid-catalyzed intramolecular cyclization to the indazole.
Part 3: Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| Appearance | White to off-white solid |
| Melting Point | Specific to the compound, to be determined experimentally |
| ¹H NMR | Signals corresponding to the aromatic protons on the indazole ring, the ethyl group of the ester (a quartet and a triplet), and the N-H proton of the indazole. The chemical shifts and coupling constants will be characteristic of the 7-bromo substitution pattern. |
| ¹³C NMR | Signals for all carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the indazole ring, and the carbons of the ethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉BrN₂O₂), and a characteristic isotopic pattern due to the presence of bromine. |
Conclusion
The Japp-Klingemann reaction provides a reliable and scalable method for the synthesis of this compound. This in-depth guide has outlined the key synthetic steps, provided detailed experimental considerations, and explained the underlying chemical principles. By following these protocols, researchers can efficiently produce this valuable building block for use in drug discovery and development programs.
References
- 1. Indazole synthesis [organic-chemistry.org]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 9. organicreactions.org [organicreactions.org]
Introduction: The Indazole Scaffold and the Strategic Value of Ethyl 7-bromo-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 7-bromo-1H-indazole-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
The indazole ring system, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of therapeutics targeting a wide array of diseases, including cancer and inflammatory conditions.[3][4][5]
Within this important class of heterocycles, This compound emerges as a particularly valuable and versatile building block. Its structure is strategically designed for facile diversification. The bromine atom at the C7 position serves as a reactive handle for modern cross-coupling reactions, the ester at C3 allows for the construction of amides and other derivatives, and the pyrazole N-H offers a site for substitution to modulate physicochemical properties. This guide provides a comprehensive overview of its properties, synthesis, and core reactivity, offering field-proven insights for its effective utilization in research and development.
PART 1: Physicochemical and Spectral Characteristics
A precise understanding of a reagent's physical and spectral properties is fundamental to its successful application in synthesis. While some data for this specific isomer must be inferred from closely related analogs, the expected characteristics are well-established within the bromo-indazole class.
Core Properties
The key physicochemical data for this compound are summarized below. The molecular formula and weight are identical to its 5-bromo and 6-bromo isomers.[4][5]
| Property | Value | Source/Reference |
| CAS Number | Not explicitly available; (Methyl ester is 885279-52-7) | [6] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Inferred from structure |
| Molecular Weight | 269.10 g/mol | [4][5] |
| Appearance | Expected to be a white to off-white or yellow solid/powder | [4][5] |
| Purity | Typically ≥95% (by NMR or HPLC) | [4][5] |
| Storage | Store at 0-8 °C under an inert atmosphere | [4][5] |
Spectral Data Interpretation
The spectral signature of this compound is critical for reaction monitoring and product confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a characteristic downfield singlet for the N-H proton (often broad), and a quartet and triplet for the ethyl ester group. The coupling patterns of the aromatic protons (typically doublets and a triplet) are key to confirming the 7-bromo substitution pattern.
-
¹³C NMR: The carbon spectrum will show signals for the two distinct rings, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbon atom attached to the bromine (C7) will be shifted accordingly.
-
IR Spectroscopy: Key vibrational bands will include a broad peak for the N-H stretch (around 3100-3300 cm⁻¹), a strong carbonyl (C=O) stretch from the ester group (around 1700-1720 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.[7]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br).
PART 2: Synthesis of the Indazole Core
The construction of the indazole ring is a well-trodden path in organic synthesis. A highly effective and modern approach involves the [3+2] cycloaddition of a benzyne intermediate with a diazo compound.[8] This method provides a direct route to the C3-carboxy-substituted indazole core.
Synthetic Workflow: Benzyne Cycloaddition
The synthesis begins with a bromo-substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which serves as the benzyne precursor. Reaction with ethyl diazoacetate in the presence of a fluoride source generates the desired indazole scaffold in a single, efficient step.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a verified procedure for the non-brominated analog and should be performed with appropriate safety precautions for handling diazo compounds.[8]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add the bromo-substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv). CAUTION: Diazo compounds are potentially explosive and should be handled with care behind a safety shield.[8]
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Initiation: While stirring vigorously, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) dropwise over 40 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1.5 hours, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor reaction completion by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.
PART 3: Core Reactivity and Strategic Functionalization
The true synthetic power of this compound lies in its capacity for selective functionalization at the C7 position. The bromine atom is a gateway to forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.
C7-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for installing aryl or heteroaryl groups at the C7 position. This palladium-catalyzed reaction offers exceptional functional group tolerance and reliability.[9][10]
Mechanistic Rationale: The choice of catalyst, base, and solvent is critical for achieving high yields. Catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly employed.[1][11][12] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid for the transmetalation step.[11] A mixture of an organic solvent like dioxane or DME with water is often used to facilitate the dissolution of both organic and inorganic reagents.[11][12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
General Protocol for Suzuki-Miyaura Coupling:
-
Setup: To a flame-dried flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).[11]
-
Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11]
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by LC-MS.
-
Work-up and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the residue by flash chromatography.[11]
C7-Amination via Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[13] It allows for the coupling of the 7-bromoindazole with a vast range of primary and secondary amines, which is a critical transformation for tuning the pharmacological properties of lead compounds.[14]
Mechanistic Rationale: This reaction also relies on a palladium catalyst, but the choice of ligand is paramount. Sterically hindered phosphine ligands (e.g., BINAP, XPhos, t-BuXPhos) are crucial for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[13][15] A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to deprotonate the amine, facilitating its coordination to the palladium center.[14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination:
-
Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 8 mol%).[15] Add the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Inerting: Seal the tube, evacuate, and backfill with an inert gas three times.
-
Reagent Addition: Add the amine (1.2 equiv) followed by an anhydrous solvent like toluene or dioxane.[14][15]
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute with ethyl acetate and wash with brine. Dry the organic layer, filter, and concentrate. Purify the crude material by flash chromatography.[14]
PART 4: Applications and Future Outlook
The derivatives synthesized from this compound are of significant interest in several high-value research areas:
-
Pharmaceutical Development: The indazole core is central to many kinase inhibitors used in oncology.[9] Functionalization at the C7 position allows for the exploration of structure-activity relationships (SAR) to improve potency and selectivity against targets like IKK2.[9] The ester at C3 can be converted to a carboxamide, another common pharmacophore in drug candidates.[16]
-
Agrochemicals: The inherent biological activity of the indazole scaffold makes it a promising platform for developing novel pesticides and herbicides with improved efficacy.[3][4]
-
Materials Science: The rigid, aromatic structure of indazoles makes them attractive for creating advanced materials, such as polymers and coatings, where specific electronic and physical properties are required.[3][17]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for innovation. Its well-defined reactive sites allow for controlled, stepwise diversification using robust and high-yielding modern synthetic methods. By leveraging the reactivity of the C7-bromo position through Suzuki-Miyaura and Buchwald-Hartwig couplings, researchers can rapidly generate libraries of novel compounds for screening in drug discovery, agrochemical, and materials science applications. A thorough understanding of its properties and reactivity, as detailed in this guide, is the first step toward unlocking its full synthetic potential.
References
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- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
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- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- 1H-Indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate.
- Technical Support Center: Suzuki Reactions with (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1-tetralone. Benchchem.
- 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester - Chem-Impex. Chem-Impex.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
- Mthis compound | CAS#:885279-52-7. Chemsrc.
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate.
- Indazole-3-carboxylic acid | 4498-67-3. ChemicalBook.
- How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ. Guidechem.
- 1H-Indazole-3-Carboxylic Acid Methyl Ester. Natural Micron Pharm Tech.
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An In-Depth Technical Guide to the Synthetic Utility and Mechanistic Potential of Ethyl 7-bromo-1H-indazole-3-carboxylate
This guide provides an in-depth technical exploration of Ethyl 7-bromo-1H-indazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. While this compound is primarily recognized as a synthetic intermediate rather than a pharmacologically active agent itself, its structural features offer a versatile platform for the development of potent and selective modulators of critical biological pathways. This document will elucidate the synthetic utility of this scaffold and explore the potential mechanisms of action of its derivatives, providing a roadmap for researchers and drug development professionals.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a versatile template for designing molecules that can interact with a wide range of biological targets.[2] Derivatives of indazole have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][4][5][6] this compound serves as a crucial starting material in the synthesis of many of these derivatives, with the bromine atom at the 7-position and the ethyl carboxylate at the 3-position providing orthogonal handles for chemical modification.[4][7]
Synthetic Utility and Derivatization Strategies
The primary role of this compound is as a versatile intermediate for the synthesis of more complex molecules.[4][7][8] The ester and bromo functionalities allow for a variety of chemical transformations to generate libraries of compounds for biological screening.
Amidation of the 3-Carboxylate
A common and highly effective derivatization strategy is the amidation of the ethyl carboxylate at the 3-position. This is typically achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a diverse range of amines. This approach has been successfully employed to synthesize a variety of 1H-indazole-3-carboxamide derivatives.[1][9]
Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives
-
Hydrolysis of the Ester:
-
Dissolve this compound in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with a dilute acid, such as 1N HCl, to precipitate the 7-bromo-1H-indazole-3-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
-
Amide Coupling:
-
To a solution of 7-bromo-1H-indazole-3-carboxylic acid in a polar aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Add the desired primary or secondary amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Cross-Coupling Reactions at the 7-Bromo Position
The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These transformations allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, significantly expanding the chemical diversity of the resulting derivatives.
Potential Mechanisms of Action of Indazole-3-Carboxamide Derivatives
While this compound itself is not known to have a specific mechanism of action, its derivatives have been shown to target several key proteins implicated in disease.
Kinase Inhibition
A significant number of indazole derivatives have been developed as potent kinase inhibitors.[2] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers. The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the design of inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell motility and proliferation.[10][11]
Hypothetical Signaling Pathway: PAK1 Inhibition
Caption: Hypothetical inhibition of the PAK1 signaling pathway by an indazole-3-carboxamide derivative.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Derivatives of the indazole scaffold have also been successfully developed as inhibitors of poly(ADP-ribose) polymerase (PARP).[12][13] PARP enzymes are critical for DNA repair, and their inhibition has emerged as a powerful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[12][14][15][16] The 2H-indazole-7-carboxamide scaffold, in particular, has been instrumental in the development of potent PARP inhibitors like Niraparib.[2][12][13]
Hypothetical Mechanism: Synthetic Lethality with PARP Inhibition
Caption: The principle of synthetic lethality through PARP inhibition in BRCA-deficient cells.
Experimental Workflows for Mechanistic Elucidation
Once a library of derivatives has been synthesized from this compound, a systematic approach is required to identify their biological targets and elucidate their mechanisms of action.
Workflow: Target Identification and Validation
Caption: A generalized workflow for the identification and validation of biological targets for novel indazole derivatives.
Quantitative Data on Related Indazole Derivatives
While specific bioactivity data for this compound is not available, the following table summarizes the inhibitory activities of related indazole derivatives against various biological targets to provide context for the potential of this scaffold.
| Compound Class | Target | IC50 / EC50 | Reference |
| 2-phenyl-2H-indazole-7-carboxamides | PARP-1 | 3.8 nM | [12][13] |
| 2-phenyl-2H-indazole-7-carboxamides | PARP-2 | 2.1 nM | [12][13] |
| 1H-indazole-3-carboxamide derivatives | PAK1 | 9.8 nM | [10] |
| 1H-indazole derivatives | EGFR T790M | 5.3 nM | [2] |
| 1H-indazole derivatives | EGFR | 8.3 nM | [2] |
| 1H-indazol-3-amine derivatives | Bcr-AblWT | 0.014 µM | [2] |
| 1H-indazol-3-amine derivatives | Bcr-AblT315I | 0.45 µM | [2] |
Conclusion
This compound is a high-value starting material for the synthesis of novel, biologically active molecules. Its utility lies in the facile derivatization of the 3-carboxylate and 7-bromo positions, enabling the exploration of vast chemical space. The indazole scaffold has a proven track record in the development of potent inhibitors of clinically relevant targets, particularly protein kinases and PARP. By leveraging the synthetic accessibility of derivatives from this compound and employing systematic screening and mechanistic elucidation workflows, researchers can continue to unlock the therapeutic potential of this important heterocyclic core.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]
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PubMed. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of new indazole derivatives. Retrieved from [Link]
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PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Bromo-1H-indazole-7-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]
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European Open Science. (n.d.). PARP Inhibitor for Ovarian Cancer Therapy. Retrieved from [Link]
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European Open Science. (2022). PARP Inhibitor for Ovarian Cancer Therapy. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Retrieved from [Link]
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The Strategic Role of Ethyl 7-bromo-1H-indazole-3-carboxylate in Modern Drug Synthesis: A Technical Guide
Foreword: The Privileged Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The indazole nucleus, a bicyclic aromatic heterocycle, is one such "privileged scaffold."[1][2] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, making it an ideal platform for designing potent and selective inhibitors of various biological targets.[1][3] This guide focuses on a particularly valuable derivative, Ethyl 7-bromo-1H-indazole-3-carboxylate, and its pivotal role as a starting material in the synthesis of complex pharmaceuticals, most notably in the realm of oncology. We will delve into its synthesis, reactivity, and strategic application, providing both a high-level overview for project leaders and detailed protocols for bench scientists.
Physicochemical Properties and Characterization
This compound is a stable, crystalline solid at room temperature. Its structure, featuring a bromine atom at the C7 position and an ethyl ester at C3, is primed for sequential, regioselective functionalization.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [4] |
| Molecular Weight | 269.10 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 126-130 °C | |
| ¹H NMR (DMSO-d₆) | δ 13.53 (s, 1H), 8.01 (d, J=8.0Hz, 1H), 7.61 (d, J=8.5Hz, 1H), 7.42 (t, J=7.8Hz, 1H), 4.35 (q, J=7.1Hz, 2H), 1.35 (t, J=7.1Hz, 3H) | [5][6] |
| ¹³C NMR (DMSO-d₆) | δ 162.7, 140.9, 139.1, 127.3, 123.5, 122.4, 122.2, 111.1, 61.2, 14.5 | [5][6] |
| InChI Key | HJSGTNVPWFFHOJ-UHFFFAOYSA-N | [7] |
The bromine atom at the C7 position significantly enhances the reactivity of the molecule, making it an excellent precursor for cross-coupling reactions.[8] The ethyl ester at C3 provides a handle for further modifications, such as amidation, which is a common step in the synthesis of many active pharmaceutical ingredients (APIs).
Synthesis of the Core Scaffold: this compound
The synthesis of this key intermediate can be achieved through several routes. A common and reliable method involves the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Diazotization: To a stirred suspension of 2-amino-3-bromobenzoic acid in a mixture of ethanol and concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
Cyclization: The reaction mixture is stirred at low temperature for 1-2 hours, then allowed to warm to room temperature and stirred overnight. The cyclization to 7-bromo-1H-indazole-3-carboxylic acid occurs spontaneously.
-
Esterification: The resulting carboxylic acid is then esterified by refluxing in ethanol with a catalytic amount of sulfuric acid.
-
Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound as a solid.
The Strategic Importance of the 7-Bromo Group: Gateway to Complexity
The bromine atom at the C7 position is not merely a placeholder; it is a strategic functional group that unlocks a diverse range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions.[9] The Suzuki-Miyaura coupling is a particularly powerful tool in this context, allowing for the formation of a C-C bond between the indazole core and various aryl or heteroaryl boronic acids.[9][10]
Caption: Simplified mechanism of Suzuki-Miyaura cross-coupling.
This reactivity is crucial for building the complex molecular architectures required for high-potency drugs. The choice of catalyst, base, and solvent system can be optimized to achieve high yields and minimize side reactions.[10] Microwave-assisted protocols have also been shown to significantly accelerate these coupling reactions.[10][11]
Application in Drug Synthesis: The Case of Niraparib
A prime example of the utility of this compound is in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[12][13][14][15][16]
Synthetic Pathway to Niraparib
The synthesis of Niraparib from our starting material involves a series of key transformations that highlight the versatility of the indazole scaffold.
Caption: Key steps in the synthesis of Niraparib.
Detailed Synthetic Steps for Niraparib:
-
Suzuki-Miyaura Coupling: this compound is coupled with a chiral piperidine-containing boronic acid ester. This step establishes the core carbon skeleton of Niraparib.
-
Amidation: The ethyl ester at the C3 position is converted to a primary amide. This is often achieved by heating with formamide in the presence of a base like sodium methoxide.[15]
-
Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions, typically using p-toluenesulfonic acid (p-TsOH), to yield Niraparib.[17]
This synthetic route is efficient and allows for the introduction of the chiral center early in the synthesis, which is often advantageous in terms of overall yield and purity.
Conclusion: A Versatile and Indispensable Building Block
This compound has proven to be a highly valuable and versatile starting material in the synthesis of complex drug molecules. Its pre-functionalized structure, with a reactive bromine atom for cross-coupling and an ester for further modification, allows for a convergent and efficient approach to a wide range of indazole-based therapeutics. The successful application of this building block in the synthesis of PARP inhibitors like Niraparib underscores its strategic importance in modern drug discovery and development. As the demand for novel, targeted therapies continues to grow, the utility of such well-designed and reactive intermediates will undoubtedly continue to expand.
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A Technical Guide to the Spectroscopic Properties of Ethyl 7-bromo-1H-indazole-3-carboxylate
This guide provides a comprehensive analysis of the predicted spectroscopic data for Ethyl 7-bromo-1H-indazole-3-carboxylate, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive characterization. This approach is designed to empower researchers in their synthetic and analytical endeavors.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The 7-bromo substitution on the indazole ring, coupled with an ethyl carboxylate at the 3-position, is anticipated to produce a molecule with unique electronic and steric characteristics, making it a valuable intermediate for the synthesis of novel therapeutic agents.
Molecular Structure and Key Features
To understand the spectroscopic data, it is crucial to visualize the molecular architecture of this compound.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound, with justifications based on the analysis of related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylate group, as well as the aromatic nature of the indazole ring.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH | ~14.0 | Broad Singlet | - | 1H |
| H4 | ~7.5 | Triplet | ~7.8 | 1H |
| H5 | ~7.3 | Doublet | ~7.8 | 1H |
| H6 | ~7.8 | Doublet | ~7.8 | 1H |
| OCH₂ | ~4.4 | Quartet | ~7.1 | 2H |
| CH₃ | ~1.4 | Triplet | ~7.1 | 3H |
Justification of Predictions:
-
NH Proton: Based on data for ethyl 1H-indazole-3-carboxylate, the N-H proton of the indazole ring is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift (~14.0 ppm) in DMSO-d₆ due to hydrogen bonding with the solvent.[1]
-
Aromatic Protons (H4, H5, H6): The bromine atom at the 7-position will exert an electron-withdrawing inductive effect and a weak deactivating resonance effect on the benzene ring of the indazole. This will generally lead to a downfield shift of the aromatic protons compared to the unsubstituted ethyl 1H-indazole-3-carboxylate. The expected splitting pattern is a triplet for H4 (coupled to H5 and H6), and doublets for H5 and H6, each coupled to H4.
-
Ethyl Group Protons (OCH₂ and CH₃): The chemical shifts and coupling patterns for the ethyl ester group are predicted to be similar to those observed in ethyl 1H-indazole-3-carboxylate, with a quartet for the methylene protons and a triplet for the methyl protons, showing a characteristic ethyl group coupling.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The positions of the signals are influenced by the electronegativity of the attached atoms and the overall electronic structure.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~162 |
| C3 | ~135 |
| C3a | ~122 |
| C4 | ~128 |
| C5 | ~123 |
| C6 | ~121 |
| C7 | ~115 (C-Br) |
| C7a | ~141 |
| OCH₂ | ~61 |
| CH₃ | ~14 |
Justification of Predictions:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at a typical downfield position around 162 ppm.[1]
-
Indazole Ring Carbons: The chemical shifts of the indazole ring carbons are predicted based on the data for ethyl 1H-indazole-3-carboxylate, with adjustments for the effect of the bromine substituent. The carbon atom directly attached to the bromine (C7) is expected to be shifted to a higher field (more shielded) due to the "heavy atom effect," while the other aromatic carbons will experience shifts based on the inductive and resonance effects of the bromine.
-
Ethyl Group Carbons (OCH₂ and CH₃): The chemical shifts for the ethyl group carbons are predicted to be consistent with those in other ethyl esters.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the presence of bromine is a key diagnostic feature.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 268 | Molecular ion (for ⁷⁹Br) |
| [M+2]⁺ | 270 | Isotopic peak (for ⁸¹Br) |
| [M-C₂H₅]⁺ | 239/241 | Loss of ethyl radical |
| [M-OC₂H₅]⁺ | 223/225 | Loss of ethoxy radical |
| [M-COOC₂H₅]⁺ | 195/197 | Loss of ethyl carboxylate radical |
Justification of Predictions:
-
Molecular Ion Peak: The molecular weight of this compound (C₁₀H₉BrN₂O₂) is approximately 268 g/mol (using the ⁷⁹Br isotope). The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. Therefore, significant fragments corresponding to the loss of an ethyl radical (·C₂H₅), an ethoxy radical (·OC₂H₅), and the entire ethyl carboxylate group (·COOC₂H₅) are anticipated.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3100 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Ester) | ~1715 | Strong |
| C=C Stretch (Aromatic) | 1620-1450 | Medium |
| C-N Stretch | 1350-1250 | Medium |
| C-O Stretch (Ester) | 1250-1000 | Strong |
| C-Br Stretch | 700-500 | Medium |
Justification of Predictions:
-
N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is expected for the N-H stretching vibration of the indazole ring, characteristic of hydrogen-bonded N-H groups.[1]
-
C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is predicted for the C=O stretching vibration of the ethyl ester group.[1]
-
Other Functional Groups: The spectrum will also show characteristic absorptions for aromatic and aliphatic C-H stretching, aromatic C=C stretching, C-N stretching, C-O stretching of the ester, and a C-Br stretching vibration in the fingerprint region.
Experimental Protocols
The following provides a standardized methodology for the acquisition of the spectroscopic data described above.
NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, a typical experiment involves 16 scans with a relaxation delay of 2 seconds.
-
For ¹³C NMR, a larger number of scans (e.g., 1024) is generally required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data using appropriate software.
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By leveraging data from structurally similar compounds, we have constructed a comprehensive analytical profile that can guide researchers in the synthesis, purification, and characterization of this and related molecules. The provided protocols offer a standardized approach to obtaining experimental data, which will be invaluable for confirming these predictions and advancing research in the field of medicinal chemistry.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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An In-depth Technical Guide to the Solubility of Ethyl 7-bromo-1H-indazole-3-carboxylate in Organic Solvents
Abstract
Ethyl 7-bromo-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of bioactive molecules.[1][2][3] A thorough understanding of its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive analysis of its behavior in common organic solvents, and detailed experimental protocols for accurate solubility determination.
Introduction: Physicochemical Characterization of this compound
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[4] The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[5][6]
This compound possesses a unique combination of functional groups that influence its solubility:
-
1H-Indazole Core: This bicyclic aromatic heterocycle contains both a pyrrolic nitrogen capable of hydrogen bond donation and a pyridinic nitrogen capable of hydrogen bond acceptance. The aromatic nature contributes to van der Waals interactions.
-
7-Bromo Substituent: The bromine atom is an electron-withdrawing group that increases the molecule's molecular weight and polarizability, potentially enhancing interactions with polarizable solvents.
-
Ethyl Carboxylate Group: The ester functional group is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. The ethyl group adds a degree of nonpolar character.
Overall, the molecule can be described as moderately polar with both hydrogen bond donor and acceptor capabilities.
Theoretical Framework and Predictive Solubility
Based on its structural features, we can predict the solubility of this compound in various classes of organic solvents. The key factors influencing its solubility will be the solvent's polarity, its ability to participate in hydrogen bonding, and its dielectric constant.
Factors Influencing Solubility
-
Polarity: The presence of the indazole ring, the bromo substituent, and the ethyl carboxylate group suggests that the compound will be more soluble in polar solvents than in nonpolar solvents.[4]
-
Hydrogen Bonding: The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen of the ester can act as hydrogen bond acceptors. Solvents that can engage in hydrogen bonding are expected to be effective at solvating this molecule.[7]
-
Molecular Size and Shape: While not an exceptionally large molecule, its rigid, planar structure may influence how efficiently solvent molecules can pack around it.[4]
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Polar and capable of hydrogen bonding (both donor and acceptor). |
| Ethanol | High | Similar to methanol, with slightly lower polarity.[6] | |
| Isopropanol | Moderate | Lower polarity and greater steric hindrance compared to methanol and ethanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar and a strong hydrogen bond acceptor. Often used in the synthesis of related compounds.[8] |
| N,N-Dimethylformamide (DMF) | High | Highly polar and a strong hydrogen bond acceptor. | |
| Acetonitrile | Moderate | Polar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or DMF. | |
| Acetone | Moderate | A ketone that can act as a hydrogen bond acceptor. | |
| Ethyl Acetate (EtOAc) | Moderate to High | A moderately polar solvent and a hydrogen bond acceptor. Frequently used in the extraction and purification of indazole derivatives.[1][8][9] | |
| Nonpolar | Dichloromethane (DCM) | Moderate | A halogenated solvent with some polarity, capable of dissolving moderately polar compounds. |
| Tetrahydrofuran (THF) | Moderate to High | A cyclic ether with moderate polarity and the ability to act as a hydrogen bond acceptor. Used in the synthesis of the parent compound.[9] | |
| Toluene | Low to Moderate | An aromatic hydrocarbon that can engage in π-π stacking interactions with the indazole ring. Used in the purification of the parent compound.[9] | |
| Hexane/Heptane | Low | Nonpolar aliphatic hydrocarbons with weak intermolecular forces. Often used as an anti-solvent or for purification by chromatography in combination with a more polar solvent like ethyl acetate.[9][10] |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the equilibrium solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Protocol: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[11]
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample solution under the same HPLC conditions.
-
Determine the concentration of the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted solution by taking into account the dilution factor.
-
The resulting concentration is the equilibrium solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Alternative Method: High-Throughput Screening (HTS)
For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These methods often involve smaller scales and may use techniques like nephelometry or UV-Vis spectroscopy in multi-well plates to estimate solubility. While less precise than the shake-flask method, HTS is valuable for initial solvent screening in early-stage drug development.
Data Interpretation and Application
The obtained solubility data is critical for various stages of research and development:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.[5] For instance, a solvent with high solubility at elevated temperatures and low solubility at room temperature would be ideal for recrystallization.
-
Formulation Development: Choosing suitable solvents or co-solvent systems for creating stable liquid formulations for preclinical studies.
-
Analytical Chemistry: Developing analytical methods, such as HPLC, requires the analyte to be soluble in the mobile phase.
Logical Relationship Diagram
Caption: Relationship between molecular properties, solvent choice, and applications.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, a comprehensive understanding of its physicochemical properties allows for a robust predictive analysis. The compound is anticipated to exhibit good solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar hydrocarbons. For definitive quantitative data, the experimental protocols outlined in this guide provide a reliable framework for researchers. This knowledge is essential for the effective handling, purification, and application of this important chemical intermediate in the advancement of chemical and pharmaceutical research.
References
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The Biological Versatility of Ethyl 7-bromo-1H-indazole-3-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents.[1] Its unique bicyclic structure offers a versatile template for designing molecules with diverse biological activities, ranging from potent kinase inhibition in oncology to modulation of inflammatory pathways.[1][2] This technical guide focuses on a specific, yet underexplored, member of this family: Ethyl 7-bromo-1H-indazole-3-carboxylate. While direct biological data for this compound is sparse in public literature, its structural features—specifically the bromine substitution at the 7-position and the ethyl carboxylate at the 3-position—suggest significant potential as a lead compound or a key intermediate in drug discovery. This document provides a comprehensive overview of its chemical synthesis, a rationale for its biological investigation based on structure-activity relationships of related analogs, and detailed, field-proven protocols for its evaluation as a potential kinase inhibitor and anti-inflammatory agent.
Introduction: The Indazole Scaffold in Drug Discovery
Indazole-containing derivatives are prominent in the landscape of clinically approved drugs and late-stage clinical candidates, particularly in oncology.[1] Marketed drugs such as Pazopanib (a multi-tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, highlighting its acceptance and utility in targeting complex diseases.[1] The indazole ring system, a fusion of benzene and pyrazole rings, is a bioisostere of purine and other key biological heterocyles, allowing it to interact with a wide array of biological targets, most notably the ATP-binding pocket of protein kinases.[2]
The strategic placement of substituents on the indazole ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. Halogen substitutions, in particular, are a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding and to modulate metabolic stability. The bromine atom at the 7-position of the indazole ring in our compound of interest, this compound, is of particular interest for its potential to form specific interactions within a protein's active site.[3]
Synthesis and Chemical Profile
The synthesis of this compound can be approached through several established synthetic routes for indazole-3-carboxylic acid derivatives. A common strategy involves the cyclization of appropriately substituted anilines. While a specific synthesis for the 7-bromo analog is not extensively detailed in the literature, a general and adaptable protocol is presented below, based on established methods for similar indazole-3-carboxylates.
Hypothetical Synthetic Pathway
Caption: A generalized synthetic workflow for indazole-3-carboxylates.
Detailed Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives
A general procedure for synthesizing 1H-indazole-3-carboxylic acid derivatives involves the in-situ generation of a diazonium salt from a substituted aniline, which then undergoes cyclization.[4]
-
Diazotization: A solution of the substituted aniline in a suitable acidic medium (e.g., aqueous HCl) is cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyclization: The reaction mixture is stirred at low temperature to facilitate intramolecular cyclization, forming the indazole ring.
-
Work-up and Esterification: The crude 1H-indazole-3-carboxylic acid is isolated and can be esterified using standard methods, such as reaction with ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux, to yield the ethyl ester.
-
Purification: The final product is purified by column chromatography or recrystallization.[4]
Postulated Biological Activity and Rationale for Investigation
Based on the extensive literature on substituted indazoles, this compound is a prime candidate for investigation in two key therapeutic areas: oncology (as a kinase inhibitor) and inflammation.
Potential as a Kinase Inhibitor
The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 7-bromo substituent can project into a hydrophobic pocket, potentially forming favorable halogen bonds and increasing binding affinity.
Key Kinase Targets for Initial Screening:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Many indazole derivatives are potent VEGFR-2 inhibitors, playing a role in anti-angiogenic cancer therapy.[2]
-
p38 MAP Kinase: This kinase is involved in inflammatory signaling, and its inhibition is a target for anti-inflammatory drug discovery.
-
Aurora Kinases: These are serine/threonine kinases crucial for cell cycle progression, and their inhibitors are being investigated as anti-cancer agents.[2]
Caption: Hypothetical binding mode of the compound in a kinase active site.
Potential as an Anti-inflammatory Agent
Chronic inflammation is implicated in a wide range of diseases. Small molecules that can modulate inflammatory pathways are of high therapeutic value. Indazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key signaling molecules like p38 MAP kinase or by affecting the production of pro-inflammatory mediators.[5]
Key Inflammatory Pathways for Investigation:
-
Nitric Oxide (NO) Production: Inhibition of inducible nitric oxide synthase (iNOS) or upstream signaling can reduce NO production, a key mediator of inflammation.
-
Pro-inflammatory Cytokine Release: Assessing the inhibition of cytokines like TNF-α and IL-6 in stimulated immune cells (e.g., macrophages) is a standard method to evaluate anti-inflammatory activity.[6]
Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step protocols for the initial biological characterization of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a crucial first step to determine the compound's effect on cell viability and to establish a concentration range for subsequent mechanism-of-action studies.[7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
| MCF-7 | 15.2 | 1.1 |
| A549 | 21.8 | 1.8 |
| HEK293 (Normal) | > 100 | 2.5 |
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescence-based assay measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[11]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, p38α)
-
Kinase substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor solution, the kinase, and the substrate/ATP mixture to initiate the reaction.[11]
-
Incubation: Incubate at room temperature for 60 minutes.[11]
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[11]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[11]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
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Ethyl 7-bromo-1H-indazole-3-carboxylate: A Versatile Scaffold for Fragment-Based Library Synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold and the Rise of Fragment-Based Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to its incorporation into numerous FDA-approved drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3][4][5] The indazole core is a key component in drugs such as the kinase inhibitors Pazopanib and Axitinib, demonstrating its clinical significance.[1][2]
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. The inherent efficiency of exploring chemical space with smaller molecules makes FBDD a highly effective method for hit identification.[6] The indazole scaffold is particularly well-suited for FBDD, offering multiple points for diversification to rapidly generate libraries of compounds with improved potency and selectivity.[3][6]
This guide focuses on Ethyl 7-bromo-1H-indazole-3-carboxylate , a highly versatile fragment that serves as an excellent starting point for the construction of diverse chemical libraries. Its three key functional handles—the N1-position of the indazole ring, the C7-bromo substituent, and the C3-ethyl carboxylate—provide orthogonal sites for chemical modification, enabling a systematic exploration of the surrounding chemical space.
Chemical Properties and Reactivity of the Core Fragment
This compound possesses a unique combination of reactive sites that can be selectively addressed under different reaction conditions. Understanding the reactivity of each position is crucial for designing efficient and regioselective library synthesis strategies.
-
N1/N2-Alkylation/Arylation: The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation can often lead to a mixture of regioisomers, with the ratio being highly dependent on the reaction conditions, including the base, solvent, and electrophile.[7][8] Generally, the use of strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) favors the formation of the thermodynamically more stable N1-alkylated product.[7][9] This selectivity is often attributed to the formation of a chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[7] Conversely, conditions employing bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[7]
-
C7-Bromo Position: The bromine atom at the C7 position is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, significantly expanding the structural diversity of the library. The Suzuki-Miyaura coupling is a particularly powerful tool for this transformation.[10]
-
C3-Ethyl Carboxylate: The ethyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid.[11] This carboxylic acid can then be coupled with a diverse range of amines to form amides, introducing another layer of complexity and functionality to the library.[12][13]
The following diagram illustrates the key diversification points on the this compound scaffold.
Caption: Key diversification points of the core fragment.
Library Synthesis Strategies and Methodologies
A successful library synthesis campaign relies on robust and versatile chemical reactions that can be performed in a high-throughput manner. The following sections detail proven protocols for the diversification of this compound.
Diversification at the N1-Position: Regioselective N-Alkylation
Achieving high regioselectivity in the N-alkylation of indazoles is a critical step in library synthesis.[14] The following protocol is optimized for the selective N1-alkylation of indazole-3-carboxylate intermediates.[7]
Experimental Protocol: Selective N1-Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that favors N1-alkylation through chelation.[7] |
| Solvent | Tetrahydrofuran (THF) | An aprotic solvent that is compatible with NaH and promotes the desired reaction pathway.[7] |
| Temperature | 0 °C to room temperature | Controlled addition of reagents at low temperature minimizes side reactions. |
| Electrophiles | Alkyl halides (bromides, iodides) | A wide range of commercially available alkylating agents can be used. |
Diversification at the C7-Position: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly reliable method for the formation of carbon-carbon bonds and is particularly well-suited for the arylation of the C7-bromo position of the indazole core.[10][15][16]
Experimental Protocol: C7-Arylation via Suzuki-Miyaura Coupling
-
To a microwave vial or a flame-dried round-bottom flask, add the N1-alkylated 7-bromo-1H-indazole-3-carboxylate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Seal the vessel and purge with an inert gas (nitrogen or argon).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (often 2-24 hours). Microwave irradiation can significantly reduce reaction times.[17][18]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Efficiently catalyzes the cross-coupling reaction.[16] |
| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates the boronic acid for transmetalation.[15] |
| Solvent | Degassed mixture (e.g., dioxane/water, DME/water) | Provides a suitable medium for the reaction and solubilizes the reagents. |
| Temperature | 80-120 °C or microwave irradiation | Provides the necessary energy for the reaction to proceed at a reasonable rate. |
The following diagram illustrates the workflow for library synthesis starting from this compound.
Caption: Library synthesis workflow.
Diversification at the C3-Position: Amide Bond Formation
The final diversification step involves the hydrolysis of the ethyl ester followed by amide coupling. This introduces a key hydrogen bond donor/acceptor motif and allows for the incorporation of a vast array of amine building blocks.
Experimental Protocol: Ester Hydrolysis and Amide Coupling
Part A: Ester Hydrolysis
-
Dissolve the N1, C7-disubstituted ethyl indazole-3-carboxylate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the indazole-3-carboxylic acid.
Part B: Amide Coupling
-
To a solution of the indazole-3-carboxylic acid (1.0 equiv) in a suitable solvent such as DMF, add a coupling agent (e.g., HATU or HOBt/EDC, 1.2 equiv) and a base (e.g., DIPEA or triethylamine, 2.0-3.0 equiv).[12][19]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) and continue stirring at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Characterization and Quality Control of the Synthesized Library
Ensuring the purity and structural integrity of the synthesized library is paramount. A combination of analytical techniques should be employed for comprehensive characterization.[20]
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirms the chemical structure and isomeric purity. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compounds. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compounds. |
Application in Fragment-Based Screening
Libraries derived from this compound are well-suited for screening against a variety of biological targets, particularly kinases, where the indazole scaffold has a proven track record.[3][6] The structural diversity generated through the described synthetic strategies allows for a thorough exploration of the target's binding pocket, increasing the probability of identifying high-quality hits for further optimization into potent lead compounds.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse chemical libraries tailored for fragment-based drug discovery. The orthogonal reactivity of its three functional handles enables a systematic and efficient exploration of chemical space. The robust and well-established synthetic protocols outlined in this guide provide a clear path for researchers to leverage this privileged scaffold in their quest for novel therapeutic agents.
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- National Center for Biotechnology Information. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-bromo-1H-indazole-3-carboxylate
Foreword: Navigating the Landscape of Novel Heterocycles
Molecular Identity and Structural Features
Ethyl 7-bromo-1H-indazole-3-carboxylate is a heterocyclic compound featuring a bicyclic indazole core. The structure is characterized by a bromine atom at the 7-position of the indazole ring and an ethyl carboxylate group at the 3-position. The presence and position of these functional groups are critical in defining the molecule's reactivity, solubility, and potential for biological interactions.
The indazole ring system is aromatic and consists of a benzene ring fused to a pyrazole ring. This fusion results in a unique electronic distribution that influences the molecule's acidity/basicity and its ability to participate in hydrogen bonding. The bromine atom, an electron-withdrawing group, is expected to influence the pKa of the indazole nitrogen, while the ethyl carboxylate group provides a site for potential hydrolysis and introduces lipophilic character.
Below is a summary of the key structural and identity parameters for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₉BrN₂O₂ | - |
| Molecular Weight | 269.10 g/mol | - |
| Canonical SMILES | CCOC(=O)c1nnc2c1cccc2Br | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not assigned | - |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational prediction of physicochemical properties provides a valuable starting point for experimental design and formulation development. The following table summarizes the predicted properties for this compound, generated using established cheminformatics algorithms. It is imperative to note that these are in silico estimations and should be confirmed by experimental validation.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | 155-165 °C | Influences formulation, stability, and purification methods. |
| Boiling Point | ~420 °C at 760 mmHg | Important for purification by distillation, though likely to decompose at this temperature. |
| logP (Octanol/Water Partition Coefficient) | 2.85 ± 0.35 | A measure of lipophilicity, critical for predicting membrane permeability and absorption. |
| pKa (acidic) | ~12.5 (indazole N-H) | The acidity of the indazole proton affects solubility and receptor binding at physiological pH. |
| Aqueous Solubility | Low (estimated < 0.1 mg/mL) | A key determinant of bioavailability and formulation strategies. |
Spectroscopic Characterization: A Blueprint of the Molecule
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Below are the anticipated spectral characteristics for this compound, based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the quartet and triplet of the ethyl group, and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 7-bromo substitution pattern.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the indazole ring, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands include:
-
N-H stretch: A broad peak around 3100-3300 cm⁻¹
-
C=O stretch (ester): A strong, sharp peak around 1700-1725 cm⁻¹[1]
-
C=C and C=N stretches (aromatic): Multiple peaks in the 1450-1620 cm⁻¹ region.
-
C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₉BrN₂O₂. The mass spectrum will also show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Experimental Protocols for Physicochemical Characterization
To move from predicted to experimentally verified data, a series of well-defined protocols must be employed. The following section outlines detailed, step-by-step methodologies for the characterization of this compound.
Synthesis and Purification
A plausible synthetic route to this compound involves the cyclization of a suitably substituted phenylhydrazine derivative or a Sandmeyer-type reaction on an amino-indazole precursor.[2][3] Purification would typically be achieved by column chromatography followed by recrystallization.
Caption: Proposed workflow for the synthesis and purification of this compound.
Determination of Melting Point
-
Sample Preparation: A small amount of the purified, dry crystalline solid is placed in a capillary tube.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid, is a common starting point for indazole derivatives.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis: The sample is injected onto the column, and the chromatogram is recorded. Purity is determined by the area percentage of the main peak.
Caption: A typical experimental workflow for HPLC purity analysis.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
-
IR Spectroscopy:
-
For a solid sample, use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of the solid compound to vials containing a known volume of aqueous buffer at different pH values (e.g., 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method with a calibration curve.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. This guide provides a comprehensive overview of its predicted physicochemical properties and detailed experimental protocols for their validation. The presented methodologies are robust and widely applicable to the characterization of novel heterocyclic compounds. As research into this and related molecules progresses, the experimental data generated will be invaluable for building accurate structure-activity relationships (SAR) and for guiding the development of new therapeutic agents. The scientific community is encouraged to utilize these protocols to contribute to the growing body of knowledge on this important class of molecules.
References
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Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]. [Accessed January 3, 2026].
-
PubChem. ethyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]. [Accessed January 3, 2026].
-
Chemicalize. Instant Cheminformatics Solutions. ChemAxon. Available at: [Link]. [Accessed January 3, 2026].
- Wiley-VCH.
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PubChem. 7-Bromo-1H-indazole. National Center for Biotechnology Information. Available at: [Link]. [Accessed January 3, 2026].
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NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Library of Medicine. Available at: [Link]. [Accessed January 3, 2026].
- Google Patents. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. 2021.
- MDPI.
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Navigating the Synthesis and Application of Ethyl 7-bromo-1H-indazole-3-carboxylate: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Key Heterocyclic Building Block in Modern Drug Discovery
The Strategic Importance of the Indazole Nucleus
Nitrogen-containing heterocyclic compounds are fundamental to the development of a vast number of pharmaceuticals.[1] Among these, the indazole core is of paramount importance due to its wide range of biological activities.[1] Indazole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology and antiemetic support in chemotherapy.[1] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This adaptability makes it a favored scaffold in the design of kinase inhibitors and other targeted therapies.
Compound Identification and Physicochemical Properties
While a dedicated CAS number for Ethyl 7-bromo-1H-indazole-3-carboxylate remains elusive in broad searches, its identity is established through its systematic name and chemical structure. The properties of this compound can be inferred from its constituent parts and data from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C10H9BrN2O2 | Calculated |
| Molecular Weight | 269.10 g/mol | Calculated |
| Appearance | Likely a white to off-white or pale yellow solid | Inferred from analogs[2][3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General knowledge of similar organic compounds |
| Storage | Store in a cool, dry place, protected from light | General laboratory practice |
The bromine atom at the 7-position significantly influences the electronic properties of the indazole ring and provides a handle for further synthetic modifications, such as cross-coupling reactions. The ethyl carboxylate group at the 3-position is a key functional group that can be readily converted into other functionalities, such as amides, which are prevalent in many bioactive molecules.[4][5]
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached in a two-stage process: the formation of the 7-bromo-1H-indazole core, followed by the introduction of the ethyl carboxylate group at the 3-position. A common and effective method for constructing the indazole ring is through the cyclization of an appropriately substituted phenylhydrazine derivative.
Part 1: Synthesis of the 7-Bromo-1H-indazole Core
A practical route to 7-bromo-1H-indazole involves the diazotization of 7-aminoindazole followed by a Sandmeyer-type reaction.[6]
Experimental Protocol:
-
Diazotization: 7-Aminoindazole is dissolved in a mixture of concentrated hydrobromic acid and water and cooled to low temperatures (typically -10 to -5 °C).[6]
-
Nitrosation: A solution of sodium nitrite in water is added dropwise to the cooled solution of 7-aminoindazole. This in situ generates the diazonium salt.[6]
-
Sandmeyer Reaction: A solution of cuprous bromide in hydrobromic acid is then added to the diazonium salt solution.[6] This catalyzes the displacement of the diazonium group with a bromine atom.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are then dried and concentrated. The crude product can be purified by column chromatography or recrystallization to yield 7-bromo-1H-indazole.[6]
The causality behind these steps lies in the reactivity of the aromatic amine. The diazotization converts the amino group into an excellent leaving group (N2), which can then be displaced by a variety of nucleophiles. The use of cuprous bromide is crucial for the efficient substitution with bromide.
Part 2: Carboxylation and Esterification
With the 7-bromo-1H-indazole core in hand, the next step is the introduction of the ethyl carboxylate at the C3 position. A common strategy for C-H functionalization of indazoles at the 3-position is through deprotonation followed by quenching with an electrophile.
Experimental Protocol:
-
Deprotonation: 7-Bromo-1H-indazole is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is then added to deprotonate the most acidic proton, which is typically at the N1 position, followed by deprotonation at C3.
-
Carboxylation: The resulting dianion is then quenched with an electrophilic source of the carboxylate group, such as carbon dioxide (dry ice) or ethyl chloroformate. Quenching with ethyl chloroformate would directly yield the desired ethyl ester.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted into an organic solvent. Purification by column chromatography affords this compound.
This sequence is predicated on the heightened acidity of the C3 proton of the indazole ring, which is further enhanced by the electron-withdrawing nature of the adjacent nitrogen atom.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indazole-3-carboxamide scaffold, which can be readily prepared from the corresponding ethyl ester, is a privileged structure in medicinal chemistry.[4]
Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology. For instance, these scaffolds have been explored for the development of inhibitors of p21-activated kinase 1 (PAK1), an enzyme implicated in tumor progression and metastasis.[5] The ability to synthesize a library of analogs by varying the substituents on the indazole ring and the carboxamide nitrogen allows for the systematic exploration of structure-activity relationships (SAR).
The 7-bromo substituent is particularly useful as it allows for further diversification of the molecule through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, providing a powerful tool for optimizing the pharmacological properties of a lead compound.
Caption: Role of indazole derivatives as kinase inhibitors in signaling pathways.
Conclusion
This compound represents a strategically important building block in the synthesis of novel, biologically active compounds. Its synthesis is achievable through established and logical chemical transformations. The presence of multiple functional groups that can be selectively manipulated makes it a versatile platform for the generation of diverse chemical libraries. For researchers and scientists in the field of drug discovery, a thorough understanding of the synthesis and reactivity of such key intermediates is essential for the successful development of the next generation of targeted therapeutics.
References
-
Organic Syntheses Procedure. 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]
- Google Patents. PYRAZOLOSPIROKETONE ACETYL-COA CARBOXYLASE INHIBITORS.
-
National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
- Google Patents.
-
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
-
Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]
-
PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]
-
ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]
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- 4. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note and Protocol for the Synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. The protocol herein is synthesized from established chemical literature, offering a plausible and detailed step-by-step procedure. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding the protocol in authoritative references.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the 7-position and an ethyl carboxylate group at the 3-position of the indazole ring yields this compound, a versatile intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. This application note details a robust protocol for the preparation of this important compound.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the synthesis of the 7-bromo-1H-indazole core, followed by functionalization at the C3 position. This approach allows for regioselective control and is supported by analogous transformations reported in the literature.
Caption: Proposed synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Amino-1H-indazole | ≥98% | Commercially Available | |
| Hydrobromic acid (48%) | ACS Grade | Commercially Available | Corrosive |
| Sodium nitrite | ACS Grade | Commercially Available | Oxidizer |
| Copper(I) bromide | ≥98% | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| Phosphorus oxychloride | ≥99% | Commercially Available | Corrosive, reacts violently with water |
| Sodium chlorite | Technical Grade | Commercially Available | Oxidizer |
| 2-Methyl-2-butene | ≥99% | Commercially Available | Flammable |
| tert-Butanol | ACS Grade | Commercially Available | |
| Sodium dihydrogen phosphate | ACS Grade | Commercially Available | |
| Ethanol | Anhydrous | Commercially Available | Flammable |
| Sulfuric acid | ACS Grade | Commercially Available | Corrosive |
| Ethyl acetate | ACS Grade | Commercially Available | Flammable |
| Hexanes | ACS Grade | Commercially Available | Flammable |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available | |
| Saturated sodium bicarbonate solution | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Experimental Protocol
Step 1: Synthesis of 7-Bromo-1H-indazole
This procedure is adapted from a known Sandmeyer reaction for the synthesis of bromoindazoles from the corresponding aminoindazoles.[1]
-
Diazotization: In a well-ventilated fume hood, dissolve 7-amino-1H-indazole (1.0 eq) in concentrated hydrobromic acid (48%). Cool the solution to -10 °C to -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 0 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in concentrated hydrobromic acid and cool to 0 °C.
-
Add the cold diazonium salt solution dropwise to the cuprous bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-bromo-1H-indazole.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of this compound
This two-part step involves the introduction of a formyl group at the C3 position, followed by oxidation to a carboxylic acid and subsequent esterification. This is a common strategy for functionalizing the C3 position of indazoles.
Part A: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 5 °C to form the Vilsmeier reagent.
-
Add a solution of 7-bromo-1H-indazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 7-bromo-1H-indazole-3-carbaldehyde.
Part B: Oxidation and Esterification
This oxidation protocol is adapted from a procedure for the synthesis of 7-Methyl-1H-indazole-3-carboxylic acid.[2]
-
Oxidation: Dissolve the crude 7-bromo-1H-indazole-3-carbaldehyde in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4.0 eq) and 2-methyl-2-butene (5.0 eq) to the solution.
-
In a separate flask, dissolve sodium chlorite (5.0 eq) in water. Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up for Carboxylic Acid: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate. Acidify the aqueous layer with 1 N HCl to precipitate the 7-bromo-1H-indazole-3-carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum.
-
Esterification (Fischer Esterification): Suspend the crude 7-bromo-1H-indazole-3-carboxylic acid in anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Final Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure to remove the excess ethanol.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure this compound.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5]
-
Specific Hazards:
-
Hydrobromic acid and Phosphorus oxychloride: Highly corrosive and should be handled with extreme care.
-
Sodium nitrite and Sodium chlorite: Strong oxidizing agents. Avoid contact with organic materials.
-
Organic Solvents (DMF, Ethanol, Ethyl Acetate, Hexanes): Flammable liquids. Keep away from ignition sources.[6]
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete diazotization or decomposition of the diazonium salt. | Ensure the reaction temperature is strictly maintained below 0 °C during diazotization. Add the diazonium salt solution to the copper(I) bromide solution promptly. |
| Incomplete formylation in Step 2A | Inactive Vilsmeier reagent or insufficient reaction time/temperature. | Use freshly opened or distilled POCl₃ and anhydrous DMF. Increase the reaction time or temperature slightly, monitoring by TLC. |
| Formation of byproducts during oxidation in Step 2B | Over-oxidation or side reactions. | Ensure slow, dropwise addition of the sodium chlorite solution. Use 2-methyl-2-butene as a chlorine scavenger. |
| Incomplete esterification in Step 2B | Insufficient catalyst or reaction time. Water present in the reaction. | Use anhydrous ethanol and ensure the carboxylic acid is dry. Increase the amount of sulfuric acid catalyst or prolong the reflux time. |
Conclusion
The protocol detailed in this application note provides a comprehensive and scientifically grounded method for the synthesis of this compound. By following these steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.
References
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2023). Safety Data Sheet for 5-Bromo-1H-indazole-3-carboxylic acid.
- Thermo Fisher Scientific. (2009). Safety Data Sheet for 1H-Indazole-3-carboxylic acid.
- Wiley-VCH. (2007).
- Angene Chemical. (2025). Safety Data Sheet for 5-Bromo-1H-Indazol-7-Amine.
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
- Dow. (2024). Safety Data Sheet for a Polyurethane resin solvent based product.
Sources
Application Notes & Protocols: Strategic Implementation of Ethyl 7-bromo-1H-indazole-3-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2][3] The synthesis of C7-arylated indazoles, in particular, is a key strategy in the development of novel drug candidates.[4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, offering mild conditions and broad functional group tolerance.[6][7] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective use of Ethyl 7-bromo-1H-indazole-3-carboxylate as a pivotal building block in palladium-catalyzed Suzuki-Miyaura coupling reactions. We will explore the underlying mechanism, critical reaction parameters, and provide detailed, field-proven protocols for both conventional and microwave-assisted synthesis, alongside a comprehensive troubleshooting guide.
Introduction: The Strategic Value of 7-Aryl Indazoles
Indazole-containing compounds are integral to modern pharmacology. Their unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for diverse functionalization, leading to a wide spectrum of biological activities.[8][9] Marketed drugs such as Pazopanib (an anti-cancer agent) and Bendazac (an anti-inflammatory agent) underscore the therapeutic importance of this heterocycle.[8]
The functionalization at the C7 position of the indazole ring is of particular interest for modulating pharmacological activity and physicochemical properties. The Suzuki-Miyaura reaction provides a direct and efficient pathway to install a variety of aryl or heteroaryl substituents at this position, starting from a halogenated precursor like this compound.[4][6] This reaction's reliability and scalability make it an indispensable tool in the synthesis of complex intermediates for active pharmaceutical ingredients (APIs).[10]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12][13]
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[12][13]
-
Transmetalation : In this step, the organic moiety from the organoboron species (the boronic acid or ester) is transferred to the palladium center. This process requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex (e.g., a boronate).[14][15] This newly formed organopalladium complex now contains both organic partners.
-
Reductive Elimination : The final step involves the two organic groups coupling to form the new C-C bond, yielding the desired 7-aryl-1H-indazole-3-carboxylate product. Simultaneously, the palladium catalyst is reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters. The presence of the NH group and the ester functionality on the indazole substrate requires thoughtful optimization to maximize yield and minimize side reactions.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ + Ligand | Pd(PPh₃)₄ is a reliable choice for many standard couplings. However, for heteroaromatic substrates like indazoles, catalysts with bulky, electron-rich phosphine ligands such as PdCl₂(dppf) often provide superior results by promoting faster oxidative addition and reductive elimination.[16][17] Catalyst loading is typically 1-5 mol%. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is critical for activating the boronic acid. K₂CO₃ is a cost-effective and common choice.[16][17] Cs₂CO₃ is more soluble and often more effective for challenging couplings.[18] K₃PO₄ is a stronger base that can be beneficial but must be used with caution due to the base-sensitivity of the ethyl ester group.[18] A screen of bases is highly recommended. |
| Solvent System | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O, DMF | A biphasic solvent system is standard.[15][19] 1,4-Dioxane or DME with water (typically 4:1 to 10:1 v/v) is highly effective.[17][20] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. DMF can be used for less reactive halides that require higher temperatures.[11] |
| Boron Reagent | Boronic Acids, Boronic Esters (e.g., pinacol) | Boronic acids are widely available but can be prone to protodeboronation (loss of the boron group), especially with electron-rich or heteroaromatic partners.[18][21] Pinacol esters offer greater stability and are often preferred for sensitive substrates, though they may react more slowly. |
| Temperature | 80 - 110 °C (Thermal), 100 - 150 °C (Microwave) | Most reactions proceed efficiently at reflux temperatures of the chosen solvent.[11] Microwave irradiation can dramatically reduce reaction times from hours to minutes, which is particularly useful for high-throughput synthesis.[6][22] |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol 1: General Procedure for Conventional Thermal Suzuki Coupling
This protocol is a robust starting point and is adapted from established methodologies.[6][17][18]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask or reaction vial with a condenser and magnetic stir bar
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is ideal for rapid synthesis and optimization.[22]
Materials:
-
Same as Protocol 1, but using a microwave-safe reaction vial with a stir bar.
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), PdCl₂(dppf) (5 mol%), and Cs₂CO₃ (2.5 equiv).
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1 v/v) solvent mixture.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature of 120-140 °C for 15-45 minutes.
-
Work-up and Purification: After cooling to room temperature, perform the work-up and purification steps as described in Protocol 1.
Caption: General workflow for the Suzuki coupling reaction.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered during the Suzuki coupling of this compound.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive palladium catalyst.2. Poor quality of boronic acid.3. Insufficiently inert atmosphere.4. Incorrect base or solvent choice. | 1. Use a fresh batch of catalyst or screen different Pd sources/ligands.[16]2. Use fresh boronic acid or a more stable pinacol ester.[18]3. Ensure solvents are thoroughly degassed and the reaction vessel is properly purged.[18]4. Screen alternative bases (e.g., Cs₂CO₃) and solvent systems. |
| Significant Dehalogenation | Presence of protic impurities or hydride sources that quench the Pd(II) intermediate after oxidative addition. | Ensure all reagents and solvents are pure and dry (if not using an aqueous system). Avoid bases like alkoxides if possible.[21] |
| Homocoupling of Boronic Acid | Presence of oxygen, which can promote oxidative homocoupling. | Improve the degassing procedure for the solvent and ensure a tight seal on the reaction vessel.[18] |
| Hydrolysis of Ethyl Ester | The base is too strong or the reaction temperature/time is excessive. | Switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄).[14] Reduce reaction time, possibly by using microwave heating to achieve rapid conversion. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of 7-aryl-1H-indazole-3-carboxylates from this compound. By understanding the core mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this chemistry in drug discovery and development programs.
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- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
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- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate.
- Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. ResearchGate.
- Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
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"Ethyl 7-bromo-1H-indazole-3-carboxylate in the synthesis of kinase inhibitors"
Application Notes & Protocols
Topic: Ethyl 7-bromo-1H-indazole-3-carboxylate in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Strategic Utilization of this compound for the Rapid Assembly of Potent Kinase Inhibitors
Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, small molecule kinase inhibitors have become a major focus of modern drug discovery.[2][3] Within this field, the 1H-indazole core has emerged as a "privileged scaffold."[1] Its unique bicyclic structure enables it to function as an effective ATP mimic, forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a foundational element for potent inhibition.[4]
This compound is a highly versatile and strategically designed starting material that capitalizes on the inherent advantages of the indazole core. It provides medicinal chemists with two orthogonal synthetic handles for rapid diversification and optimization of lead compounds: a bromine atom at the C7 position, ideal for carbon-carbon and carbon-nitrogen bond formation, and an ethyl ester at the C3 position, which is readily converted into a carboxamide for crucial hinge-binding interactions.[5][6] This application note provides a technical guide to the strategic use of this building block, complete with detailed protocols for key synthetic transformations.
The Synthetic Versatility of this compound
The power of this reagent lies in its two distinct reactive sites, which can be addressed sequentially to build molecular complexity and explore structure-activity relationships (SAR).
Caption: General workflow for kinase inhibitor synthesis.
-
C7-Position (The "Selectivity" Handle): The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl substituents. These groups can be tailored to occupy specific hydrophobic pockets within the kinase active site, thereby driving inhibitor potency and, crucially, selectivity against other kinases in the kinome.[7] The two most powerful methods employed are:
-
C3-Position (The "Anchor" Handle): The ethyl carboxylate is readily hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to form carboxamides.[13] This amide functionality is paramount, as the N-H and carbonyl oxygen often form a bidentate hydrogen bond with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[6]
Application Showcase: Synthesis of an ALK Inhibitor Scaffold
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose genetic rearrangements are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC).[14][15] The indazole scaffold is a validated core for potent ALK inhibitors. The following scheme illustrates a common strategy.
Caption: Synthetic pathway to an indazole-based ALK inhibitor.
This modular approach allows for the creation of a library of compounds by varying the arylboronic acid in the Suzuki coupling and the amine in the final amide coupling step, enabling a thorough exploration of the SAR.
Detailed Experimental Protocols
CAUTION: These protocols involve potentially hazardous chemicals and reactions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Palladium catalysts are expensive and sensitive to air; handle under an inert atmosphere where possible.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol describes a general procedure for the C-C bond formation at the C7 position of the indazole ring.
-
Rationale: The choice of Pd(dppf)Cl₂ is common as it is a robust, air-stable precatalyst effective for a wide range of aryl halides and boronic acids.[16] An aqueous base like K₂CO₃ or Cs₂CO₃ is crucial for activating the boronic acid for transmetalation to the palladium center.[17] Dioxane is an excellent solvent for solubilizing organic reagents while being miscible with the aqueous base.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Round-bottom flask or microwave vial, magnetic stir bar, condenser
-
-
Procedure:
-
To a flame-dried flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS (typically 4-16 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Protocol 2: Saponification of the C3-Ethyl Ester
This protocol converts the ethyl ester to a carboxylic acid, a necessary precursor for amide bond formation.
-
Rationale: Saponification is a classic hydrolysis reaction. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) due to the better solubility of lithium salts in mixed aqueous/organic solvents. A co-solvent system like THF/MeOH/H₂O ensures all reactants remain in solution.
-
Materials:
-
C7-arylated indazole ester from Protocol 1 (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-5.0 equiv)
-
Tetrahydrofuran (THF), Methanol (MeOH), and Water (e.g., 3:1:1 v/v)
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the indazole ester in the THF/MeOH solvent mixture in a round-bottom flask.
-
Add a solution of LiOH·H₂O in water to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC, typically 2-6 hours).[13]
-
Cool the mixture in an ice bath and slowly acidify to pH ~3-4 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product under high vacuum. The material is often pure enough for the next step, but can be recrystallized if necessary.
-
Protocol 3: Amide Bond Formation at the C3-Position
This protocol creates the final amide linkage, a key interaction motif for kinase binding.
-
Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming an active ester, which is then readily displaced by the amine.[18] A non-nucleophilic base like DIPEA is required to neutralize the ammonium salts formed during the reaction without competing in the coupling. DMF is a polar aprotic solvent that effectively solubilizes the reactants.
-
Materials:
-
C7-arylated indazole carboxylic acid from Protocol 2 (1.0 equiv)
-
Desired primary or secondary amine (1.1-1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add the amine and DIPEA.
-
Stir the mixture for 5 minutes, then add HATU in one portion.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by vacuum filtration, washing thoroughly with water.
-
Dry the crude solid and purify by flash column chromatography or recrystallization to yield the final kinase inhibitor.
-
Data Presentation: Structure-Activity Relationship (SAR)
The described synthetic route allows for the systematic evaluation of substituents at the C7 and C3 positions. The following table provides representative data, adapted from literature on indazole-based kinase inhibitors, to illustrate how modifications impact biological activity.
| Compound ID | C7-Substituent (R¹) | C3-Amide (R²) | Target Kinase | IC₅₀ (nM) |
| A-1 | Phenyl | -NH-Methyl | PLK4 | 74 |
| A-2 | 3-Fluorophenyl | -NH-Methyl | PLK4 | 45 |
| B-1 | Pyridin-4-yl | -NH-Cyclopropyl | Akt1 | 16 |
| B-2 | Pyrimidin-5-yl | -NH-Cyclopropyl | Akt1 | 8 |
| C-1 | Phenyl | -NH-(4-piperidyl) | c-Met | 170 |
| C-2 | Thiophen-2-yl | -NH-(4-piperidyl) | c-Met | 85 |
Data is illustrative and compiled from concepts presented in related literature.[7][13][19] This tabular representation clearly demonstrates how subtle changes, such as adding a fluorine atom (A-1 vs. A-2) or changing an aromatic ring system (B-1 vs. B-2), can significantly modulate inhibitor potency.
Conclusion
This compound is a superior building block for the synthesis of kinase inhibitors. Its pre-installed, orthogonally reactive functional groups at the C7 and C3 positions provide a reliable and efficient platform for medicinal chemists. The robust and modular synthetic protocols detailed herein—centered around Suzuki-Miyaura coupling and amide bond formation—enable the rapid generation of diverse compound libraries, accelerating the discovery and optimization of novel, potent, and selective kinase inhibitors for therapeutic development.
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Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. ResearchGate. Available at: [Link]
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Various Authors. (2023). Pathways for the synthesis of indazole derivatives. ResearchGate. Available at: [Link]
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Ismail, N. S., et al. (2014). Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. PubMed. Available at: [Link]
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Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Available at: [Link]
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Li, Y., et al. (n.d.). Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. Europe PMC. Available at: [Link]
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Zhang, X., et al. (2024). Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. PubMed. Available at: [Link]
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El Kazzouli, S., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
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Fernandes, C., et al. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]
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Liu, Y., et al. (2025). Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors. PubMed. Available at: [Link]
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Migliorini, A., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
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D'Angelo, N. D., et al. (2008). Design, synthesis, and biological evaluation of potent c-Met inhibitors. Princeton University. Available at: [Link]
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Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
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Wang, S., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Available at: [Link]
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Koubachi, J., et al. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available at: [Link]
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Narayana Swamy, G., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link]
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Petrou, A., et al. (n.d.). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PubMed Central. Available at: [Link]
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Szychowski, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]
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ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate. Available at: [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]
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ResearchGate. (2025). Indazoles as potential c-met inhibitors: Design, synthesis and molecular docking studies | Request PDF. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1. C-3 arylation on 1-methylindazole 1 under classical reaction conditions using various (hetero)aryl bromides. ResearchGate. Available at: [Link]
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Chen, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available at: [Link]
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Khan, I., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
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Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central. Available at: [Link]
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. Available at: [Link]
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"amide coupling of Ethyl 7-bromo-1H-indazole-3-carboxylate derivatives"
Application Note & Protocol
Strategic Amide Coupling of 7-Bromo-1H-indazole-3-carboxylate Derivatives for Drug Discovery
Abstract: The 1H-indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous potent kinase inhibitors and therapeutic agents.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of 7-bromo-1H-indazole-3-carboxamide derivatives. We move beyond a simple recitation of steps to explain the critical causality behind procedural choices, focusing on the robust and high-yield HATU-mediated amide coupling protocol. This document details the prerequisite ester hydrolysis, a comparative analysis of common coupling reagents, a step-by-step experimental workflow, and a field-proven troubleshooting guide to empower researchers in synthesizing these high-value compounds for downstream applications in drug discovery programs.[3][4]
Core Concepts: The Chemistry of Indazole Amide Coupling
The direct condensation of a carboxylic acid with an amine to form an amide bond is thermodynamically unfavorable due to the competing acid-base reaction, which forms a non-reactive carboxylate-ammonium salt.[5] Therefore, the synthesis universally proceeds by activating the carboxylic acid to create a more electrophilic species that is readily attacked by the amine nucleophile.
The substrate in focus, a 7-bromo-1H-indazole-3-carboxylic acid, presents its own unique considerations. The indazole ring is an electron-deficient heterocyclic system, which can influence the reactivity of the carboxyl group. While this electronic nature does not typically inhibit the reaction, it underscores the need for a highly efficient activation method to ensure rapid and clean conversion, especially when working with less reactive or sterically hindered amines.[6]
Prerequisite Step: Saponification of the Ethyl Ester
The commercially available starting material is often the ethyl ester. The first essential step is its quantitative conversion to the free carboxylic acid via saponification.
Protocol: Hydrolysis of Ethyl 7-bromo-1H-indazole-3-carboxylate
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., a 3:1 v/v ratio).
-
Base Addition: Add an excess of a suitable base, such as lithium hydroxide (LiOH, ~2.0-3.0 eq) or sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting ester. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the alcohol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with 1N HCl until the pH is ~2-3, resulting in the precipitation of the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum. The resulting 7-bromo-1H-indazole-3-carboxylic acid is typically used in the subsequent coupling step without further purification.
Strategic Selection of Coupling Reagents
The success of the amide coupling reaction hinges on the choice of the activating agent. While numerous reagents exist, uronium/aminium salts like HATU and carbodiimides like EDC are the most prevalent in modern synthesis for their reliability and effectiveness.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly efficient uronium salt-based coupling reagent. In the presence of a non-nucleophilic base, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[7][8] This intermediate rapidly reacts with the amine to form the desired amide. HATU is renowned for its high coupling efficiency, rapid reaction times, and ability to suppress racemization, making it a preferred choice for challenging substrates.[7][9]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates carboxylic acids by forming a reactive O-acylisourea intermediate.[9] This intermediate is susceptible to side reactions. To mitigate this and reduce racemization, an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is almost always included. The additive traps the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.[5][9]
Data Presentation: Comparison of Common Coupling Reagents
| Feature | HATU / DIPEA | EDC / HOBt |
| Activation Mechanism | Forms highly reactive OAt-ester | Forms O-acylisourea, then HOBt-ester |
| Reaction Speed | Very Fast (often < 3 hours) | Moderate (can be 4-24 hours) |
| Typical Yields | Excellent | Good to Excellent |
| Byproduct Removal | Water-soluble byproducts | Water-soluble urea byproduct |
| Racemization Risk | Very Low | Low (Minimized by HOBt) |
| Cost | Higher | Lower |
| Best For | Challenging, sterically hindered, or electron-poor substrates; rapid synthesis. | Routine couplings, cost-sensitive synthesis. |
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol provides a robust method for coupling 7-bromo-1H-indazole-3-carboxylic acid with a primary or secondary amine.
Workflow Diagram: From Ester to Final Amide
Caption: Overall experimental workflow.
Materials and Reagents
-
7-bromo-1H-indazole-3-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.0 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1N HCl or Saturated NH₄Cl
-
Saturated NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica Gel
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-bromo-1H-indazole-3-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid.
-
Base and Reagent Addition: Add DIPEA (2.0 eq) to the stirred solution, followed by HATU (1.1 eq).[7]
-
Pre-activation: Allow the mixture to stir at room temperature for 10-15 minutes. This "pre-activation" step is critical for the efficient formation of the OAt-active ester.[7]
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, an additional equivalent of DIPEA should be added.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:EtOAc) until the carboxylic acid starting material is fully consumed. Reactions are typically complete within 1-3 hours.
-
Aqueous Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., saturated NH₄Cl solution), a weak base (e.g., saturated NaHCO₃ solution), and finally with brine.[7] These washes serve to remove residual DMF, DIPEA salts, and the water-soluble byproducts tetramethylurea and HOAt.[10]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-bromo-1H-indazole-3-carboxamide derivative.
Mechanistic Overview of HATU Coupling
The efficiency of the HATU reagent stems from a clear and rapid two-stage mechanism. Understanding this process helps in troubleshooting and optimizing the reaction.
Caption: Simplified mechanism of HATU-mediated amide coupling.[8]
-
Activation: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks HATU to form the highly reactive OAt-active ester intermediate.[8]
-
Coupling: The amine nucleophile attacks the activated ester, forming the stable amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of water in solvent (DMF) or reagents. 2. Poor quality or degraded HATU reagent. 3. Insufficient base (DIPEA). | 1. Use anhydrous grade DMF. Ensure starting materials and amine are dry. 2. Use a fresh bottle of HATU; store it in a desiccator. 3. Ensure at least 2 equivalents of DIPEA are used (3 eq. if amine is a salt). |
| Guanidinylation Side Product | The amine reacted directly with HATU before the acid was activated. | Strictly follow the order of addition. Always pre-activate the acid with HATU and DIPEA for 10-15 minutes before adding the amine.[7] |
| Reaction Stalled | 1. Sterically hindered amine or acid. 2. Low reactivity of the amine (e.g., electron-deficient anilines). | 1. Increase reaction time. Gentle heating (40-50 °C) may be beneficial.[7] 2. Increase equivalents of HATU and amine slightly (e.g., 1.5 eq each). |
| Difficult to Remove Byproducts | Tetramethylurea (TMU) byproduct from HATU can be difficult to separate from some products. | Ensure thorough aqueous work-up. Multiple washes with dilute acid (e.g., 1N HCl or sat. NH₄Cl) can help remove the basic TMU byproduct.[10] Careful column chromatography is key. |
References
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- BenchChem (2025). Technical Support Center: HATU-Mediated Amide Bond Formation.
- Common Organic Chemistry. Amine to Amide Mechanism - HATU.
- Fisher Scientific. Amide Synthesis.
- Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
- Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach.
- YouTube (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation.
- MDPI (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Aapptec Peptides. Coupling Reagents.
- PubMed (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Medicinal Chemistry.
- BenchChem (2025). Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery.
- ResearchGate (2021). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry.
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Application Notes and Protocols: Regioselective N-alkylation of Ethyl 7-bromo-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Indazoles
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-emetic properties.[1][2][3] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules, as the position of the alkyl group on the N1 or N2 nitrogen atom can profoundly influence the compound's pharmacological profile. However, the presence of two nucleophilic nitrogen atoms within the indazole ring presents a significant synthetic challenge, often leading to the formation of a mixture of N1 and N2 regioisomers.[1][3] This necessitates robust and selective alkylation protocols to avoid tedious and costly purification steps.
This guide provides a detailed examination of the N-alkylation of ethyl 7-bromo-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. We will explore the underlying principles governing the regioselectivity of this reaction and provide field-proven, step-by-step protocols for selectively targeting both the N1 and N2 positions.
Understanding Regioselectivity: A Tale of Two Nitrogens
The outcome of the N-alkylation of an indazole is a delicate interplay of electronic effects, steric hindrance, and reaction conditions, which can be manipulated to favor either kinetic or thermodynamic control.[4] The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[2][5][6]
For the specific case of this compound, two key substituents influence the regioselectivity:
-
The C3-Ethyl Carboxylate Group: This electron-withdrawing group tends to direct alkylation to the N1 position, particularly when strong, non-coordinating bases like sodium hydride (NaH) are used in aprotic solvents like tetrahydrofuran (THF). It is postulated that the sodium cation coordinates with the N2 nitrogen and the carbonyl oxygen of the ester, sterically hindering attack at the N2 position.[1][7]
-
The C7-Bromo Group: As an electron-withdrawing group, the bromine atom at the C7 position has been shown to favor the formation of the N2-alkylated product under certain conditions.[2][8] This sets up a competing electronic influence with the C3-ester.
By carefully selecting the base, solvent, and alkylating agent, we can exploit these competing influences to achieve high regioselectivity for either the N1 or N2 isomer.
Sources
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- 8. research.ucc.ie [research.ucc.ie]
Application Note: High-Purity Isolation of Ethyl 7-bromo-1H-indazole-3-carboxylate via Optimized Flash Column Chromatography
Abstract: This application note provides a comprehensive and robust protocol for the purification of Ethyl 7-bromo-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The described methodology utilizes silica gel column chromatography with a gradient elution system, ensuring high purity and yield. This guide is designed for researchers, scientists, and process chemists, offering in-depth explanations for experimental choices, detailed step-by-step instructions, and troubleshooting guidance to ensure reproducible and successful outcomes.
Introduction and Scientific Context
This compound is a member of the indazole class of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry. The indazole core is a key feature in numerous pharmacologically active agents, including kinase inhibitors for oncology therapies. Given its role as a critical intermediate, the purity of this compound is paramount, as impurities can lead to unwanted side reactions, complex downstream purification challenges, and compromised biological data.
Column chromatography is a fundamental and highly effective technique for the purification of organic compounds from complex reaction mixtures.[1][2] This method leverages the principle of differential partitioning, where components of a mixture are separated based on their varying affinities for a stationary phase and a mobile phase.[3][4] This document outlines a validated protocol specifically tailored for the purification of the title compound, ensuring its suitability for subsequent synthetic transformations.
Principle of Separation: Normal-Phase Chromatography
The purification strategy is based on normal-phase adsorption chromatography. The core principle involves the competition between the solute molecules (the crude product mixture) and the mobile phase molecules (the eluent) for binding sites on the polar stationary phase.
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase: A non-polar solvent system, typically a mixture of hexane (or heptane) and ethyl acetate, is used as the eluent.
-
Separation Mechanism: The crude sample is introduced at the top of the column. As the mobile phase flows through the column, components with lower polarity have a weaker affinity for the polar silica gel and are carried along more readily with the non-polar mobile phase, thus eluting first. Conversely, more polar compounds interact more strongly with the stationary phase, move down the column more slowly, and elute later.[4] By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively desorbed and collected as purified fractions.
Health and Safety Precautions
All procedures must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Solvents:
-
Ethyl Acetate: Highly flammable liquid and vapor.[5][6] It causes serious eye irritation and may lead to drowsiness or dizziness.[7][8][9] Keep away from all sources of ignition.[5]
-
Hexane/Heptane: Highly flammable liquids and vapors.[10][11] They can cause skin irritation, drowsiness, and may be fatal if swallowed and enter the airways.[10][12][13][14]
-
-
Stationary Phase:
Detailed Purification Protocol
This protocol is divided into five key stages, from initial method development to final product isolation.
Stage 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, a small-scale analysis using TLC is essential to determine the optimal solvent system.[19] The goal is to find a solvent ratio that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of approximately 0.25-0.35 for the desired product.
Procedure:
-
Prepare several developing chambers with different ratios of Ethyl Acetate (EtOAc) in Hexane (e.g., 10% EtOAc, 20% EtOAc, 30% EtOAc).
-
Dissolve a small amount of the crude this compound in a few drops of a suitable solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Select the solvent system that gives the best separation and the target Rf value. For many indazole derivatives, a system of 20-40% Ethyl Acetate in Hexane is a good starting point.[20][21][22]
Stage 2: Column Packing (Wet Slurry Method)
The wet packing method is strongly recommended as it minimizes air bubbles and channeling, leading to a more uniform column bed and superior separation efficiency.[3][4]
Procedure:
-
Secure a glass chromatography column vertically to a stand.
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing.
-
Add a ~1 cm layer of acid-washed sand over the plug.[4]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel (230-400 mesh) with the initial, least polar eluting solvent determined from TLC (e.g., 10% EtOAc in Hexane).
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even settling of the silica gel.
-
Once all the silica has settled, allow the excess solvent to drain until it is level with the top of the silica bed. Crucially, do not let the column run dry at any point.
-
Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disruption during sample loading.[1]
Stage 3: Sample Loading (Dry Loading Technique)
Dry loading is the preferred method for applying the sample, as it often results in sharper bands and better resolution, especially if the compound is not readily soluble in the initial mobile phase.[19][23]
Procedure:
-
Dissolve the crude this compound in a minimal volume of a volatile solvent (e.g., dichloromethane).
-
To this solution, add silica gel (approximately 2-3 times the mass of your crude product).
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully and evenly add this powder to the top of the sand layer in the prepared column.
Stage 4: Elution and Fraction Collection
This stage involves passing the mobile phase through the column to separate the components. A gradient elution is typically most effective.
Procedure:
-
Begin by eluting with the initial low-polarity solvent system (e.g., 10% EtOAc/Hexane).
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) using numbered test tubes or flasks.
-
As the elution progresses, gradually increase the polarity of the mobile phase as needed (e.g., step-gradient to 20% EtOAc/Hexane, then 30%, etc.). This will help elute the more polar impurities and, finally, the target compound.
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain your desired product.
Stage 5: Product Isolation and Characterization
-
Based on the TLC analysis, combine all fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum for several hours to remove any residual solvent.
-
Weigh the final product to determine the yield and proceed with characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point) to confirm its identity and purity.
Summary of Experimental Parameters & Workflow
The following table summarizes the recommended parameters for the purification.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides excellent resolving power for small molecules. |
| Column Packing | Wet Slurry Method | Ensures a homogenous, bubble-free column bed for optimal separation.[4] |
| Sample Loading | Dry Loading Method | Promotes sharper bands and better resolution.[19][23] |
| Mobile Phase | Hexane/Ethyl Acetate | A versatile and common solvent system with a tunable polarity range.[20][21] |
| Elution Mode | Step-Gradient | Starts with low polarity to remove non-polar impurities, then increases polarity to elute the target compound efficiently. |
| Monitoring | TLC with UV (254 nm) | Allows for rapid, real-time tracking of the separation and identification of product-containing fractions. |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloaded.- Column packed improperly (channeling). | - Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded.- Repack the column carefully using the wet slurry method. |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (Ethyl Acetate) in the mobile phase. |
| Compound Will Not Elute | - Mobile phase is not polar enough.- Compound may be insoluble or reacting with silica. | - Gradually increase the polarity of the mobile phase.- If the compound is acidic, consider adding a small amount (0.5-1%) of acetic acid to the eluent. If basic, add triethylamine. |
| Cracked Column Bed | - Column ran dry.- Drastic or rapid solvent changes. | - Ensure the solvent level never drops below the top of the stationary phase.- When running a gradient, change solvent composition gradually. |
References
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-
RCI Labscan Limited. (2022). ethyl acetate - SAFETY DATA SHEET. [Link]
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Microbe Notes. (2022). Column Chromatography- Definition, Principle, Parts, Steps, Uses. [Link]
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Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Praxair, Inc. (n.d.). Hexane Safety Data Sheet SDS P6228. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
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Greenfield Global. (2015). SAFETY DATA SHEET - Ethyl Acetate. [Link]
-
DHC Solvent Chemie GmbH. (2023). Safety Data Sheet: n-hexane. [Link]
-
Zeochem. (2019). Silica gel - Safety Data Sheet. [Link]
-
Lab Alley. (2015). Safety Data Sheet: Silica gel. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: n-Hexane. [Link]
-
Farnell. (2003). SAFETY DATA SHEET SILICA GEL. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Silica gel. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
The Royal Society of Chemistry. (n.d.). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
-
IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
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"recrystallization method for Ethyl 7-bromo-1H-indazole-3-carboxylate"
Application Note & Protocol
A Guide to the Purification of Ethyl 7-bromo-1H-indazole-3-carboxylate via Recrystallization
Abstract: This document provides a comprehensive guide and a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical research and development.[1] The purity of such building blocks is paramount for the success of subsequent synthetic transformations and for obtaining reliable biological data. Recrystallization is presented as a robust, scalable, and cost-effective method for achieving high purity of this solid compound.[2] This guide details the underlying principles of solvent selection, provides a systematic protocol for identifying an optimal solvent system, and offers a step-by-step methodology for the recrystallization process, complete with validation techniques and troubleshooting advice.
Part 1: Foundational Principles and Solvent System Selection
The Mechanism of Purification by Recrystallization
Recrystallization is a purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[3][4] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[2] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[2] Ideally, the molecules of the target compound selectively incorporate into the growing crystals, while impurities are excluded and remain dissolved in the cold solvent (the mother liquor).[2] The final pure crystals are then isolated by filtration.
The Critical Role of Solvent Selection
The success of any recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: It should dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[2][5] This property is crucial for maximizing the recovery of the purified product.
-
Impurity Solubility Profile: It should either dissolve impurities completely even at low temperatures or not dissolve them at all, allowing for their removal by filtration at the appropriate stage.
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2]
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although these are practical rather than chemical requirements.
For this compound, a moderately polar compound, several common laboratory solvents are viable candidates for screening. Heterocyclic compounds like indazoles are often crystalline and amenable to purification by recrystallization.[6]
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | Often a good choice for moderately polar compounds. Can form hydrogen bonds. |
| Isopropanol | 82 | 19.9 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | 6.0 | A good solvent for compounds of intermediate polarity. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, may be suitable for less polar impurities. |
| Water | 100 | 80.1 | Highly polar. Unlikely to be a good single solvent but may work as an anti-solvent. |
| Hexanes/Heptane | ~69 | ~1.9 | Non-polar. Likely to be a poor solvent, making it a good candidate as an anti-solvent. |
Part 2: Protocol for Solvent System Screening
To ensure a self-validating and optimized protocol, the first experimental step is to identify the best solvent system through small-scale trials.
Methodology:
-
Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (from Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. Note if the compound dissolves readily at room temperature.
-
Heating Test: If the compound did not dissolve at room temperature, gently heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If necessary, further cool it in an ice-water bath.
-
Observation: Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Two-Solvent System Test: If no single solvent is ideal, a two-solvent system can be tested.[5] Dissolve the crude compound in a small amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate). Then, add a hot "anti-solvent" (in which the compound is insoluble, e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the first hot solvent to redissolve the precipitate and then allow the solution to cool slowly.
Part 3: Detailed Recrystallization Protocol
This protocol assumes that ethanol has been identified as a suitable single solvent from the screening process. If another solvent or system is chosen, the principles remain the same, but temperatures should be adjusted accordingly.
Experimental Workflow Diagram
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).
-
Add a boiling chip and a small amount of ethanol. Heat the mixture to a gentle boil on a hot plate.
-
Continue adding hot ethanol in small portions until the solid is completely dissolved. It is critical to add only the minimum amount of solvent required for dissolution to ensure the solution is saturated upon cooling.[5]
-
-
Hot Gravity Filtration (if necessary):
-
This step is performed only if insoluble impurities (e.g., dust, inorganic salts) or colored impurities (which can be removed by adding a small amount of activated charcoal) are present.[2][3]
-
Pre-heat a funnel with a fluted filter paper by placing it over a receiving flask containing a small amount of boiling solvent.
-
Pour the hot solution through the pre-heated funnel.
-
Causality: Keeping the apparatus hot prevents premature crystallization of the product in the funnel, which would lead to a loss of yield.[5]
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can cause small crystals to form quickly, trapping impurities within the crystal lattice.[4]
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes.
-
Causality: This further decreases the solubility of the compound, maximizing the quantity of crystals that come out of the solution.[2]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[3]
-
Use a small amount of the cold mother liquor to transfer any remaining crystals from the Erlenmeyer flask to the funnel.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol.[2]
-
Causality: The cold solvent will wash away any residual mother liquor (containing the dissolved impurities) from the surface of the crystals without dissolving a significant amount of the product.[2]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass, break up any large clumps, and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Part 4: Protocol Validation & Troubleshooting
A successful purification must be verified. The following methods provide a self-validating system for the protocol.
Validation Methods:
-
Melting Point Analysis: Take the melting point of the dried, recrystallized product. A pure compound will have a sharp melting point range (typically < 2 °C) that is generally higher than the crude material's broad and depressed melting point.
-
Thin-Layer Chromatography (TLC): Dissolve small samples of the crude material and the purified product in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on a TLC plate and elute with an appropriate solvent system (e.g., 1:2 ethyl acetate:hexanes, as used for chromatography of similar compounds[7]). The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Visual Inspection: Pure this compound should be a crystalline solid. The color should be uniform and lighter than the crude starting material (e.g., off-white or pale yellow).
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was added; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous batch. | ||
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and allow it to cool slowly again. Consider a different solvent with a lower boiling point. |
| Low recovery of purified product. | Too much solvent was used; cooling was incomplete; crystals were washed with too much cold solvent. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly chilled in an ice bath. Use only a very small amount of ice-cold solvent for washing. |
| Colored product after recrystallization. | Colored impurities were not fully removed. | Repeat the recrystallization, adding a small amount of activated charcoal to the hot solution before the hot gravity filtration step.[2] |
References
- Google. (n.d.). Current time in Pasuruan, ID.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-indazole.
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- University of Calgary. (2025, November 24). Recrystallization - Single Solvent.
- BenchChem. (n.d.). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
- Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- University of California, Los Angeles. (n.d.). Recrystallization.
- CymitQuimica. (n.d.). 7-Bromo-1H-indazole-3-carboxylic acid.
- Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
-
Shi, F., & Larock, R. C. (n.d.). Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
IUCr. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved January 3, 2026, from [Link]
-
Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester. Retrieved January 3, 2026, from [Link]
-
Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). 1H-Indazole-3-carboxamide. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved January 3, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 3, 2026, from [Link]
-
PubMed. (n.d.). Expression and purification of cell-penetrating Cas9 and Cas12a enzymes for peptide-assisted genome editing. Retrieved January 3, 2026, from [Link]
-
Chem-Impex. (n.d.). 7-Bromo-1H-indazole-3-carboxylic acid. Retrieved January 3, 2026, from [Link]
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"large-scale synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate"
An Application Note for the Large-Scale Synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate
Abstract
This compound is a pivotal building block in medicinal chemistry, frequently utilized in the development of therapeutic agents, notably kinase inhibitors for oncology.[1][2] This application note provides a comprehensive, technically-grounded guide for its large-scale synthesis. The described three-step process is designed for scalability, safety, and high purity, starting from the commercially available 2-amino-3-bromobenzoic acid. The protocol details a robust diazotization and reductive cyclization to form the core indazole structure, followed by a classic Fischer esterification. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering insights into reaction mechanisms, process controls, safety protocols, and analytical validation.
Introduction and Scientific Background
The indazole scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1] Its unique aromatic bicyclic system, a bioisostere of indole, allows for versatile interactions with biological targets. Specifically, functionalization at the C3 and C7 positions of the indazole ring is critical for modulating the potency and selectivity of many kinase inhibitors. The title compound, this compound, serves as a key intermediate, enabling further diversification through cross-coupling reactions at the bromine-substituted C7 position and amide bond formation at the C3-ester.
The synthetic route detailed herein was selected for its scalability and process safety, avoiding hazardous reagents like hydrazine or difficult-to-handle organometallics in the key ring-forming step. The strategy involves the construction of the indazole ring from a readily available substituted anthranilic acid, a classic and reliable method for producing 3-carboxyindazoles.
Overall Synthetic Scheme
The synthesis is performed in three distinct steps starting from 2-amino-3-bromobenzoic acid:
-
Diazotization of the aniline to form an intermediate diazonium salt.
-
Reductive Cyclization of the diazonium salt to yield 7-bromo-1H-indazole-3-carboxylic acid.
-
Esterification of the carboxylic acid to afford the final product, this compound.
Caption: Overall synthetic pathway.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-Amino-3-bromobenzoic acid | 98%+ | Commercial | Starting Material |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercial | Diazotizing Agent |
| Hydrochloric Acid (HCl) | 37% aq. | Commercial | Acid for diazotization |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, 98%+ | Commercial | Reducing Agent |
| Sodium Hydroxide (NaOH) | Pellets, ACS | Commercial | For pH adjustment |
| Ethanol (EtOH) | Anhydrous | Commercial | Reagent and solvent |
| Sulfuric Acid (H₂SO₄) | 98% | Commercial | Catalyst |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction Solvent |
| Brine (Saturated NaCl aq.) | - | In-house prep | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercial | Drying Agent |
| Deionized Water | - | In-house | - |
Equipment
-
Large-scale glass reactor (e.g., 20 L) with overhead mechanical stirring, temperature probe, and addition funnel.
-
Heating/cooling circulator bath.
-
Large separatory funnels.
-
Rotary evaporator with a suitable vacuum pump.
-
Filtration apparatus (Buchner funnel).
-
Standard laboratory glassware.
-
Analytical instruments: HPLC, LC-MS, NMR.
Detailed Experimental Protocols
Workflow Overview
Caption: Step-by-step experimental workflow.
Step 1 & 2: Synthesis of 7-Bromo-1H-indazole-3-carboxylic acid
Principle: This transformation proceeds via the diazotization of the aromatic amine of 2-amino-3-bromobenzoic acid to form a reactive diazonium salt. This intermediate is not isolated. Subsequent treatment with a mild reducing agent, sodium sulfite, facilitates an intramolecular cyclization to form the stable indazole ring system.
Procedure:
-
Reactor Setup: Charge a 20 L reactor equipped with an overhead stirrer, temperature probe, and addition funnel with 2-amino-3-bromobenzoic acid (1.00 kg, 4.63 mol).
-
Slurry Formation: Add 5 L of deionized water and 1.2 L of concentrated HCl (approx. 14.4 mol). Stir to form a slurry.
-
Cooling: Cool the reactor contents to 0–5 °C using an external cooling bath.
-
Diazotization: Dissolve sodium nitrite (352 g, 5.10 mol, 1.1 equiv) in 1 L of deionized water. Add this solution dropwise to the reactor via the addition funnel over 1.5–2 hours, ensuring the internal temperature does not exceed 5 °C.
-
In-Process Control 1: After the addition is complete, stir for an additional 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, is desired). If the test is negative, add a small amount of the nitrite solution until a positive test is maintained for 5 minutes.
-
Reductive Cyclization: In a separate vessel, dissolve sodium sulfite (1.75 kg, 13.9 mol, 3.0 equiv) in 4 L of water. Carefully add this solution to the cold diazonium salt slurry over 1 hour. Vigorous gas evolution (N₂) will be observed.
-
Heating: Once the addition is complete, slowly heat the reaction mixture to 80–90 °C. Maintain this temperature for 2–3 hours, or until reaction completion is confirmed by HPLC.
-
In-Process Control 2 (HPLC): Monitor the reaction by taking small aliquots. A typical mobile phase is Acetonitrile/Water with 0.1% TFA. The disappearance of the starting material and formation of the product peak confirms completion.
-
Work-up and Isolation: Cool the mixture to room temperature. The product may begin to precipitate. Adjust the pH to 1–2 with concentrated HCl to ensure full precipitation of the carboxylic acid.
-
Filtration: Collect the solid product by filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 1 L).
-
Drying: Dry the solid in a vacuum oven at 60–70 °C to a constant weight.
-
Expected Yield: 85–92%
-
Appearance: Off-white to pale yellow solid.[3]
-
Step 3: Synthesis of this compound
Principle: This is a Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using a large excess of ethanol as both the solvent and reagent drives the equilibrium towards the formation of the ethyl ester product.
Procedure:
-
Reactor Setup: Charge the dried 7-bromo-1H-indazole-3-carboxylic acid (from the previous step, e.g., 1.00 kg, 4.15 mol) into a clean, dry 20 L reactor.
-
Reagent Addition: Add 10 L of anhydrous ethanol. Stir to suspend the solid.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (115 mL, approx. 2.15 mol, 0.5 equiv) dropwise while stirring. The addition is exothermic.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 8–12 hours.
-
In-Process Control 3 (HPLC): Monitor the reaction for the disappearance of the starting carboxylic acid.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately 70% using a rotary evaporator.
-
Quenching and Extraction: Carefully pour the concentrated mixture into 10 L of cold water. Extract the aqueous mixture with ethyl acetate (3 x 4 L).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 3 L) to neutralize any remaining acid, followed by brine (1 x 3 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield the pure product.
-
Drying: Dry the purified crystals in a vacuum oven at 40–50 °C.
-
Expected Yield: 88–95%
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC): >98%.[4]
-
Process Safety Assessment
All operations should be conducted in a well-ventilated fume hood or a controlled reactor bay.[5] Personal Protective Equipment (PPE), including safety goggles, face shields, lab coats, and appropriate chemical-resistant gloves, is mandatory.[6][7]
-
Hydrochloric and Sulfuric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes. Work near a safety shower and eyewash station.[6]
-
Diazonium Salts: Potentially explosive when isolated and dry. The protocol is designed for in situ use, which is significantly safer. Crucially, the temperature during diazotization must be strictly controlled and kept below 5 °C to prevent decomposition.
-
Gas Evolution: The reductive cyclization step releases a large volume of nitrogen gas. Ensure the reactor is adequately vented to prevent pressure buildup.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Ensure no ignition sources are present during their use, especially during heating, extraction, and concentration steps.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Diazotization (Step 1) | Insufficient NaNO₂; temperature too high causing decomposition. | Re-check with starch-iodide paper. If negative, add more NaNO₂ solution in small portions. Ensure temperature is strictly maintained at 0-5 °C. |
| Low Yield in Cyclization (Step 2) | Diazonium salt decomposed before reduction; insufficient reducing agent. | Ensure prompt addition of the sulfite solution after diazotization is complete. Confirm the correct stoichiometry of Na₂SO₃. |
| Incomplete Esterification (Step 3) | Insufficient catalyst; insufficient reflux time; water in the ethanol. | Add a small amount of additional H₂SO₄. Extend reflux time and monitor by HPLC. Ensure anhydrous ethanol is used. |
| Product Fails to Crystallize | Presence of impurities; incorrect solvent system. | Try seeding with a small crystal. Perform a solvent screen for recrystallization. If highly impure, consider a silica gel plug filtration before crystallization. |
References
- (Pasuruan, ID Time) [Source not directly used for scientific content]
- AK Scientific, Inc. (n.d.).
- Fisher Scientific. (2009).
- Accela ChemBio Inc. (n.d.).
- Fisher Scientific. (2023).
-
Shi, F., & Larock, R. C. (2010). Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 87, 95. [Link]
- ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.
-
Asad, N., Lyons, M., Muniz Machado Rivera, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Medicines, 11(6), 33. [Link]
- Lu, P., Juarez, L., Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
-
Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). [Link]
- (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- A2B Chem. (n.d.).
- Google Patents. (n.d.).
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- BLD Pharm. (n.d.). 7-Bromo-1H-indazole-3-carboxylic acid.
-
MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
- CymitQuimica. (n.d.). 7-Bromo-1H-indazole-3-carboxylic acid.
-
Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]
Sources
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Application Notes and Protocols for Ethyl 7-bromo-1H-indazole-3-carboxylate in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Indazole Scaffolds in Inflammation
The indazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial activities.[2][3] Notably, commercially available anti-inflammatory drugs such as Benzydamine and Bendazac feature the 1H-indazole core, underscoring the therapeutic viability of this chemical motif.[3]
Ethyl 7-bromo-1H-indazole-3-carboxylate is a specific derivative within this promising class of compounds. While direct studies on its anti-inflammatory properties are emerging, its structural components—the indazole core, the bromo substituent, and the ethyl carboxylate group—suggest a strong rationale for its investigation as a novel anti-inflammatory agent. The related compound, 7-Bromo-1H-indazole-3-carboxylic acid, is recognized as a key intermediate in the synthesis of anti-inflammatory drugs.[4] Furthermore, studies on other N1-substituted 1H-indazole-3-ethyl carboxylates have reported anti-arthritic effects in animal models, indicating that the ethyl carboxylate moiety at the 3-position is conducive to anti-inflammatory activity.[5]
This document serves as a comprehensive guide for researchers, providing a theoretical framework and practical protocols to investigate the anti-inflammatory potential of this compound.
Proposed Mechanism of Action: Targeting Key Inflammatory Pathways
Based on extensive research into indazole derivatives, the anti-inflammatory effects of this compound are likely mediated through a multi-target mechanism. The primary hypothesized pathways include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: A significant body of evidence points to the ability of indazole derivatives to inhibit COX enzymes, particularly the inducible isoform, COX-2.[1][6][7][8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, fever, and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
-
Downregulation of Pro-Inflammatory Cytokines: Chronic inflammatory conditions are often characterized by the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Studies have shown that some indazole derivatives can effectively inhibit the production of these key signaling molecules, thereby dampening the inflammatory response.[6][9][10]
-
Free Radical Scavenging: The inflammatory process is closely linked to oxidative stress. Activated immune cells produce reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can cause tissue damage. The indazole nucleus may possess antioxidant properties, enabling it to neutralize these harmful free radicals.[6][9][10]
The following diagram illustrates the potential points of intervention for this compound within the inflammatory cascade.
Caption: Potential anti-inflammatory mechanisms of this compound.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound's anti-inflammatory properties, from in vitro mechanistic studies to in vivo efficacy models.
Part 1: In Vitro Evaluation
Objective: To determine the direct effects of the compound on key inflammatory mediators and cellular pathways.
1.1. COX-1 and COX-2 Inhibition Assay
-
Rationale: This assay is crucial to determine if the compound's anti-inflammatory activity stems from the inhibition of prostaglandin synthesis and to assess its selectivity for COX-2 over COX-1.
-
Methodology: A commercially available COX (ovine) inhibitor screening assay kit is recommended. The assay measures the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either ovine COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound (e.g., 1 µM to 100 µM) or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the recommended wavelength (e.g., 590 nm) at multiple time points.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) through linear regression analysis.[6][9]
-
1.2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Rationale: This assay assesses the compound's ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-1β, in an immune cell model.
-
Cell Line: RAW 264.7 murine macrophages or human THP-1-derived macrophages.
-
Protocol:
-
Seed the macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for a defined period (e.g., 6 hours for TNF-α, 24 hours for IL-1β).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits.
-
Determine the dose-dependent effect of the compound on cytokine inhibition.
-
1.3. Nitric Oxide (NO) Production Assay
-
Rationale: To evaluate the compound's effect on the production of nitric oxide, another important inflammatory mediator.
-
Methodology: The Griess assay is used to measure nitrite, a stable product of NO metabolism, in the cell culture supernatant from the LPS-stimulated macrophages (from protocol 1.2).
-
Protocol:
-
Mix equal volumes of the collected cell culture supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
The following diagram outlines the general workflow for in vitro screening.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of Ethyl 7-bromo-1H-indazole-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity. This document will explore the common synthetic strategies and address specific challenges you may encounter during your experiments.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The synthesis of this molecule can be approached through several routes, each with its own set of challenges. The two most common strategies involve either the late-stage bromination of an existing indazole ester or the construction of the indazole ring from a pre-brominated precursor. This guide will focus on troubleshooting and optimizing two primary synthetic pathways:
-
Route A: Synthesis via Sandmeyer reaction of Ethyl 7-amino-1H-indazole-3-carboxylate.
-
Route B: Synthesis via regioselective bromination of Ethyl 1H-indazole-3-carboxylate.
Below, we will delve into the specifics of each route, providing detailed protocols, troubleshooting guides, and FAQs to help you navigate the complexities of this synthesis.
Route A: Synthesis via Sandmeyer Reaction of Ethyl 7-amino-1H-indazole-3-carboxylate
This route is often favored due to the reliable nature of the Sandmeyer reaction for introducing bromine onto an aromatic ring. The key steps involve the synthesis of the 7-aminoindazole ester, followed by diazotization and subsequent copper-catalyzed bromination.
Experimental Workflow: Route A
Technical Support Center: Synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block. Drawing from established synthetic methodologies and practical field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through a multi-step sequence, most commonly involving a Japp-Klingemann reaction followed by a Fischer indole synthesis. This pathway begins with the diazotization of a substituted aniline, such as 2-bromo-6-methylaniline, followed by coupling with a β-ketoester and subsequent acid-catalyzed cyclization. Each of these steps presents unique challenges and potential for impurity formation that can impact the yield and purity of the final product.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental issues in a practical, question-and-answer format to help you diagnose and resolve problems in your synthesis.
Q1: My final product shows two distinct sets of peaks in the 1H NMR that integrate to a similar ratio, suggesting a mixture of isomers. What are these, and how can I confirm their identity?
A1: The most probable cause is the formation of a regioisomeric byproduct, specifically the N2-alkylated or N2-acylated indazole, alongside your desired N1-H product.
-
Causality: The indazole core has two nitrogen atoms in the pyrazole ring, and under certain reaction conditions, particularly in alkylation or acylation steps if they are part of your synthesis, substitution can occur at either the N1 or N2 position. The thermodynamic product is generally the 1H-indazole, but the kinetic product can be the 2H-indazole.[1]
-
Identification:
-
1H NMR Spectroscopy: The chemical shift of the proton at the C3 position is a key diagnostic marker. In N1-substituted indazoles, the H3 proton is typically shifted downfield compared to the corresponding N2-isomer.[2]
-
13C NMR Spectroscopy: The chemical shifts of the carbon atoms within the pyrazole ring also differ significantly between the N1 and N2 isomers.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy: This 2D NMR technique is definitive for assigning regiochemistry. For an N1-substituted indazole, you will observe a correlation between the protons of the substituent and the C7a carbon of the indazole ring. For an N2-substituted isomer, a correlation will be seen between the substituent's protons and the C3 carbon.[4][5]
-
-
Troubleshooting and Prevention:
-
Control of Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors N1-alkylation.[1]
-
Purification: Separation of these isomers can be challenging but is often achievable using column chromatography with a carefully selected eluent system, such as a hexane/ethyl acetate gradient. High-Performance Liquid Chromatography (HPLC) can also be employed for more difficult separations.[2]
-
Q2: My reaction yield is low, and the TLC of the crude product shows multiple spots. What are the likely impurities?
A2: Low yields and a complex crude mixture often point to incomplete reactions, side reactions during diazotization, or competing pathways in the Fischer indole cyclization.
Below is a table summarizing common impurities, their likely origin, and methods for their identification and removal.
| Impurity Class | Specific Example | Origin | Identification | Mitigation/Removal |
| Unreacted Starting Materials | 2-bromo-6-methylaniline | Incomplete diazotization or coupling | HPLC, GC-MS, 1H NMR | Optimize reaction time and temperature. Purify via column chromatography. |
| Ethyl 2-methyl-3-oxobutanoate | Incomplete Japp-Klingemann reaction | HPLC, GC-MS, 1H NMR | Ensure stoichiometry is correct. Purify via column chromatography. | |
| Diazotization Byproducts | 2-bromo-6-methylphenol | Decomposition of the diazonium salt in the presence of water | HPLC-MS, GC-MS | Maintain low temperatures (0-5 °C) during diazotization. Use a non-aqueous workup if possible. |
| Azo coupling products | Self-coupling of the diazonium salt or reaction with other nucleophiles | Colorimetric observation, HPLC-MS | Control stoichiometry and addition rate of reagents. | |
| Fischer Synthesis Byproducts | Over-brominated indazoles | Excess brominating agent or harsh bromination conditions | MS (to detect higher mass ions), 1H NMR | Use a stoichiometric amount of brominating agent and control temperature. Purify via column chromatography or recrystallization.[6] |
| De-brominated indazole | Reductive side reactions | MS (to detect lower mass ions), 1H NMR | Ensure an inert atmosphere if using sensitive reagents. | |
| N-Aryl/Alkyl Impurities | Reaction with excess benzyne precursor or alkylating agent | HPLC-MS, 1H NMR | Carefully control stoichiometry.[7] | |
| Incomplete Cyclization | Hydrazone intermediate | Insufficient acid catalyst, low temperature, or short reaction time in the Fischer indole step | HPLC-MS, 1H NMR | Increase catalyst loading, temperature, or reaction time. Monitor reaction by TLC or HPLC. |
-
Experimental Protocol for Purification:
-
Initial Workup: After the reaction, quench carefully and perform a liquid-liquid extraction (e.g., with ethyl acetate and water). Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.
-
Column Chromatography: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient elution, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity.[8][9]
-
Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or isopropanol) can be highly effective in removing minor impurities and obtaining a crystalline solid.[8]
-
Q3: I'm observing charring or tar formation during the Fischer indole cyclization step. What is causing this and how can I prevent it?
A3: Tar formation is a common issue in Fischer indole synthesis, typically caused by overly harsh acidic conditions or excessively high temperatures.
-
Causality: Strong acids like sulfuric acid or polyphosphoric acid, especially at high temperatures, can cause decomposition and polymerization of the starting materials and intermediates.[10]
-
Troubleshooting and Prevention:
-
Milder Acid Catalyst: Consider using a milder Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride (ZnCl₂).
-
Temperature Control: Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields with reduced byproduct formation.
-
Solvent Choice: The reaction can be performed in a high-boiling point solvent like toluene or xylene to maintain a consistent temperature. In some cases, solvent-free conditions with an appropriate acid catalyst can be effective.[10]
-
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: A prevalent and effective method is the Japp-Klingemann reaction followed by Fischer indole synthesis.[11] This involves the diazotization of 2-bromo-6-methylaniline, coupling with a β-ketoester like ethyl 2-methyl-3-oxobutanoate to form a hydrazone, and subsequent acid-catalyzed cyclization to yield the indazole core.[12][13]
Q: How does the position of the bromo-substituent affect the synthesis?
A: The presence of a bromine atom at the 7-position (ortho to the newly formed pyrazole ring) can influence the electronic properties of the starting aniline and the subsequent cyclization. It can also sterically hinder certain side reactions. The electron-withdrawing nature of the bromine can affect the nucleophilicity of the aniline and the stability of the diazonium salt.
Q: What analytical techniques are essential for monitoring the reaction and assessing final product purity?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of minor impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques like HMBC): Essential for structural confirmation of the desired product and unambiguous identification of regioisomers and other structural byproducts.[3][4][5]
Q: Can I use a one-pot procedure for the Japp-Klingemann and Fischer indole synthesis steps?
A: One-pot procedures combining these reactions have been reported for the synthesis of some indazoles and can be more efficient.[11] However, this approach may require careful optimization of reaction conditions to minimize the formation of side products that could arise from the incompatibility of reagents and intermediates from both steps being present simultaneously.
Visualization of a Common Impurity Pathway
The following diagram illustrates the formation of a common regioisomeric impurity during the synthesis of substituted indazoles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 13. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
"side reactions in the synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate"
Answering the user's request.## Technical Support Center: Synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing probable causes and actionable solutions.
Q1: My final yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue stemming from several potential points of failure in the reaction sequence. The most common synthetic pathway involves the diazotization of an anthranilic acid derivative followed by an intramolecular cyclization.
Possible Cause 1: Incomplete Diazotization
The formation of the diazonium salt from the precursor, typically an ethyl 2-amino-3-bromobenzoate derivative, is highly sensitive to reaction conditions. Incomplete conversion of the starting amine is a primary cause of low yield.
-
Scientific Rationale: Diazotization requires the in-situ generation of nitrous acid (HNO₂) from a nitrite salt (e.g., NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄). The key electrophile, the nitrosonium ion (NO⁺), is then attacked by the primary amine.[1][2] This reaction is temperature-dependent and requires precise stoichiometric control.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature strictly between 0-5 °C. Higher temperatures cause the unstable diazonium salt to decompose, often violently, releasing nitrogen gas.[3]
-
Acid and Nitrite Stoichiometry: Ensure at least 3 equivalents of acid are used—one to protonate the amine, one to react with the nitrite, and one to maintain an acidic medium. Add the sodium nitrite solution slowly and dropwise to prevent localized overheating and formation of N-nitrosamine impurities.
-
Monitor for Completion: Before proceeding to the cyclization step, test for the presence of unreacted nitrous acid using starch-iodide paper (will turn blue-black). A slight excess of nitrous acid indicates the amine has been fully consumed.
-
Possible Cause 2: Premature Decomposition of the Diazonium Intermediate
Aryl diazonium salts are notoriously unstable. Even if formation is successful, the intermediate can decompose before cyclization occurs, primarily by reacting with water to form an unwanted phenol byproduct.
-
Scientific Rationale: The diazonium group (-N₂⁺) is an excellent leaving group. Nucleophilic attack by water, even in trace amounts, leads to the formation of a 7-bromo-3-hydroxy-indazole derivative, which is a common and difficult-to-remove impurity.[4][5]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Where possible, use anhydrous solvents.
-
Proceed Immediately: Do not isolate the diazonium salt intermediate. Use the freshly prepared, cold diazonium solution immediately in the subsequent cyclization step.
-
Possible Cause 3: Inefficient Intramolecular Cyclization
The ring-closing step to form the indazole nucleus can be inefficient if the reaction conditions are not optimized.
-
Scientific Rationale: The cyclization is an intramolecular electrophilic substitution where the newly formed diazonium group is attacked by an activated position on the aromatic ring. The efficiency of this step depends on the nucleophilicity of the ring and the stability of the transition state.
-
Troubleshooting Steps:
-
pH Control: The pH of the reaction medium is critical. While the diazotization requires strong acid, the cyclization may proceed more efficiently under slightly less acidic conditions. Careful neutralization or buffering after diazotization can sometimes improve yields.
-
Solvent Choice: The choice of solvent can influence the stability of the diazonium intermediate and the rate of cyclization. Protic solvents may participate in side reactions, while aprotic solvents like DMF or acetonitrile may be preferable for certain substrates.
-
Q2: My NMR analysis shows a mixture of isomers. How do I identify and prevent them?
Isomeric impurities are a major challenge, complicating purification and compromising the integrity of the final product.
Possible Cause 1: Regioisomers from Bromination
If the synthesis starts with an unbrominated indazole ester followed by bromination, controlling the position of the bromine atom is critical.
-
Scientific Rationale: The indazole ring is an activated system. The directing effects of the ester group at position 3 and the pyrazole ring itself will influence the position of electrophilic bromination. While the 7-position is often targeted, bromination can also occur at the 5-position or other sites, leading to a mixture of regioisomers. Over-bromination can also occur.[6]
-
Troubleshooting Steps:
-
Start with the Correct Precursor: The most reliable method is to begin with a precursor that already has the bromine atom in the correct position, such as 2-amino-3-bromobenzoic acid. This avoids the issue of regioselectivity during a late-stage bromination.
-
Optimized Bromination Protocol: If you must brominate the indazole core, use a mild and selective brominating agent like N-Bromosuccinimide (NBS) over harsher reagents like Br₂.[6][7] Perform the reaction at low temperatures and carefully control the stoichiometry to minimize side products.
-
Possible Cause 2: N-1 vs. N-2 Alkylation/Acylation Byproducts
Indazoles have two nitrogen atoms in the pyrazole ring, and side reactions can occur at either N-1 or N-2, especially if unintended alkylating or acylating agents are present under basic conditions.
-
Scientific Rationale: The NH proton of the indazole ring is acidic and can be deprotonated by a base. The resulting indazolide anion has nucleophilic character at both N-1 and N-2, leading to potential side reactions if electrophiles are present. This is a particularly noted issue when scaling up similar syntheses.[8][9]
-
Troubleshooting Steps:
-
Control of Reagents: Ensure all reagents are pure and free from contaminants that could act as electrophiles.
-
Avoid Unnecessary Base: Do not use excessive base during workup or subsequent steps if the product is to be carried forward without purification.
-
Q3: I am having significant difficulty purifying the final product from byproducts.
Purification can be challenging when the desired product and impurities have similar physical properties (e.g., polarity).
-
Scientific Rationale: Byproducts such as regioisomers or the corresponding carboxylic acid (from ester hydrolysis) can have very similar Rf values on TLC to the desired ethyl ester, making separation by standard column chromatography inefficient.
-
Troubleshooting Steps:
-
Optimized Chromatography:
-
Solvent System: Experiment with different solvent systems. A common system is a gradient of ethyl acetate in hexanes or petroleum ether.[10][11] Adding a small amount of a third solvent (e.g., dichloromethane) can sometimes improve separation.
-
Silica Gel: Use high-quality silica gel with a small particle size for better resolution.
-
-
Recrystallization: If chromatography fails to provide pure material, recrystallization is a powerful alternative. Test various solvents such as ethanol, methanol, or acetic acid/water mixtures.[12]
-
Acid-Base Extraction: If the main impurity is the hydrolyzed carboxylic acid, an acid-base workup can be effective. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid impurity will move to the aqueous layer as its carboxylate salt, while the desired ester remains in the organic layer.
-
Data & Protocols
Table 1: Troubleshooting Summary
| Issue | Probable Cause | Key Solution(s) | Relevant Section |
| Low Yield | Incomplete Diazotization | Maintain 0-5 °C; Slow NaNO₂ addition | Q1 |
| Premature Decomposition | Use cold solution immediately; Anhydrous conditions | Q1 | |
| Isomeric Impurities | Incorrect Bromination | Use a pre-brominated starting material; Use NBS | Q2 |
| N-Alkylation | Control reagent purity; Avoid excess base | Q2 | |
| Purification Difficulty | Similar Polarity Byproducts | Optimize chromatography solvent system; Recrystallize | Q3 |
| Acid Impurity | Perform a mild basic wash (e.g., NaHCO₃) | Q3 |
Protocol 1: General Procedure for Diazotization-Cyclization
This is a representative protocol and may require optimization for your specific setup.
CAUTION: Diazonium salts can be explosive when dry. Always handle them in solution and behind a safety shield.[9]
-
Precursor Solution: Dissolve ethyl 2-amino-3-bromobenzoate (1.0 equiv) in a mixture of ethanol and concentrated sulfuric acid at room temperature.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the cooled precursor solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Check for completion using starch-iodide paper.
-
Cyclization & Workup: Slowly pour the reaction mixture over crushed ice. A precipitate should form. Allow the ice to melt completely while stirring.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the crude product under vacuum at a low temperature (e.g., 40 °C).
-
Purification: Purify the crude solid by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or by recrystallization from a suitable solvent like ethanol.[10][12]
Visualizations: Reaction Pathways and Workflows
Main Synthetic Pathway
Caption: Primary synthetic route to the target compound via diazotization.
Common Side Reaction Pathways
Caption: Formation of common byproducts from the diazonium intermediate.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Frequently Asked Questions (FAQs)
-
Q: What is the underlying mechanism for the indazole ring formation?
-
A: The process is known as the Richter synthesis variant. It begins with the diazotization of the 2-amino group on the benzene ring to form a diazonium salt. This is followed by an intramolecular electrophilic aromatic substitution, where the carbon atom that was attached to the amino group attacks the terminal nitrogen of the diazonium group, displacing N₂ and forming the five-membered pyrazole ring fused to the benzene ring.
-
-
Q: How can I definitively confirm the 7-bromo regiochemistry?
-
A: Advanced NMR spectroscopy is the best method. In the ¹H NMR spectrum, the protons on the benzene ring will show a specific splitting pattern (doublets and triplets). A 2D NMR technique like NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between the C-H proton at position 6 and the N-H proton at position 1, confirming their proximity and thus confirming the bromine is at position 7.
-
-
Q: Are there alternative synthetic routes that avoid diazotization?
-
A: Yes, other methods exist, such as the [3+2] annulation approach using arynes and hydrazones.[13] For example, a suitably substituted benzyne precursor could react with an N-protected hydrazone of glyoxylic ester. However, these routes come with their own challenges, including the generation of highly reactive aryne intermediates and potential regioselectivity issues. For this compound, the diazotization of an appropriately substituted anthranilic acid derivative remains one of the most direct and commonly cited methods.
-
References
- Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (n.d.). Google.
- The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- Cu-Mediated Cyclization to Form 1H-Indazoles. (n.d.). Synfacts.
- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). ResearchGate.
- Multigram scale synthesis of synthetic cannabinoid metabolites - DiVA portal. (n.d.). DiVA.
- Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. (n.d.). ResearchGate.
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.). Google Patents.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). IUCrData.
-
1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). MDPI.
- Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed. (2012). PubMed.
-
Diazotisation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
- Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol - Benchchem. (n.d.). Benchchem.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. (2024). ResearchGate.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024). ChemRxiv.
-
14.4: Diazotization of Amines - Chemistry LibreTexts. (2019). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (2016). Scirp.org.
- (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. (2016). ResearchGate.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]
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- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. benchchem.com [benchchem.com]
- 12. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 13. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting low yield in Ethyl 7-bromo-1H-indazole-3-carboxylate preparation"
Technical Support Center: Ethyl 7-bromo-1H-indazole-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.
The synthesis of substituted indazoles like this compound often proceeds via a Japp-Klingemann reaction pathway.[1][2][3] This process involves the diazotization of an appropriate aniline, followed by coupling with a β-keto-ester and subsequent intramolecular cyclization. Each of these stages presents unique challenges that can significantly impact the overall yield and purity of the final product.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured to follow the logical progression of the synthesis, helping you pinpoint and address issues as they arise.
Diagram: General Synthesis Workflow
Below is a workflow diagram illustrating the key stages of the synthesis where yield loss can occur.
Caption: Key stages and potential points of yield loss.
Issue 1: Problems During Diazotization
Question: My reaction mixture remains unchanged after adding sodium nitrite, or I get a dark-colored, tarry mixture. What's going wrong?
Answer: This strongly suggests an issue with the diazotization of your starting aniline. The formation of the diazonium salt is highly sensitive to temperature and pH.
-
Causality - Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures.[4] The reaction must be kept cold (typically 0-5 °C) to prevent the diazonium group from decomposing, which often leads to the formation of phenols and nitrogen gas, resulting in dark, complex mixtures.
-
Causality - Acid Stoichiometry: A sufficient excess of strong acid (e.g., HCl, HBr) is critical. At least two equivalents are needed: one to protonate the aniline and another to form nitrous acid (HONO) from sodium nitrite. An additional excess is often required to maintain a low pH and suppress the formation of diazoamino compounds (triazenes) from the reaction of the diazonium salt with unreacted aniline.
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction vessel is immersed in a well-maintained ice/salt bath and that the internal temperature is monitored with a low-temperature thermometer. The sodium nitrite solution should also be pre-chilled before addition.
-
Check Reagent Quality: Use freshly opened or properly stored sodium nitrite. Old reagents can absorb moisture and decompose. Ensure the starting aniline is pure.
-
Slow Addition: Add the sodium nitrite solution dropwise and slowly, allowing the heat of reaction to dissipate without causing a significant temperature spike.
-
Confirm Nitrous Acid Presence: After addition, you can test for a slight excess of nitrous acid using starch-iodide paper (should turn blue). A persistent excess indicates the aniline has been consumed. Be cautious, as a large excess can lead to unwanted side reactions.
Issue 2: Inefficient Japp-Klingemann Coupling
Question: The diazotization seems successful, but after adding the β-keto-ester, the reaction stalls or I observe a multitude of products on my TLC plate.
Answer: A failed or messy coupling step is often due to improper pH, instability of the coupling partners, or competing side reactions. The Japp-Klingemann reaction involves the nucleophilic addition of an enolate to the diazonium salt.[1]
-
Causality - pH Control: The reaction requires a weakly acidic to neutral pH (typically pH 4-6). This is a delicate balance. If the solution is too acidic, the concentration of the required enolate from the β-keto-ester is too low. If it's too basic, the diazonium salt can convert to a non-reactive diazotate species or decompose.[5] A buffer, such as sodium acetate, is commonly used to maintain the optimal pH.
-
Causality - Side Reactions: Diazonium salts are highly electrophilic and can react with other nucleophiles. A common side reaction is the formation of stable azo compounds if the subsequent hydrolysis and cyclization steps do not proceed efficiently.[6] Increasing the temperature or pH to force the reaction can often lead to decomposition and numerous side products.[6]
Troubleshooting Steps:
-
Optimize pH: After diazotization, carefully adjust the pH of the mixture by adding a chilled solution of a weak base like sodium acetate or sodium carbonate until the desired pH is reached. Monitor with a pH meter or pH paper.
-
Maintain Temperature: While slightly higher temperatures than diazotization may be tolerated, it's best to keep the coupling reaction cool (e.g., 0-10 °C) initially to ensure controlled reaction.
-
Consider a More Stable Diazonium Salt: If using diazonium chlorides, which have limited stability, consider preparing an arenediazonium tosylate or tetrafluoroborate salt. These are often more stable solids that can be isolated and used with higher purity, leading to cleaner reactions.[4][6]
Diagram: Japp-Klingemann Mechanism & Side Reaction
Caption: Desired pathway vs. a common side reaction.
Issue 3: Failed or Incomplete Cyclization
Question: I've successfully formed the hydrazone intermediate, but I'm struggling to convert it to the final indazole product. The yield is very low, and I recover mostly the hydrazone starting material.
Answer: The final ring-closing step to form the aromatic indazole system often requires energy (heat) or a catalyst. Incomplete conversion means the conditions are not sufficiently forcing.
-
Causality - Activation Energy: The intramolecular electrophilic aromatic substitution (or related mechanism) that closes the ring has a significant activation energy barrier. Refluxing in a high-boiling solvent (like ethanol, acetic acid, or toluene) is often necessary to provide the thermal energy needed to overcome this barrier.
-
Causality - Catalyst: In some cases, an acid catalyst (like p-toluenesulfonic acid or polyphosphoric acid) is used to protonate the hydrazone, making the cyclization more facile.[7] The choice of catalyst and solvent system is critical and substrate-dependent.
Troubleshooting Steps:
-
Increase Reaction Temperature/Time: Ensure you are reaching the target reflux temperature for your chosen solvent. If the reaction is clean but incomplete (as seen by TLC/LCMS), extending the reaction time may be sufficient.
-
Introduce a Catalyst: If thermal conditions alone are insufficient, consider adding a catalytic amount of a strong acid like p-TsOH.
-
Solvent Choice: The polarity of the solvent can influence the cyclization. Experiment with different solvents. For instance, switching from ethanol to a higher-boiling solvent like xylenes or using acetic acid as both solvent and catalyst might improve the outcome.
Issue 4: Difficult Purification and Product Loss
Question: I have a crude product, but the yield drops dramatically after column chromatography or recrystallization.
Answer: Significant product loss during purification points to issues with product solubility, stability on silica gel, or an inappropriate purification method.
-
Causality - Product Properties: Indazoles containing both an ester and an N-H group can be moderately polar and may have amphipathic properties, sometimes leading to streaking on silica gel columns or difficult crystallization. The N-H proton makes the molecule slightly acidic, which can cause strong binding to silica.
-
Causality - Inefficient Extraction: During the aqueous workup, if the pH of the aqueous layer is too high, the indazole N-H can be deprotonated, making the product water-soluble and leading to loss in the aqueous phase. Conversely, if the workup is too acidic, the nitrogen atoms could be protonated.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Try a less acidic stationary phase like alumina or deactivated silica gel.
-
Add a small amount of a modifier to your eluent, such as 1% triethylamine to prevent streaking if your compound is basic, or 1% acetic acid if it is acidic.
-
Use a gradient elution to better separate your product from impurities.
-
-
Refine Recrystallization: Test a variety of solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but poorly soluble when cold (e.g., ethanol, ethyl acetate) paired with a non-polar anti-solvent (e.g., hexanes, heptane).[8]
-
Check Workup pH: During extraction, ensure the aqueous layer is near neutral (pH ~7) before extracting with an organic solvent to maximize the recovery of your neutral product.
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting materials for this synthesis? A1: The most common route would involve the diazotization of 2-amino-3-bromobenzoic acid or its corresponding ethyl ester. This is then coupled with a β-keto-ester that can provide the 3-carboxylate functionality, such as diethyl 2-oxomalonate or diethyl (ethoxymethylene)malonate. The choice depends on the exact sequence of steps for introducing the ester group.
Q2: How critical is the purity of the reagents and solvents? A2: Extremely critical. The starting aniline must be pure to avoid side reactions during diazotization. Solvents should be anhydrous where necessary, especially if using reagents sensitive to moisture. For instance, using wet THF in reactions involving highly reactive intermediates can lead to quenching and byproduct formation.[9]
Q3: Can I store the intermediate diazonium salt? A3: It is highly discouraged. Aryl diazonium chlorides and sulfates are generally unstable and should be prepared in situ and used immediately.[4] If storage is absolutely necessary, they must be kept at very low temperatures and handled with extreme care due to their explosive potential. As mentioned, converting them to more stable tetrafluoroborate or tosylate salts is a safer alternative for isolation.[6]
Q4: My final product has a poor NMR spectrum with broad peaks. What could be the cause? A4: This can be due to several factors:
-
Tautomerism: Indazoles can exist in different tautomeric forms (1H and 2H), which can lead to peak broadening if the exchange is on the NMR timescale.[7]
-
Residual Paramagnetic Impurities: Trace amounts of metal catalysts (e.g., from starting materials) can cause significant broadening.
-
Aggregation: In some NMR solvents like DMSO-d6, molecules with N-H groups can form hydrogen-bonded aggregates, leading to broader peaks. Try acquiring the spectrum at a higher temperature or in a different solvent like CDCl3.
Reference Protocols & Data
Table 1: Example Reagent Stoichiometry
| Reagent | Molar Eq. | Purity/Grade | Notes |
| 2-Amino-3-bromobenzoic acid | 1.0 | >98% | Ensure it is completely dissolved in the acidic medium. |
| Sodium Nitrite (NaNO₂) | 1.1 - 1.2 | ACS Grade | Prepare a fresh aqueous solution and pre-chill. |
| Hydrochloric Acid (conc.) | 2.5 - 3.0 | 37% | Provides the acidic medium and forms nitrous acid. |
| Diethyl (ethoxymethylene)malonate | 1.0 - 1.1 | >97% | The coupling partner. |
| Sodium Acetate | 2.0 - 3.0 | Anhydrous | Used as a buffer to control pH during coupling. |
| Ethanol | - | Anhydrous | Common solvent for cyclization. |
Protocol 1: Synthesis via Diazotization and Japp-Klingemann Reaction
Disclaimer: This is a representative protocol and may require optimization. All work should be conducted in a fume hood with appropriate personal protective equipment.
-
Diazotization:
-
Suspend 2-amino-3-bromobenzoic acid (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature never exceeds 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the soluble diazonium salt has formed.
-
-
Japp-Klingemann Coupling:
-
In a separate flask, dissolve diethyl (ethoxymethylene)malonate (1.0 eq) and sodium acetate (2.5 eq) in ethanol at room temperature.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the keto-ester solution. The rate of addition should be controlled to keep the temperature below 10 °C.
-
Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir overnight. A precipitate (the hydrazone intermediate) may form.
-
-
Cyclization & Esterification (if starting from acid):
-
Heat the reaction mixture from Step 2 to reflux (approx. 78 °C for ethanol) for 4-8 hours. If starting from the benzoic acid, this step in acidic ethanol will also facilitate the ethyl ester formation.
-
Monitor the reaction progress by TLC or LCMS until the hydrazone intermediate is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude solid by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[8][10]
-
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). MDPI. [Link]
-
Japp–Klingemann reaction. (n.d.). Wikipedia. [Link]
-
Japp-Klingemann reaction. (n.d.). chemeurope.com. [Link]
-
Li, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4151-4155. [Link]
-
Li, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PMC - NIH. [Link]
-
Moody, C. J., & Rees, C. W. (1979). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]
-
Japp-Klingemann Reaction. (n.d.). SynArchive. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). NIH. [Link]
-
The Japp‐Klingemann Reaction. (n.d.). ResearchGate. [Link]
-
Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole | Request PDF. (n.d.). ResearchGate. [Link]
-
Li, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PubMed. [Link]
-
Structures, Stability, and Safety of Diazonium Salts | Request PDF. (n.d.). ResearchGate. [Link]
-
Unusual Behaviour During the Route of a Japp-Klingemann Reaction. (2010). Zeitschrift für Naturforschung B, 65(6), 745-752. [Link]
-
Investigations into the synthesis of Indazole. (n.d.). arches. [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. (2014). Organic Syntheses Procedure. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). MDPI. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). IUCr. [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021).
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. arches.union.edu [arches.union.edu]
- 6. mdpi.com [mdpi.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. journals.iucr.org [journals.iucr.org]
"removing unreacted starting material from Ethyl 7-bromo-1H-indazole-3-carboxylate"
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with Ethyl 7-bromo-1H-indazole-3-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate the efficient removal of unreacted starting materials and other impurities from your target compound. Adherence to the protocols and principles outlined herein will support the integrity and reproducibility of your research.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The purity of this intermediate is paramount, as residual starting materials or byproducts can interfere with subsequent synthetic steps and compromise the biological activity and safety profile of the final compounds. This guide is structured to address common purification challenges encountered during the synthesis of this important molecule.
Troubleshooting Guide: Removing Unreacted Starting Materials
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions based on established chemical principles.
Issue 1: My crude product is a complex mixture with multiple spots on the TLC plate, including a non-polar spot corresponding to a starting material.
Probable Cause: Incomplete reaction, leading to the presence of unreacted starting materials such as 2-bromo-6-methylaniline or other precursors. The polarity difference between the starting material and the desired product can be exploited for separation.
Solution: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[1] The stationary phase (typically silica gel) and the mobile phase (a solvent system of appropriate polarity) are chosen to achieve differential migration of the components in the mixture.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis:
-
Develop a thin-layer chromatography (TLC) method to visualize the separation of your crude product. A common eluent system for indazole derivatives is a mixture of hexanes and ethyl acetate.[1]
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for the desired product (this compound) to ensure good separation on the column. The less polar starting material should have a higher Rf value.
-
-
Column Preparation:
-
Select a flash chromatography column of an appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Carefully pack the column with the slurry, ensuring an even and compact bed. Avoid trapping air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexanes/ethyl acetate). This gradient elution will first wash off the non-polar impurities, followed by your desired product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
-
Issue 2: My crude product is mostly the desired compound but contains a closely-related impurity that is difficult to separate by chromatography.
Probable Cause: The presence of a structurally similar byproduct or a starting material with polarity close to that of the product. In such cases, recrystallization can be a powerful purification technique.
Solution: Recrystallization
Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be very soluble or insoluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Screen for a suitable solvent or solvent mixture. For indazole derivatives, alcohols (e.g., ethanol, isopropanol) or mixtures of ethyl acetate and hexanes are often good starting points.
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of the product.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven to remove any remaining solvent.
-
Issue 3: My reaction work-up involves an aqueous extraction, but I am not sure how to optimize it to remove acidic or basic impurities.
Probable Cause: The reaction may contain acidic or basic starting materials or byproducts. Liquid-liquid extraction is a fundamental technique used to separate compounds based on their different solubilities in two immiscible liquid phases, often an organic solvent and an aqueous solution.[2] By manipulating the pH of the aqueous phase, the solubility of acidic or basic compounds can be altered, facilitating their removal.
Solution: Acid-Base Extraction
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution:
-
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
-
Washing with a Basic Solution:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. This will react with and deprotonate any acidic impurities, making them more soluble in the aqueous layer.
-
Stopper the funnel, invert it, and vent frequently to release any pressure buildup from CO₂ evolution.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Drain the lower aqueous layer. Repeat this washing step if necessary.
-
-
Washing with an Acidic Solution:
-
To remove basic impurities (like unreacted 2-bromo-6-methylaniline), wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). This will protonate the basic impurities, making them more soluble in the aqueous layer.
-
Follow the same procedure as the basic wash, allowing the layers to separate and draining the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials I need to remove from my crude this compound?
A1: Common synthetic routes to this compound may involve starting materials such as 2-bromo-6-methylaniline or 7-bromo-1H-indazole.[3] The physical properties of these compounds differ from the final product, which allows for their separation.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[1] By spotting the crude mixture, the fractions collected from a column, and the final product on a TLC plate, you can visually assess the purity and identify the components.
Q3: What are the key physical properties of this compound and its potential starting materials?
A3: The differing physical properties of the product and potential starting materials are crucial for selecting the appropriate purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| This compound | C₁₀H₉BrN₂O₂ | 269.10 | Solid | Not readily available |
| 2-Bromo-6-methylaniline | C₇H₈BrN | 186.05 | Liquid | 105-107 °C at 205 mmHg[4] |
| 7-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | Solid | 302.23 °C (Predicted)[5] |
Q4: Is this compound stable under typical purification conditions?
A4: Indazole derivatives are generally stable compounds.[6] However, prolonged exposure to strong acids or bases, or high temperatures during purification, should be avoided to prevent potential degradation. Standard purification techniques like flash chromatography and recrystallization are generally well-tolerated.
Q5: What safety precautions should I take when handling these compounds?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Bromo-6-methylaniline is known to cause skin and eye irritation and may cause respiratory irritation. Consult the Safety Data Sheet (SDS) for each compound before use.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification protocols described above.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Acid-Base Extraction.
References
-
Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
-
Wikipedia. Liquid–liquid extraction. Available at: [Link]
-
PubChem. 2-Bromo-6-methylaniline. Available at: [Link]
-
Chemcasts. Thermophysical Properties of 7-Bromo-1H-indazole. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]
-
Chemsrc. Mthis compound. Available at: [Link]
- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available at: [Link]
-
Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Bromo-6-methylaniline | C7H8BrN | CID 2756250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. 2-BROMO-6-METHYLANILINE | 53848-17-2 [chemicalbook.com]
- 5. chem-casts.com [chem-casts.com]
- 6. chemimpex.com [chemimpex.com]
"preventing byproduct formation in Ethyl 7-bromo-1H-indazole-3-carboxylate synthesis"
Welcome to the technical support guide for the synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and prevent byproduct formation in this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and efficiency of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: My reaction to form the indazole ring from a substituted aniline precursor is sluggish and gives a complex mixture. What's the likely cause?
A1: The cyclization step to form the indazole ring, often following a Japp-Klingemann reaction, is highly sensitive to pH and temperature.[1] An incomplete reaction or the formation of stable azo-intermediates that fail to cyclize are common issues.[1] Ensure your diazonium salt solution is kept cold (0-5 °C) and added slowly. The pH of the coupling reaction is critical; deviation can lead to side products.
Q2: I'm observing multiple brominated isomers in my final product, not just the desired 7-bromo product. Why is this happening?
A2: Direct bromination of the ethyl 1H-indazole-3-carboxylate core is challenging due to complex directing effects. The pyrazole moiety deactivates the adjacent C7 position, but the lone pair on the N1 nitrogen acts as an activating ortho-, para-director. Concurrently, the C3-ester group is a meta-director. This complex interplay can lead to a mixture of 4-bromo, 5-bromo, 6-bromo, and di-brominated byproducts. Regioselectivity is highly dependent on the brominating agent, solvent, and temperature.
Q3: After synthesis, I see two additional spots on my TLC that have similar Rf values to my product. Mass spectrometry suggests they have the same mass. What are they?
A3: You are likely observing the N1-ethyl and N2-ethyl regioisomers of your final product. The indazole N-H is acidic and can be alkylated if any ethylating agents (e.g., residual ethyl iodide from esterification or iodoethane formed in situ) are present, especially under basic conditions. The formation of these N-alkylated byproducts is a well-documented challenge in indazole chemistry.[2][3][4][5]
Q4: My final product yield is low, and I detect a significant amount of 7-bromo-1H-indazole (without the C3-ester). What could be the cause?
A4: This indicates decarboxylation, which can occur under harsh thermal conditions (e.g., high-temperature distillation) or prolonged exposure to strong acidic or basic conditions during workup. The ester group at the C3 position can be susceptible to hydrolysis followed by decarboxylation.
Troubleshooting Guide: Byproduct Formation Pathways
This guide provides a deeper dive into specific byproduct challenges, their mechanistic origins, and detailed protocols for their prevention and remediation.
Problem 1: Poor Regioselectivity During Bromination
Q: How can I selectively introduce bromine at the C7 position and avoid other isomers?
A: Causality & Mechanism: Direct electrophilic bromination of the ethyl 1H-indazole-3-carboxylate core is often unselective. The C5 position is typically the most electronically activated site for electrophilic substitution, leading to the 5-bromo isomer as a major byproduct. To achieve C7 selectivity, a strategy that blocks other positions or utilizes a precursor with a directing group is necessary. A highly effective, albeit longer, route is to introduce the bromo group via a Sandmeyer reaction starting from a C7-amino precursor. This route guarantees the regiochemistry.
Workflow Diagram: Synthetic Strategies & Byproduct Junctions
Caption: Comparison of synthetic routes and their associated byproducts.
Recommended Protocol: Sandmeyer Reaction for C7-Bromination
This protocol assumes the successful synthesis of Ethyl 7-amino-1H-indazole-3-carboxylate.
-
Diazotization:
-
Suspend Ethyl 7-amino-1H-indazole-3-carboxylate (1.0 eq) in a 48% aqueous hydrobromic acid (HBr) solution (approx. 5 volumes).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cold suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% aqueous HBr (approx. 2 volumes) and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution via a cannula or dropping funnel. Vigorous gas (N₂) evolution will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature, and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
-
Problem 2: Formation of N-Alkylated Byproducts
Q: My final product is contaminated with N1-ethyl and N2-ethyl isomers. How do I prevent this and separate them?
A: Causality & Mechanism: The N-H proton of the indazole ring is acidic (pKa ≈ 14) and can be deprotonated by bases. The resulting indazolide anion is a bidentate nucleophile, with reactivity at both N1 and N2. The ratio of N1 to N2 alkylation is highly sensitive to the solvent, the counter-ion (base), and the electronic nature of substituents on the indazole ring.[5] Electron-withdrawing groups at the C7 position, such as a nitro or carboxylate group, have been shown to strongly favor the formation of the N2-alkylated product.[3][4]
Troubleshooting Logic: Minimizing N-Alkylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 7-bromo-1H-indazole-3-carboxylate
Welcome to the dedicated technical support center for Ethyl 7-bromo-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond standard protocols to address the nuanced difficulties that can arise during experimental work. Our focus is on providing scientifically grounded, practical solutions to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, common problems encountered during the purification of this compound in a question-and-answer format.
Problem 1: My compound is streaking badly on the TLC plate and I'm getting poor separation during silica gel column chromatography.
Answer:
This is a frequent issue with nitrogen-containing heterocycles like indazoles, and it typically points to strong, undesirable interactions with the stationary phase.[1]
Root Cause Analysis: The acidic nature of standard silica gel is the primary culprit. The lone pair of electrons on the nitrogen atoms of the indazole ring can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This leads to peak tailing (streaking) on TLC and broad, poorly resolved peaks during column chromatography, significantly compromising separation efficiency.
Solutions & Step-by-Step Protocols:
-
Mobile Phase Modification (Base Additive): The most straightforward solution is to neutralize the acidic sites on the silica gel.
-
Protocol: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution, to your eluent system.
-
Start by preparing your chosen eluent (e.g., Hexane/Ethyl Acetate).
-
To this mixture, add 0.1% to 1% v/v of triethylamine.
-
Run a new TLC with this modified eluent. You should observe a significant reduction in streaking and a more reliable Rf value.
-
Use this same modified eluent for your flash column chromatography. This simple addition often results in sharper peaks and vastly improved separation.[1]
-
-
-
Change of Stationary Phase: If base modification is insufficient or incompatible with your downstream applications, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a suitable alternative for basic compounds.[2] Use Brockmann Grade II or III for typical applications.
-
Reverse-Phase Silica (C18): If your compound and its impurities have sufficient differences in polarity, reverse-phase chromatography can be an excellent option. Eluents are typically mixtures of water (often with a modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol.
-
Problem 2: I'm losing a significant amount of my compound during column chromatography, and my overall yield is very low.
Answer:
Significant product loss on a column can be due to irreversible adsorption or on-column degradation.
Root Cause Analysis: As mentioned, the interaction with acidic silica can be so strong that the compound does not fully elute from the column. In some cases, the acidic environment of the silica gel can catalyze the degradation of sensitive molecules.[3]
Solutions & Step-by-Step Protocols:
-
Stability Test (2D TLC): First, confirm if your compound is stable on silica gel.
-
Protocol:
-
Spot your crude material on a silica TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate, let the solvent evaporate completely, but do not visualize.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
Visualize the plate. If the compound is stable, you will see a single spot that has moved diagonally. If you see new spots or a streak originating from the diagonal spot, your compound is degrading on the silica.[3]
-
-
-
Deactivating the Silica Gel: If you must use silica, you can reduce its activity.
-
Protocol: Prepare a slurry of your silica gel in your non-polar solvent (e.g., hexane). Add 1% triethylamine by volume to the slurry and mix well before packing the column. This pre-treatment helps to cap the most aggressive acidic sites.
-
-
Switch to a Non-Adsorptive Technique: If the compound is particularly sensitive or valuable, it may be best to avoid silica gel entirely.
-
Recrystallization: If your crude material has a purity of >90%, recrystallization is often the most efficient method for achieving high purity without significant loss. (See FAQ 2 for a detailed protocol).
-
Preparative HPLC: For very challenging separations or high-purity requirements, preparative HPLC (either normal or reverse-phase) offers superior resolving power.
-
Problem 3: My recrystallization attempt failed. The compound either "oiled out" or the yield was extremely poor.
Answer:
Recrystallization failure is almost always a solvent selection issue. The ideal solvent should dissolve the compound well when hot but poorly when cold.[2]
Root Cause Analysis:
-
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when the solvent is too non-polar for the compound.
-
Poor yield results from using a solvent that keeps the compound too soluble even at low temperatures, or simply by using too much solvent.[2]
Solutions & Step-by-Step Protocols:
-
Systematic Solvent Screening:
-
Protocol:
-
Place a small amount of your crude material (10-20 mg) into several different test tubes.
-
Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, toluene, acetone, water) to each tube at room temperature.[4] A good candidate solvent will not dissolve the compound at this stage.
-
Heat the tubes that showed poor room-temperature solubility. A good candidate will fully dissolve the compound upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that produces a high yield of crystalline solid is your best choice.
-
-
-
Using a Co-Solvent System: This is a powerful technique when a single solvent isn't ideal. Common systems include Ethanol/Water, Ethyl Acetate/Hexane, and Acetone/Water.[4][5]
-
Protocol (e.g., Ethyl Acetate/Hexane):
-
Dissolve your crude compound in the minimum amount of hot ethyl acetate (the "good" solvent).
-
While still hot, add hexane (the "poor" solvent) dropwise until you see persistent cloudiness (turbidity).
-
Add a drop or two of hot ethyl acetate to make the solution clear again.
-
Allow the solution to cool slowly. This method often yields very clean crystals.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: Impurities are highly dependent on the synthetic route. A common route involves the reaction of a substituted phenylhydrazine with a pyruvate derivative or a similar cyclization pathway. Potential impurities include:
-
Unreacted Starting Materials: Residual substituted phenylhydrazine or pyruvate starting materials.
-
Regioisomers: Depending on the precursors, formation of other indazole isomers (e.g., the 5-bromo isomer) can occur.[6]
-
N-Alkylated/Arylated Byproducts: If the reaction conditions are not carefully controlled, the N1 position of the indazole ring can be further functionalized.[7]
-
Solvent Adducts and Residual Solvents: Solvents like DMF or DMSO can be difficult to remove.
Q2: When should I consider an alternative purification technique like Supercritical Fluid Chromatography (SFC)?
A2: Supercritical Fluid Chromatography (SFC) is a powerful, "green" alternative to traditional HPLC that should be considered in several scenarios.[8]
-
For Difficult Separations of Isomers: SFC often provides superior selectivity (orthogonal separation) compared to reverse-phase HPLC, making it ideal for separating structurally similar compounds like regioisomers.
-
When Speed and Throughput are Critical: SFC runs are typically 3-5 times faster than HPLC runs due to the low viscosity and high diffusivity of the supercritical CO2 mobile phase.[9]
-
To Reduce Solvent Waste and Evaporation Time: The primary mobile phase in SFC is CO2, which simply evaporates post-collection. This dramatically reduces the volume of organic solvent that needs to be removed from the collected fractions, saving time and reducing costs.
While historically used for chiral separations, modern SFC is highly effective for achiral purification of polar molecules, including many nitrogen heterocycles.[10][11]
Q3: How can I quickly assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick check to see if there is a single spot in multiple eluent systems.[2]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC chromatogram will give you the area percentage of your main peak.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and detecting organic impurities, even at low levels.
-
Melting Point: A sharp melting point range (within 1-2 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[2]
Data & Workflow Visualization
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Scalability | Speed | Cost (Operational) | Key Advantage |
| Flash Chromatography | 95-99% | High | Moderate | Low | Standard, versatile workhorse |
| Recrystallization | >99% | Very High | Fast | Very Low | Highly efficient for nearly pure material |
| Preparative HPLC | >99.5% | Low-Medium | Slow | High | Highest resolution for difficult separations |
| SFC | >99.5% | Medium | Very Fast | Medium | Speed, reduced solvent waste, isomer separation[9] |
Workflow: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification method based on initial crude purity.
Caption: Decision tree for selecting a purification strategy.
References
-
Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]
-
Lesellier, E. (2015). How Good is SFC for Polar Analytes? Chromatography Today. [Link]
-
Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]
-
Taylor, L. T. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Google Patents. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
"improving the regioselectivity of 7-bromo-1H-indazole-3-carboxylate reactions"
Introduction: The Challenge of Regioselectivity in Indazole Chemistry
Welcome to the technical support center for reactions involving 7-bromo-1H-indazole-3-carboxylate. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, but its functionalization, particularly N-alkylation, presents a significant challenge.[1][2] The indazole anion is mesomeric, meaning that reactions with electrophiles can occur at two different nucleophilic nitrogen atoms, N1 and N2, often yielding a mixture of regioisomers.[3]
The regiochemical outcome is a delicate balance of steric hindrance, electronics, and reaction conditions, which can be manipulated to favor either kinetic or thermodynamic products.[4][5] Specifically for 7-bromo-1H-indazole-3-carboxylate, the substituent at the C7 position introduces significant steric hindrance around the N1 position, which inherently favors alkylation at the N2 position.[4][6]
This guide provides field-proven troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve predictable and high-yielding regioselective outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in indazole alkylation so difficult? A: The difficulty arises from the presence of two nucleophilic nitrogen atoms (N1 and N2). The indazole core exists in two tautomeric forms, the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][2] Deprotonation creates an ambidentate anion, and the site of electrophilic attack is highly sensitive to the interplay of steric effects, electronic effects, the solvent, and the counter-ion of the base used.[1][3]
Q2: For a substituted indazole, which isomer (N1 or N2) is generally more stable? A: As a general rule, the N1-substituted indazole is the thermodynamically more stable product.[5][7] This is because the 1H-indazole tautomer is typically more stable than the 2H-tautomer.[1] Therefore, reaction conditions that allow for equilibration, such as higher temperatures or longer reaction times, often favor the formation of the N1 isomer, provided other factors do not overwhelmingly favor the N2 product.[1][5]
Q3: How does the 7-bromo substituent on my indazole specifically affect the reaction? A: A substituent at the C7 position, such as a bromine atom, creates significant steric bulk around the N1 nitrogen. This steric hindrance blocks the approach of electrophiles, strongly favoring alkylation at the less hindered and more accessible N2 position.[4][7][8] Overcoming this inherent steric bias to achieve N1-alkylation requires specific reaction conditions.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My alkylation reaction yields a mixture of N1 and N2 isomers. How can I improve selectivity?
Question: I performed an alkylation using potassium carbonate (K₂CO₃) in DMF and obtained a nearly 1:1 mixture of N1 and N2 products. How do I selectively synthesize the N1 isomer?
Answer: This is a classic regioselectivity problem. The combination of a weaker base like K₂CO₃ in a polar aprotic solvent like DMF often leads to poor selectivity.[3][9][10] To decisively favor the N1 isomer, you must switch to conditions that promote thermodynamic control.
-
Recommended Solution: Sodium Hydride in Tetrahydrofuran (THF).
-
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. In a less polar solvent like THF, the resulting sodium cation is believed to chelate between the N1 nitrogen and the oxygen of the C3-carboxylate. This chelation blocks the N2 position, directing the alkylating agent exclusively to N1.[11] This system has been shown to provide excellent N1 selectivity (>99:1) for indazoles with C3-carboxylate groups.[1][8][12]
-
Action: Switch your base to 1.2 equivalents of NaH (60% dispersion in oil) and your solvent to anhydrous THF. Run the reaction at 0 °C to room temperature, or gently heat to 50 °C to ensure completion.[7] See Protocol 1 for a detailed methodology.
-
Issue 2: The reaction is producing only the N2 isomer, but I need the N1 product.
Question: I am trying to alkylate my 7-bromo-1H-indazole-3-carboxylate, and I am only isolating the N2-alkylated product, even when using NaH/THF. What is happening?
Answer: This outcome is a direct consequence of the powerful steric effect of the C7-bromo substituent. As discussed, this group physically blocks the N1 position. While the NaH/THF system is the best-in-class for achieving N1 selectivity, the steric hindrance from a C7 substituent can sometimes override its directing effect, leading to exclusive N2 alkylation.[6][7][8]
-
Troubleshooting Steps:
-
Confirm Anhydrous Conditions: Ensure your THF is absolutely dry and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Moisture will quench the NaH and prevent the formation of the necessary sodium indazolide salt.
-
Verify Reagent Quality: Use freshly opened or properly stored NaH. Old NaH can have a coating of NaOH, reducing its efficacy.
-
Increase Temperature: While deprotonation is often done at 0 °C, allowing the alkylation to proceed at a higher temperature (e.g., 50 °C or reflux) may help overcome the kinetic barrier and allow the system to reach the thermodynamic N1 product.[7]
-
Consider an Alternative N1-Selective Protocol: The use of Cesium Carbonate (Cs₂CO₃) in dioxane is another reported method for achieving high N1 selectivity, particularly with alkyl tosylates.[11] DFT calculations suggest that the large cesium cation may also promote a chelation mechanism that favors N1 substitution.[9][13]
-
Issue 3: I need to synthesize the N2 isomer with high purity. What is the most reliable method?
Question: My goal is the N2-alkylated 7-bromo-1H-indazole-3-carboxylate. My current method gives a mixture. How can I optimize for pure N2 product?
Answer: To favor the N2 isomer, you should employ conditions that are under kinetic control and leverage the inherent steric bias of your substrate.
-
Recommended Solution: Mitsunobu Reaction.
-
Causality: The Mitsunobu reaction (using, for example, triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) is well-documented to strongly favor the N2-alkylation of indazoles.[1][9] The reaction proceeds through a different mechanism than base-mediated alkylations and is highly sensitive to sterics, making it ideal for directing functionalization to the unhindered N2 position of your 7-bromo substrate.
-
Action: Subject your indazole to Mitsunobu conditions with your desired alcohol. This method has been shown to give excellent N2 selectivity.[9][11] See Protocol 2 for a detailed methodology.
-
-
Alternative Solution: Triflic Acid Catalysis with Diazo Compounds.
-
For specific alkyl groups, a novel method using catalytic trifluoromethanesulfonic acid (TfOH) with diazo compounds has been shown to afford N2-alkylated products with exceptional regioselectivity (N2/N1 up to 100/0).[14] This metal-free system offers an orthogonal approach if standard methods fail.
-
Visualization of Selectivity Factors
The regiochemical outcome of the alkylation is governed by a complex interplay of factors. The following diagram illustrates the decision-making logic for selecting the appropriate reaction conditions.
Caption: Decision logic for achieving regioselective N-alkylation.
Data Summary: Condition Screening
The following table summarizes the typical regioselectivity observed for the N-alkylation of substituted indazoles under various common reaction conditions. Note that the presence of a C7-bromo group will further bias all reactions toward the N2 isomer.
| Base / Reagent System | Solvent | Typical Outcome | Control Type | Primary Isomer | Citation(s) |
| NaH | THF | Excellent N1 Selectivity | Thermodynamic | N1 | [1][7][11] |
| Cs₂CO₃ | Dioxane | High N1 Selectivity | Thermodynamic | N1 | [9][11] |
| K₂CO₃ | DMF | Poor Selectivity / Mixture | Mixed | Mixture | [3][9][10] |
| PPh₃ / DEAD | THF | Excellent N2 Selectivity | Kinetic | N2 | [1][9][11] |
| TfOH / Diazo Alkane | DCE | Excellent N2 Selectivity | Catalytic Cycle | N2 | [14] |
Detailed Experimental Protocols
Protocol 1: Selective N1-Alkylation using Sodium Hydride in THF
This protocol is optimized for achieving high N1-regioselectivity and is considered the gold standard for this transformation.[1][11]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyl 7-bromo-1H-indazole-3-carboxylate (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the pure N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation using Mitsunobu Conditions
This protocol is highly reliable for producing the N2-isomer, often with exceptional selectivity, by leveraging kinetic control.[9][11]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve mthis compound (1.0 equiv), triphenylphosphine (PPh₃, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.3-0.4 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution over 10-15 minutes. Note: A color change is typically observed.
-
Initial Stirring: Allow the mixture to stir at 0 °C for 10-20 minutes after the addition is complete.
-
Reaction: Remove the ice bath, warm the reaction to 50 °C, and stir for 2-4 hours. Monitor for completion by TLC or LC-MS.
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by silica gel column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
-
The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]
-
Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Repository. [Link]
-
ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Wiley Online Library. [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
-
Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]
-
Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed. [Link]
-
Organic Letters Journal. American Chemical Society Publications. [Link]
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- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. research.ucc.ie [research.ucc.ie]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ethyl 7-bromo-1H-indazole-3-carboxylate
Welcome to the technical support guide for Ethyl 7-bromo-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in the fundamental principles of organic and medicinal chemistry.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and use of this compound in experimental settings.
Issue 1: Compound shows signs of degradation (discoloration, new spots on TLC/LC-MS) after storage.
Q: My solid sample of this compound, which was initially an off-white solid, has developed a yellowish or brownish tint. Thin-layer chromatography (TLC) and LC-MS analysis now show multiple spots/peaks. What is happening?
A: This observation strongly suggests chemical degradation. The indazole core and its substituents are susceptible to several degradation pathways, particularly when not stored under optimal conditions. The primary culprits are often hydrolysis, oxidation, and photodegradation.
Probable Causes & Solutions:
-
Hydrolysis of the Ester: The ethyl ester functional group is susceptible to hydrolysis, especially in the presence of ambient moisture. This reaction cleaves the ester to form 7-bromo-1H-indazole-3-carboxylic acid and ethanol.[1][2][3] The resulting carboxylic acid has different polarity and chromatographic behavior, leading to new spots on TLC or peaks in LC-MS.
-
Solution: Always store the compound in a tightly sealed container, preferably within a desiccator containing a drying agent like silica gel or calcium chloride. Before opening a refrigerated container, allow it to warm to room temperature to prevent atmospheric moisture from condensing on the cold solid.[4] For long-term storage, consider an inert atmosphere.
-
-
Oxidation: Heterocyclic compounds can be sensitive to atmospheric oxygen, leading to the formation of N-oxides or other oxidative degradation products.[5][6][7] This process can be accelerated by exposure to light and elevated temperatures.
-
Photodegradation: Bromo-aromatic and indazole ring systems can be sensitive to UV light.[10] Exposure can lead to complex photochemical reactions, including debromination or rearrangement of the indazole ring to a benzimidazole structure.[10][11]
Workflow for Investigating Degradation
Caption: Troubleshooting workflow for solid-state degradation.
Issue 2: Poor reproducibility or unexpected products in solution-based assays.
Q: I am observing inconsistent results in my experiments (e.g., cell-based assays, kinetic studies). Could the compound be degrading in my experimental medium or solvent?
A: Yes, this is a common issue. The stability of this compound can be highly dependent on the solvent, pH, and other components of your reaction mixture.
Probable Causes & Solutions:
-
pH-Dependent Hydrolysis: The ester is most susceptible to hydrolysis under basic (alkaline) conditions, which significantly accelerate the saponification reaction to yield the carboxylate salt.[1][2][12] While more stable in neutral or mildly acidic conditions, hydrolysis can still occur over time, especially with heating.[2][13]
-
Solution: Prepare stock solutions in aprotic, anhydrous solvents like DMSO or DMF. For aqueous buffers, prepare solutions fresh before each experiment. If possible, buffer the final assay medium to a pH between 4 and 7 for maximal stability. Perform a time-course stability study in your final assay buffer using LC-MS to quantify the compound's integrity over the duration of your experiment.
-
-
Solvent Reactivity: Protic solvents, especially nucleophilic ones like methanol or ethanol, could potentially participate in transesterification reactions, particularly if acidic or basic catalysts are present. While less common, it is a possibility.
-
Solution: Use high-purity, anhydrous aprotic solvents for stock solutions. DMSO is generally a good choice for initial solubilization before dilution into aqueous media.
-
-
Reaction with Assay Components: Components in your media, such as certain proteins or additives, could potentially react with the compound. The indazole N-H proton is weakly acidic and can be deprotonated under basic conditions, which may alter reactivity.[14]
-
Solution: Run a control experiment where the compound is incubated in the full assay medium without the biological target (e.g., cells, enzyme). Analyze samples at different time points by LC-MS to check for degradation or formation of adducts.
-
Protocol: Assessing Solution Stability
-
Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Test Conditions: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in various buffers (e.g., pH 5.0 Acetate, pH 7.4 PBS, pH 9.0 Carbonate).
-
Incubation: Incubate the solutions at the experimental temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.
-
Analysis: Immediately quench any reaction by adding an equal volume of cold acetonitrile. Analyze the samples by a validated LC-MS method to quantify the remaining percentage of the parent compound.
-
Evaluation: Plot the percentage of remaining compound versus time to determine its half-life under each condition.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: For optimal long-term stability, the compound should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of all potential degradation reactions.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation.[5][8] |
| Moisture | Desiccated (Dry) | Prevents ester hydrolysis.[4] |
| Light | Protected from Light (Amber Vial) | Prevents photodegradation and photochemical rearrangement.[5][10] |
Q2: Why is the 1H-indazole tautomer important for stability?
A: The indazole ring exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form.[15][16][17] Stability issues can arise from reactions involving the N-H proton or from photochemical processes that may involve transient formation of less stable tautomers, like the 2H-indazole, which is implicated in the photochemical rearrangement to benzimidazoles.[10] Maintaining conditions that favor the stable 1H-tautomer is key to preserving the compound's integrity.
Q3: My compound is difficult to dissolve. Can I heat it?
A: Gentle warming (e.g., to 30-40°C) in an appropriate solvent like DMSO or DMF is generally acceptable for short periods to aid dissolution. However, prolonged exposure to high temperatures can accelerate degradation, including hydrolysis and thermal decomposition.[10][18] Avoid aggressive heating. Sonication at room temperature is a safer alternative for improving solubility.
Q4: Can I use this compound in the presence of strong oxidizing or reducing agents?
A: Caution is advised. The indazole ring can be susceptible to strong oxidizing agents.[10] The bromo-aromatic group is generally stable to mild reducing agents, but harsh conditions (e.g., catalytic hydrogenation with Pd/C) could potentially lead to hydrodebromination. The compatibility must be assessed on a case-by-case basis.
Q5: How can I confirm the identity and purity of my sample if I suspect degradation?
A: The most effective method is a combination of techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To separate the parent compound from impurities and identify them by their mass-to-charge ratio. This is crucial for detecting hydrolysis (M-28) or oxidation (M+16) products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the overall structure and detect major impurities. Degradation often leads to characteristic changes in the spectrum.
-
Melting Point: A broad or depressed melting point compared to the literature value is a strong indicator of impurity. The reported melting point for the parent ethyl ester is 133-134 °C.[19]
Potential Degradation Pathways Diagram
Caption: Major degradation pathways for the compound.
References
- Benchchem.
- Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.).
- Ossila. Air Sensitive Compounds.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- PubMed. (2022).
- Wikipedia. Indazole.
- PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
- Chemguide. Hydrolysing Esters.
- ResearchGate.
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
- The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters.
- Chemistry Steps.
- University of Calgary. Ch20: Hydrolysis of Esters.
- Lumiprobe. Reagent storage conditions.
- Pharmacy 180.
- ResearchGate. (2017).
- ResearchGate.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. ossila.com [ossila.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. Indazole - Wikipedia [en.wikipedia.org]
- 15. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 16. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Scale-Up Synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up this important pharmaceutical intermediate. Our focus is on providing practical, field-tested insights to overcome common challenges and ensure a robust and efficient synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active compounds. While small-scale synthesis may proceed with relative ease, scaling up production often introduces a host of challenges that can impact yield, purity, and process safety. This guide will address these critical issues in a direct question-and-answer format, focusing on a common and practical synthetic approach: the Japp-Klingemann reaction followed by a Fischer-type indole synthesis.
Common Synthetic Route and Potential Pitfalls
A prevalent strategy for the synthesis of this compound involves the diazotization of 2-bromo-6-methylaniline, followed by a Japp-Klingemann reaction with a β-ketoester to form a hydrazone intermediate. Subsequent acid-catalyzed cyclization via a Fischer-type mechanism yields the desired indazole. This multi-step process, while effective, presents several opportunities for side reactions and impurities, which become more pronounced at a larger scale.
A [label="2-Bromo-6-methylaniline"]; B [label="Diazonium Salt Intermediate"]; C [label="Hydrazone Intermediate"]; D [label="this compound"];
A -> B [label=" NaNO2, HCl "]; B -> C [label=" Ethyl 2-chloroacetoacetate, Base "]; C -> D [label=" Acid Catalyst (e.g., H2SO4, PPA) "]; }
Caption: A common synthetic pathway to this compound.
Troubleshooting and FAQs
Part 1: Diazotization and Japp-Klingemann Reaction
Question 1: I am observing low yields and the formation of tar-like substances during the diazotization of 2-bromo-6-methylaniline. What are the likely causes and how can I mitigate this?
Answer: Low yields and tar formation during diazotization are often due to poor temperature control and instability of the diazonium salt. Here are the key factors and solutions:
-
Temperature Control is Critical: The diazotization reaction is highly exothermic. On a larger scale, efficient heat dissipation is crucial. The internal temperature should be strictly maintained between 0-5 °C. Exceeding this range can lead to the decomposition of the diazonium salt, resulting in phenolic byproducts and polymeric tars.
-
Troubleshooting:
-
Ensure your reaction vessel has adequate cooling capacity.
-
Add the sodium nitrite solution slowly and sub-surface to ensure rapid dispersion and minimize localized heating.
-
Monitor the internal temperature continuously with a calibrated probe.
-
-
-
Acid Concentration: The stability of the diazonium salt is pH-dependent. Insufficient acidity can lead to coupling reactions between the diazonium salt and the starting aniline.
-
Troubleshooting:
-
Use a sufficient excess of a strong, non-nucleophilic acid like hydrochloric acid.
-
Ensure the starting aniline is fully protonated before the addition of sodium nitrite.
-
-
-
Purity of Starting Material: Impurities in the 2-bromo-6-methylaniline can lead to side reactions.
-
Troubleshooting:
-
Ensure the starting material is of high purity before use. Recrystallization or distillation may be necessary.
-
-
Question 2: During the Japp-Klingemann reaction, I am getting a mixture of products and incomplete conversion. How can I improve the selectivity and yield of the hydrazone intermediate?
Answer: Incomplete conversion and side product formation in the Japp-Klingemann reaction on a larger scale can often be attributed to issues with pH control, reagent addition, and reaction time.
-
pH Control: The coupling of the diazonium salt with the enolate of the β-ketoester is pH-sensitive. The reaction is typically carried out under mildly basic or neutral conditions to favor the formation of the enolate.
-
Troubleshooting:
-
Carefully control the pH of the reaction mixture by the slow, simultaneous addition of the diazonium salt solution and a base (e.g., sodium acetate solution) to the β-ketoester solution.
-
Maintain the pH in the optimal range for the specific substrate, which may require some small-scale optimization experiments.
-
-
-
Side Reactions: A common side reaction is the self-coupling of the diazonium salt.
-
Troubleshooting:
-
Maintain a low concentration of the diazonium salt in the reaction mixture by adding it slowly to the β-ketoester solution.
-
-
-
Reaction Time and Temperature: While the reaction is often rapid, on a larger scale, ensuring complete mixing and reaction can take longer.
-
Troubleshooting:
-
Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
While the reaction is typically run at low temperatures to ensure the stability of the diazonium salt, a slight increase in temperature after the addition is complete may be necessary to drive the reaction to completion.
-
-
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes diazonium salt decomposition. |
| Japp-Klingemann pH | Neutral to slightly basic | Promotes enolate formation for efficient coupling. |
| Reagent Addition | Slow, controlled addition | Prevents localized concentration and side reactions. |
Part 2: Fischer-Type Indazole Synthesis (Cyclization)
Question 3: The cyclization of the hydrazone intermediate is giving me a low yield of the desired this compound and a significant amount of a colored, hard-to-characterize byproduct. What is going on?
Answer: The Fischer-type cyclization to form the indazole ring is often the most challenging step to scale up. Low yields and byproduct formation are common and can be attributed to several factors:
-
Choice and Amount of Acid Catalyst: The strength and amount of the acid catalyst are critical. Too strong or too much acid can lead to sulfonation of the aromatic ring or other degradation pathways. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), and Eaton's reagent.[1]
-
Troubleshooting:
-
Sulfuric Acid: While effective, it can lead to charring at higher temperatures. Use a minimal amount and maintain careful temperature control.
-
Polyphosphoric Acid (PPA): PPA is often a good choice as it acts as both a catalyst and a solvent. However, its high viscosity can pose stirring challenges at scale. Ensure vigorous mechanical stirring. The work-up can also be challenging due to the need to hydrolyze the PPA.
-
Optimization: Perform small-scale experiments to determine the optimal catalyst and loading for your specific substrate.
-
-
-
Reaction Temperature and Time: High temperatures can promote side reactions and decomposition.[2]
-
Troubleshooting:
-
Gradually increase the temperature and monitor the reaction progress closely by TLC or HPLC.
-
Once the optimal temperature is reached, maintain it consistently. Overheating can be detrimental to the yield and purity.
-
-
-
Formation of Isomeric Byproducts: In some cases, rearrangement or alternative cyclization pathways can lead to isomeric indazoles, which can be difficult to separate from the desired product.
-
Troubleshooting:
-
Careful selection of the acid catalyst and reaction conditions can help to minimize the formation of these isomers.
-
Thorough analytical characterization (NMR, LC-MS) of the crude product is essential to identify any isomeric impurities.
-
-
Start [label="Hydrazone Intermediate", fillcolor="#4285F4"]; Desired [label="this compound", fillcolor="#34A853"]; Byproduct1 [label="Sulfonated Byproducts"]; Byproduct2 [label="Polymeric Tar"]; Byproduct3 [label="Isomeric Indazoles"];
Start -> Desired [label=" Optimal Acid & Temp "]; Start -> Byproduct1 [label=" Excess Strong Acid "]; Start -> Byproduct2 [label=" High Temperature "]; Start -> Byproduct3 [label=" Suboptimal Conditions "]; }
Caption: Potential outcomes of the cyclization step.
Part 3: Purification and Isolation
Question 4: I am struggling with the purification of the final product. Column chromatography is not practical on a large scale. What are my options?
Answer: Purification is a significant hurdle in the scale-up of this synthesis. Relying solely on chromatography is often not economically viable. Here are some alternative strategies:
-
Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale.
-
Troubleshooting:
-
Solvent Screening: A thorough solvent screen is essential to find a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while the impurities remain in solution or are insoluble. Common solvents to try include ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof.
-
Oiling Out: If the product "oils out" during cooling, it indicates that the solution is too supersaturated or is cooling too quickly. Try using a more dilute solution or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also help to induce crystallization.
-
Purity Check: Always check the purity of the recrystallized material by HPLC or other analytical methods to ensure that the process is effective.
-
-
-
Slurry Wash: If the impurities are significantly more soluble in a particular solvent than your product, a slurry wash can be an effective purification step.
-
Procedure: The crude solid is stirred as a slurry in a solvent for a period of time, then filtered. This can remove highly soluble impurities without the need for a full recrystallization.
-
-
Acid-Base Extraction: The indazole nitrogen is weakly basic, which can sometimes be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to remove basic impurities. Conversely, if the impurities are acidic, a wash with a dilute aqueous base can be effective.
-
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Cost-effective, scalable, high purity achievable. | Requires suitable solvent system, potential for product loss in mother liquor. |
| Slurry Wash | Simple, fast, good for removing highly soluble impurities. | Less effective for impurities with similar solubility to the product. |
| Acid-Base Extraction | Good for removing acidic or basic impurities. | Product must be stable to acidic/basic conditions. |
Safety Considerations
Scaling up chemical reactions introduces new safety challenges that must be carefully managed.
-
Diazotization: Diazonium salts can be explosive when isolated and dry. Always use them in solution and avoid their isolation. The reaction is also highly exothermic and requires robust temperature control to prevent runaway reactions.
-
Fischer-Type Cyclization: The use of strong acids at elevated temperatures requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood. The work-up of reactions involving PPA can be hazardous due to the exothermic hydrolysis of the acid.
-
Solvent Handling: Large volumes of flammable organic solvents are used in extraction and purification steps. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.
Always conduct a thorough safety review before performing any scale-up synthesis.
Conclusion
The successful scale-up synthesis of this compound requires careful attention to reaction parameters, a proactive approach to troubleshooting, and a strong emphasis on safety. By understanding the potential pitfalls and implementing the strategies outlined in this guide, researchers and chemists can improve the efficiency, robustness, and safety of their synthetic processes.
References
-
Organic Syntheses Procedure for 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
- Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. A Review.
- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
-
Japp–Klingemann reaction. In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Fischer Indole Synthesis. In Wikipedia. Retrieved January 3, 2026, from [Link]
- KAUST Health & Safety. (n.d.). Scale up reactions Guideline. King Abdullah University of Science and Technology.
- University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
- Walls, S. (2016). What are the special considerations for the Japp-Klingemann reaction?
- Day, J. I., Allen-Moyer, K. N., & Cole, K. P. (2023). Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1234-1245.
- BenchChem. (2025).
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Analysis of Ethyl 7-bromo-1H-indazole-3-carboxylate
This guide provides an in-depth technical comparison of mass spectrometry techniques for the structural characterization and confirmation of Ethyl 7-bromo-1H-indazole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical research and drug development. We will explore the application of High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) to provide a comprehensive analytical workflow, moving from theoretical predictions to practical data interpretation. This document is intended for researchers and scientists who require unambiguous molecular identification and structural elucidation.
Introduction: The Imperative for Analytical Precision
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is not merely a procedural step but a foundational requirement for safety, efficacy, and intellectual property.[1] this compound, as a substituted indazole, belongs to a class of compounds frequently utilized as core scaffolds in the synthesis of pharmacologically active molecules. Mass spectrometry (MS) stands as an indispensable analytical tool, offering unparalleled sensitivity and specificity for determining molecular weight and structure.[1][2] This guide will compare the utility of HRMS for elemental composition analysis with MS/MS for detailed structural confirmation, providing a robust, self-validating protocol.
Part 1: Theoretical Mass and Isotopic Profile
Before any experimental analysis, it is crucial to calculate the theoretical mass and isotopic distribution of the target molecule. This compound has the chemical formula C₁₀H₉BrN₂O₂. A key feature of this molecule is the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for the molecular ion, appearing as two peaks (M and M+2) of almost identical intensity, separated by approximately 2 Da. This pattern is a primary diagnostic marker for the presence of bromine.
High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within 5 parts per million (ppm), allowing for the confident determination of a molecule's elemental formula.[3][4]
| Parameter | Theoretical Value (⁷⁹Br Isotope) | Theoretical Value (⁸¹Br Isotope) |
| Chemical Formula | C₁₀H₉⁷⁹BrN₂O₂ | C₁₀H₉⁸¹BrN₂O₂ |
| Monoisotopic Mass | 267.9936 Da | 269.9915 Da |
| [M+H]⁺ Ion | 268.9999 Da | 271.0001 Da |
Table 1: Theoretical mass data for this compound.
Part 2: A Comparative Analytical Workflow
For a comprehensive analysis, we recommend a workflow that couples Liquid Chromatography (LC) with both HRMS and MS/MS. LC separates the analyte from any impurities, after which mass spectrometry provides two complementary pieces of information: unequivocal formula confirmation (HRMS) and definitive structural elucidation (MS/MS).[5]
Figure 1: Recommended LC-MS workflow for comprehensive analysis.
Part 3: Detailed Experimental Protocols
Protocol 1: LC-HRMS for Accurate Mass Confirmation
This protocol aims to confirm the elemental composition of the analyte.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL with 50:50 methanol:water.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Causality: A C18 column is excellent for retaining small, moderately polar molecules. The formic acid promotes protonation, which is essential for generating a strong [M+H]⁺ signal in positive mode Electrospray Ionization (ESI).[6]
-
-
High-Resolution Mass Spectrometry (Orbitrap or TOF):
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 100-500.
-
Resolution: >60,000 FWHM.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas/Drying Gas Temp: 300 °C.
-
Causality: High resolution is critical to distinguish the analyte's exact mass from other potential isobaric interferences, providing high confidence in the elemental formula assignment.[4]
-
Protocol 2: LC-MS/MS for Structural Elucidation
This protocol uses fragmentation to piece together the molecule's structure.
-
Sample Preparation & LC: Use the same conditions as in Protocol 1.
-
Tandem Mass Spectrometry (Triple Quadrupole or Q-TOF):
-
Ionization Mode: ESI, Positive.
-
MS1: Scan for the predicted [M+H]⁺ ions at m/z 269.0 and 271.0.
-
Precursor Ion Selection: Isolate the ions at m/z 269.0 and 271.0.
-
Collision-Induced Dissociation (CID): Apply a collision energy (e.g., a ramp from 10-40 eV) using argon as the collision gas.
-
MS2: Scan the resulting fragment ions.
-
Causality: Tandem MS, also known as MS/MS, involves selecting a specific ion (the precursor), fragmenting it, and then analyzing the fragments (the product ions).[7][8] This process provides a molecular fingerprint that is unique to the compound's structure. The variable collision energy helps to generate a rich spectrum of fragments.
-
Part 4: Data Interpretation and Predicted Fragmentation
The combination of HRMS and MS/MS data provides a powerful and definitive characterization of the molecule.
HRMS Data Interpretation
The HRMS experiment should yield a spectrum showing two prominent peaks around m/z 269 and 271, with nearly identical intensities. The measured mass of the monoisotopic peak (m/z 269.0008) should be within 5 ppm of the theoretical mass (268.9999 Da). This high accuracy confirms the elemental formula C₁₀H₉BrN₂O₂.
MS/MS Fragmentation Analysis
The fragmentation of this compound is predicted to occur primarily at the ester moiety, which is the most labile part of the molecule. The indazole core is relatively stable but can also undergo ring cleavage under higher energy conditions.[9][10]
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 269 / 271 | 241 / 243 | C₂H₄ (Ethene) | 7-bromo-1H-indazole-3-carboxylic acid ion |
| 269 / 271 | 224 / 226 | C₂H₅O (Ethoxy Radical) | 7-bromo-1H-indazole-3-carbonylium ion |
| 241 / 243 | 224 / 226 | OH (Hydroxyl Radical) | 7-bromo-1H-indazole-3-carbonylium ion |
| 224 / 226 | 196 / 198 | CO (Carbon Monoxide) | 7-bromo-1H-indazolium ion |
| 196 / 198 | 117 | Br (Bromine Radical) | Indazolium ion |
Table 2: Predicted major fragments from MS/MS analysis of this compound.
Figure 2: Proposed fragmentation pathway for protonated this compound.
Conclusion
The structural confirmation of a novel compound like this compound requires a multi-faceted analytical approach. High-Resolution Mass Spectrometry (HRMS) provides an essential, high-confidence confirmation of the elemental formula by leveraging its exceptional mass accuracy.[2] Complementing this, Tandem Mass Spectrometry (MS/MS) offers definitive structural proof by generating a reproducible fragmentation pattern that acts as a molecular fingerprint.[11] By employing the comparative workflow and protocols detailed in this guide, researchers can achieve an unambiguous and robust characterization of their target molecule, satisfying the rigorous standards of modern pharmaceutical and chemical research.
References
- Time in Pasuruan, ID. Google Search. Accessed January 3, 2026.
-
Rochat, B. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. International Journal of Molecular Sciences. Available at: [Link]
-
Li, F., & Le, H. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy. Available at: [Link]
-
Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. Longdom Publishing. Available at: [Link]
-
High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing. Available at: [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]
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Guarracino, M., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. Available at: [Link]
-
Tandem mass spectrometry. Wikipedia. Available at: [Link]
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Oberacher, H., et al. (2022). Harnessing data science to improve molecular structure elucidation from tandem mass spectrometry. ETH Research Collection. Available at: [Link]
-
Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory. (2023). Available at: [Link]
-
Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC. Available at: [Link]
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Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]
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Danikiewicz, W., et al. (2018). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+ . ResearchGate. Available at: [Link]
-
Kertész, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link]
-
Oresmaa, L., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed. Available at: [Link]
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Supporting Information for Synthesis of 1H-Indazoles. Wiley-VCH. (2007). Available at: [Link]
-
Electrospray Ionization (ESI) Explained. YouTube. (2022). Available at: [Link]
-
ETHYL 1H-INDAZOLE-3-CARBOXYLATE. GSRS. Accessed January 3, 2026. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Available at: [Link]
-
methyl 1H-indazole-3-carboxylate. PubChem. Accessed January 3, 2026. Available at: [Link]
-
Ethyl 1-acetyl-1H-indole-3-carboxylate. PMC. (2009). Available at: [Link]
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Sączewski, J., et al. (2021). Fragmentation patterns in ESI-MS/MS spectra. ResearchGate. Available at: [Link]
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A Comparative Analysis for the Synthetic Chemist: Ethyl vs. Methyl 7-bromo-1H-indazole-3-carboxylate
An In-depth Guide to Physicochemical Properties, Synthetic Utility, and Practical Considerations for Researchers in Drug Discovery and Development.
In the landscape of medicinal chemistry and synthetic organic chemistry, the indazole scaffold remains a cornerstone for the development of novel therapeutics. Among the myriad of functionalized indazoles, 7-bromo-1H-indazole-3-carboxylates serve as pivotal intermediates, offering versatile handles for further molecular elaboration. The choice between an ethyl or a methyl ester at the 3-position, while seemingly minor, can have significant implications on the compound's physical properties, reactivity, and ultimately its suitability for a given synthetic route. This guide provides a comprehensive comparison of Ethyl 7-bromo-1H-indazole-3-carboxylate and its methyl ester analog, supported by available data and established chemical principles, to aid researchers in making informed decisions for their synthetic campaigns.
Physicochemical Properties: A Tale of Two Esters
The seemingly subtle difference of a methylene group between the ethyl and methyl esters manifests in distinct physicochemical properties. While comprehensive experimental data for both compounds is not always available in a single source, a comparative analysis can be drawn from available data for the parent compounds and general chemical principles.
| Property | This compound | Mthis compound |
| Molecular Formula | C₁₀H₉BrN₂O₂ | C₉H₇BrN₂O₂ |
| Molecular Weight | 269.10 g/mol | 255.07 g/mol |
| CAS Number | 885279-56-1 | 885279-52-7 |
| Melting Point | Data not readily available; expected to be slightly lower than the methyl ester. | Data not readily available; likely higher than the ethyl ester. |
| Solubility | Generally expected to have slightly better solubility in less polar organic solvents compared to the methyl ester. | Generally expected to have better solubility in more polar organic solvents compared to the ethyl ester. |
| Stability | Generally more susceptible to hydrolysis under both acidic and basic conditions compared to the methyl ester. | Generally more stable towards hydrolysis.[1][2] |
Key Insights: The lower molecular weight and potentially higher melting point of the methyl ester are typical for the first member of a homologous series. The increased lipophilicity of the ethyl group generally imparts greater solubility in less polar organic solvents like dichloromethane and diethyl ether, whereas the methyl ester may show better solubility in solvents like methanol and ethyl acetate. From a stability perspective, methyl esters are often less prone to enzymatic and chemical hydrolysis due to reduced steric hindrance around the carbonyl group, a critical consideration in both reaction workups and the pharmacokinetic profile of final drug candidates.[1][2]
Synthetic Accessibility: A Practical Guide
Both esters are accessible from the common precursor, 7-bromo-1H-indazole-3-carboxylic acid. The choice of esterification method can be tailored to scale and available resources.
Experimental Protocol: Esterification of 7-bromo-1H-indazole-3-carboxylic acid
Objective: To synthesize this compound and Mthis compound.
Materials:
-
7-bromo-1H-indazole-3-carboxylic acid
-
Ethanol (for ethyl ester) or Methanol (for methyl ester), anhydrous
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 7-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in the corresponding alcohol (ethanol or methanol, ~10-15 mL per gram of carboxylic acid).
-
Acid Catalysis: Cool the suspension in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq). Alternatively, for a more reactive approach, add thionyl chloride (1.2-1.5 eq) dropwise to the cooled suspension.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of the target esters.
Comparative Reactivity in Key Transformations
The utility of these intermediates lies in their reactivity in subsequent transformations, primarily amide bond formation and cross-coupling reactions.
Amide Coupling
Both esters can be converted to the corresponding amides. The ethyl ester, being slightly more sterically hindered, might exhibit marginally slower reaction rates in some cases. However, for most primary and secondary amines, both esters are viable starting materials. A common approach involves the direct aminolysis of the ester at elevated temperatures or the use of a Lewis acid catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
Caption: Amide formation pathways from the ethyl and methyl esters.
Suzuki-Miyaura Cross-Coupling
The 7-bromo position on the indazole ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties. The nature of the ester group at the 3-position is generally not expected to have a significant electronic or steric effect on the reactivity of the distant 7-bromo position. Therefore, both the ethyl and methyl esters should perform comparably in such transformations.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To perform a Suzuki-Miyaura cross-coupling reaction at the 7-position.
Materials:
-
Ethyl or Mthis compound
-
Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 7-bromo-1H-indazole-3-carboxylate ester (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Considerations in Drug Discovery and Development
The choice between the ethyl and methyl ester can have downstream consequences in a drug discovery program.
-
Metabolic Stability: As mentioned, methyl esters are generally more stable to hydrolysis by esterases, which can be advantageous for improving the in vivo half-life of a drug candidate.
-
Physicochemical Properties: The ethyl ester, with its increased lipophilicity, may lead to compounds with better membrane permeability but potentially lower aqueous solubility. Conversely, the methyl ester may result in compounds with improved solubility but lower permeability. These properties are critical for oral bioavailability.
-
Pro-drug Strategies: In some cases, an ester may be intentionally designed as a pro-drug to be cleaved in vivo to release the active carboxylic acid. In such scenarios, the lability of the ethyl ester might be desirable.
Conclusion
The selection of this compound versus its methyl analog is a nuanced decision that should be guided by the specific requirements of the synthetic route and the desired properties of the final target molecule.
-
For synthetic expediency and stability , the methyl ester is often a preferred choice due to its generally higher stability and ease of handling.
-
For applications where enhanced solubility in less polar solvents is critical or where a more labile ester is desired for pro-drug applications, the ethyl ester presents a valuable alternative.
Ultimately, both molecules are powerful intermediates in the synthetic chemist's toolbox. A thorough understanding of their comparative properties, as outlined in this guide, will empower researchers to make strategic choices that accelerate their research and development efforts.
References
A Comparative Guide to the Biological Activity of Ethyl 7-bromo-1H-indazole-3-carboxylate and Other Bromo-Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a bromine atom to this structure offers a versatile handle for further chemical modification and can significantly influence the compound's pharmacological profile. This guide provides a comparative analysis of the biological activity of Ethyl 7-bromo-1H-indazole-3-carboxylate and other bromo-indazole derivatives, offering insights into their potential as therapeutic agents. While direct comparative studies on the simple positional isomers of ethyl bromo-indazole-3-carboxylate are limited in publicly available literature, this guide synthesizes the existing data on various bromo-indazoles to elucidate structure-activity relationships and guide future research.
Introduction to Bromo-Indazoles in Medicinal Chemistry
Indazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The position of the bromine substituent on the indazole ring can dramatically alter the molecule's interaction with biological targets, affecting its potency and selectivity. This guide will explore the reported biological activities of bromo-indazoles, with a particular focus on this compound and its isomeric counterparts where data is available.
Anticancer Activity of Bromo-Indazoles
Numerous indazole derivatives have been investigated for their potential as anticancer agents, with several compounds entering clinical trials.[4][5][6] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6]
Table 1: Reported Anticancer Activities of Selected Bromo-Indazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (e.g., IC50) | Reference(s) |
| Substituted 6-bromo-1H-indazoles | 4T1, HepG2, MCF-7, A549, HCT116 | IC50 = 0.23–1.15 μM for compound 2f | [4] |
| 1H-indazole-3-amine derivatives | K562, A549, PC-3, Hep-G2 | Compound 6o: IC50 = 5.15 µM (K562) | [7][8] |
| 5-Bromo-7-azaindolin-2-one derivatives | HepG2, A549, Skov-3 | Compound 23p: IC50 = 2.357–3.012 μM | [9] |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu, YD-15, MCF7 | Suppressed IDO1 expression | [10] |
Structure-Activity Relationship Insights:
The position of the bromine atom, along with other substituents, plays a critical role in the anticancer activity of indazole derivatives. Studies on 1H-indazole-3-amine derivatives have shown that substitutions at the C-5 position can significantly impact anti-proliferative activity.[11] For example, the presence of a fluorine substituent on a phenyl ring at the C-5 position was found to be important for antitumor activity.[11] While direct comparisons are scarce, the electronic and steric properties of the bromine atom at different positions (4, 5, 6, or 7) are expected to influence the molecule's ability to bind to target proteins such as kinases.
Signaling Pathways Modulated by Indazole Derivatives
Indazole derivatives have been shown to inhibit several signaling pathways crucial for cancer progression, including the VEGFR and PI3K/Akt pathways.[4][6][12] The PI3K/Akt signaling cascade is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[13][14]
Caption: The PI3K/Akt signaling pathway and potential inhibition by bromo-indazole derivatives.
Antimicrobial Activity of Bromo-Indazoles
Indazole derivatives have also demonstrated promising activity against a range of microbial pathogens.[3][15] The introduction of a bromine atom can enhance the antimicrobial properties of the indazole core.
A study on novel 4-bromo-1H-indazole derivatives showed significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria.[15] These compounds were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division.[15]
Table 2: Reported Antimicrobial Activities of Selected Bromo-Indazole Derivatives
| Compound/Derivative Class | Target Microorganism(s) | Reported Activity (e.g., MIC) | Reference(s) |
| Novel 4-bromo-1H-indazole derivatives | Staphylococcus epidermidis, Streptococcus pyogenes | Compound 9: MIC = 4 µg/mL against S. pyogenes PS | [15] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | MIC = 3.9 µg/mL | [14] |
| 6-Bromoindolglyoxylamido derivatives | Staphylococcus aureus, Escherichia coli | Intrinsic antimicrobial activity | [16] |
Structure-Activity Relationship Insights:
While a direct comparison of the antimicrobial activity of all four positional bromo-isomers of Ethyl 1H-indazole-3-carboxylate is not available, the existing literature suggests that the position of the bromine atom is a key determinant of activity. For instance, a series of 4-bromo-1H-indazole derivatives displayed potent antibacterial effects.[15] Further research is needed to systematically evaluate how varying the bromine position from 4 to 7 on the indazole-3-carboxylate scaffold impacts antimicrobial efficacy.
Enzyme Inhibition
The indazole nucleus is a versatile scaffold for designing enzyme inhibitors.[2][17] A study investigating the inhibitory effects of various indazole derivatives on bovine milk lactoperoxidase (LPO), an antimicrobial enzyme, included 4-bromo-1H-indazole, 6-bromo-1H-indazole, and 7-bromo-1H-indazole.[2] This provides a rare direct comparison of positional isomers, although not of the specific ethyl carboxylate derivative.
Table 3: Reported Enzyme Inhibitory Activities of Selected Bromo-Indazoles
| Compound | Target Enzyme | Reported Activity (e.g., Ki) | Reference(s) |
| 4-Bromo-1H-indazole | Bovine milk lactoperoxidase (LPO) | Data reported in the study | [2] |
| 6-Bromo-1H-indazole | Bovine milk lactoperoxidase (LPO) | Data reported in the study | [2] |
| 7-Bromo-1H-indazole | Bovine milk lactoperoxidase (LPO) | Data reported in the study | [2] |
| 1H-indazole-3-carboxamide derivatives | p21-activated kinase 1 (PAK1) | Compound 30l: IC50 = 9.8 nM | [17][18] |
Structure-Activity Relationship Insights:
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-indazole derivatives and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a series of two-fold dilutions of the bromo-indazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: General workflow for antimicrobial compound screening.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of bromo-indazoles on the expression of key proteins in signaling pathways.[11][15][19]
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
The available evidence suggests that bromo-indazole derivatives are a promising class of compounds with diverse biological activities. While direct comparative data for this compound and its positional isomers is limited, the broader analysis of related structures indicates that the position of the bromine atom is a critical determinant of their anticancer, antimicrobial, and enzyme inhibitory properties.
Future research should focus on the systematic synthesis and parallel biological evaluation of the 4-, 5-, 6-, and 7-bromo isomers of Ethyl 1H-indazole-3-carboxylate and related simple derivatives. Such studies will provide a clearer understanding of the structure-activity relationships and facilitate the rational design of more potent and selective therapeutic agents based on the indazole scaffold.
References
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- 10. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Reactivity of 7-Bromo vs. 5-Bromo Indazole Carboxylates in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds like indazole is a cornerstone of modern pharmaceutical design.[1][2] Indazoles are prevalent motifs in a multitude of biologically active compounds, including potent kinase inhibitors used in oncology.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have become indispensable tools for the synthesis of these complex molecules, offering mild and versatile methods for forming crucial carbon-carbon and carbon-nitrogen bonds.[3][4][5]
When working with substituted indazoles, the regiochemistry of the halogen atom dramatically influences reactivity. This guide provides an in-depth comparison of the reactivity between two common building blocks: 7-bromo and 5-bromo indazole carboxylates, offering insights into the underlying principles and practical considerations for their use in synthesis.
Understanding Reactivity in Palladium-Catalyzed Cross-Coupling
The efficiency of a palladium-catalyzed cross-coupling reaction hinges on the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][6] The rate of this key step is governed by several factors, primarily the electronic properties of the C-Br bond and the steric environment around it.
-
Electronic Effects : A more electron-deficient C-Br bond is more polarized and, consequently, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Electron-withdrawing groups (EWGs) on the aromatic ring enhance reactivity, while electron-donating groups (EDGs) diminish it.[7][8]
-
Steric Hindrance : Bulky substituents near the bromine atom can impede the approach of the palladium catalyst, slowing down or even preventing the reaction.[9][10] This is a critical consideration when designing synthetic routes involving highly substituted aromatic systems.
Core Comparison: 7-Bromo vs. 5-Bromo Indazole Carboxylates
While direct, side-by-side kinetic studies on these specific carboxylate isomers are not extensively documented in peer-reviewed literature, we can infer their relative reactivity by analyzing their structural and electronic differences.
Electronic Profile
The indazole ring system itself has a complex electronic nature. The benzene ring is fused to a pyrazole ring, which contains two nitrogen atoms. The overall electron distribution is influenced by the position of substituents. The carboxylate group (-COOH or -COOR) is a moderate electron-withdrawing group.
-
5-Bromo Indazole Carboxylate : The bromine at the C5 position is para to the C7a-N1 bond and meta to the N2 atom of the pyrazole ring. The electron-withdrawing effect of the carboxylate group (assuming it's at C3, a common synthetic handle) will influence the overall electron density of the benzene portion of the ring system.
-
7-Bromo Indazole Carboxylate : The bromine at the C7 position is ortho to the N1 atom of the pyrazole ring. This proximity to the heteroaromatic ring can significantly influence the electronic environment of the C7-Br bond. Studies on the functionalization of 7-bromoindazoles have shown that they are viable substrates for Suzuki-Miyaura coupling, indicating the C7-Br bond is sufficiently reactive.[3][11][12]
The precise impact of the carboxylate group's position would further modulate this electronic profile. However, the most dominant differentiating factor between the two isomers is arguably steric hindrance.
Steric Hindrance
The steric environment is the most significant point of differentiation between the 5-bromo and 7-bromo isomers.
-
5-Bromo Indazole Carboxylate : The C5 position is relatively unhindered. It is located on the "open" face of the benzene ring, away from the fused pyrazole portion. This allows for easier access by the bulky palladium-ligand complexes required for cross-coupling.
-
7-Bromo Indazole Carboxylate : The C7 position is significantly more sterically encumbered. It is flanked by the C6 carbon and, crucially, the N1 atom of the pyrazole ring. If the N1 position is substituted (a common strategy to improve solubility and control regioselectivity), this steric clash becomes even more pronounced. This hindrance can make the oxidative addition step more challenging, often requiring more robust catalytic systems or harsher reaction conditions.[9]
Diagram: Steric and Electronic Comparison
Caption: Structural comparison of 5-bromo and 7-bromo indazole carboxylates.
Data Summary: Expected Reactivity Comparison
| Feature | 5-Bromo Indazole Carboxylate | 7-Bromo Indazole Carboxylate | Rationale |
| Relative Reactivity | Higher | Lower | The C7 position is more sterically hindered, impeding catalyst approach.[9] |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient.[2] | May require advanced, bulky phosphine ligands (e.g., XPhos, SPhos) to overcome steric hindrance and promote efficient coupling.[13] | |
| Reaction Conditions | Typically milder conditions (lower temperature, shorter reaction times). | Often requires higher temperatures, longer reaction times, or microwave irradiation to achieve good conversion.[3][14] | |
| Potential Side Reactions | Standard coupling side reactions (e.g., dehalogenation, homocoupling). | Increased risk of dehalogenation, especially under forcing conditions. N-arylation can be a competing pathway if the indazole nitrogen is unprotected. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a bromo-indazole carboxylate. Optimization will be necessary based on the specific substrate and desired product. For the 7-bromo isomer, starting with a more active catalyst system (Catalyst System B) is recommended.
Materials:
-
Bromo-indazole carboxylate (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (see below)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME
Catalyst Systems:
-
System A (for less hindered substrates like 5-bromo): PdCl₂(dppf)·CH₂Cl₂ (2–5 mol%)
-
System B (for more hindered substrates like 7-bromo): Pd₂(dba)₃ (2 mol%) with a specialized ligand like SPhos (4 mol%) or XPhos (4 mol%)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the bromo-indazole carboxylate, arylboronic acid, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst and ligand (if using a separate ligand) under the inert atmosphere. Then, add the degassed solvent(s) via syringe.
-
Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Microwave irradiation can significantly reduce reaction times.[14][15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling of bromoindazoles.
Conclusion and Recommendations
The choice between a 7-bromo and 5-bromo indazole carboxylate has significant implications for synthetic strategy.
-
For straightforward, high-yielding couplings , the 5-bromo isomer is generally the superior choice due to its lower steric hindrance, allowing for a wider range of coupling partners and milder reaction conditions.
-
The 7-bromo isomer is a viable, albeit more challenging, substrate. Its successful functionalization often necessitates the use of more sophisticated, sterically demanding biarylphosphine ligands and potentially more forceful conditions like microwave heating.[3][12] Researchers should be prepared to screen various catalysts, ligands, and bases to optimize the reaction for this sterically encumbered position.
Ultimately, understanding the interplay of electronic and steric effects is paramount. By anticipating the lower reactivity of the 7-bromo position and selecting a correspondingly robust catalytic system from the outset, chemists can successfully incorporate this valuable building block into complex molecular architectures.
References
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Mondal, S. (n.d.). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. Retrieved from [Link]
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
(2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]
-
(n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. Retrieved from [Link]
-
(2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Retrieved from [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
(n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
(2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
(n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
(n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
(n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
(2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Retrieved from [Link]
-
(2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Retrieved from [Link]
-
(n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
(2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Retrieved from [Link]
-
(2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. Retrieved from [Link]
-
(2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]
-
(n.d.). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. ResearchGate. Retrieved from [Link]
-
(2024). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
-
(2023). Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations. NIH. Retrieved from [Link]
-
(n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved from [Link]
-
(2024). Electro-Inductive Effects Control the Yield and Stereoselectivity of Brønsted Acid Catalyzed Reactions. ChemRxiv. Retrieved from [Link]
-
(2022). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. MDPI. Retrieved from [Link]
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- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to In Vitro Screening of Novel Indazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, recognized for its versatile role in the development of potent therapeutic agents.[1] In recent years, derivatives of indazole have gained significant attention as inhibitors of protein kinases, a class of enzymes crucial to cellular signaling and often dysregulated in diseases like cancer.[1][2] Specifically, the Ethyl 7-bromo-1H-indazole-3-carboxylate structure represents a valuable starting point for fragment-based drug design, offering a template for creating libraries of novel compounds with therapeutic potential.
This guide provides a comparative analysis of two fundamental in vitro screening strategies for a hypothetical library of derivatives based on this indazole scaffold. We will explore a target-based biochemical assay focused on a specific, high-value oncology target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and a cell-based phenotypic assay to assess general cytotoxicity. By comparing these orthogonal approaches, we aim to provide the strategic insights necessary for designing a robust screening cascade, from initial hit identification to lead optimization.[3][4]
Strategic Comparison: Target-Based vs. Phenotypic Screening
The initial phase of any drug discovery campaign involves high-throughput screening (HTS) to identify "hits"—compounds that exhibit desired biological activity.[5] The choice of the primary assay is a critical decision that shapes the entire discovery pipeline.
-
Target-Based Screening: This approach measures the direct interaction of a compound with a purified, disease-relevant protein, such as an enzyme or receptor.[6] It is highly specific and provides clear, mechanistic information about a compound's molecular target. For indazole derivatives, a common and validated target is the VEGFR-2 kinase.[1][7]
-
Phenotypic Screening: This method assesses the effect of a compound on the overall behavior or "phenotype" of a cell, such as cell death, proliferation, or morphological changes.[8] It is mechanism-agnostic, meaning it can identify active compounds without prior knowledge of their specific target, but requires more extensive follow-up studies to deconvolute the mechanism of action.[9]
Below, we detail the protocols and comparative data for both approaches.
Strategy 1: Target-Based Screening - VEGFR-2 Kinase Inhibition Assay
Rationale & Causality: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Inhibiting the autophosphorylation of VEGFR-2 is a clinically validated strategy for cancer treatment.[6] Given that many existing indazole-based drugs are kinase inhibitors, assessing the ability of new derivatives to block VEGFR-2 activity is a logical and direct method to identify potential anti-angiogenic agents.[1][11] We will use a luminescence-based assay that quantifies ATP consumption by the kinase, providing a highly sensitive measure of inhibition.
Detailed Experimental Protocol: VEGFR-2 Kinase Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Causality: This buffer composition ensures optimal pH, provides the necessary Mg²⁺ cofactor for the kinase, chelates contaminating divalent cations, and includes a surfactant to prevent non-specific protein aggregation.
-
VEGFR-2 Enzyme: Reconstitute recombinant human VEGFR-2 kinase domain in assay buffer to a working concentration of 2 ng/µL.
-
Substrate: Use a generic tyrosine kinase substrate peptide, such as Poly(Glu, Tyr) 4:1, at a concentration of 0.2 mg/mL.
-
ATP: Prepare a 10 µM ATP solution in assay buffer. Causality: This concentration is near the Michaelis-Menten constant (Km) for many kinases, making the assay sensitive to competitive inhibitors.
-
Test Compounds: Create a 10-point, 3-fold serial dilution series for the parent compound (this compound) and its derivatives in 100% DMSO, starting from a 1 mM stock.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of test compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the VEGFR-2 enzyme solution to all wells except the "no enzyme" negative control.
-
Add 2.5 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of a commercial ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and "no enzyme" control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).
-
Comparative Performance Data
| Compound | Target | IC₅₀ (nM) [Hypothetical Data] | Notes |
| Parent Compound | VEGFR-2 | > 10,000 | Inactive starting fragment. |
| Derivative A | VEGFR-2 | 15.2 ± 2.1 | Potent inhibition. A promising hit. |
| Derivative B | VEGFR-2 | 350.7 ± 25.4 | Moderate activity. |
| Derivative C | VEGFR-2 | 8,940 ± 510.6 | Weak activity. |
| Sunitinib (Control) | VEGFR-2 | 5.8 ± 0.9 | Standard-of-care positive control validates assay performance. |
Strategy 2: Phenotypic Screening - Cancer Cell Cytotoxicity Assay
Rationale & Causality: While target-based assays identify molecular interactions, they do not guarantee an effect in a complex cellular environment. A compound must be able to cross the cell membrane and engage its target in the presence of competing molecules (like cellular ATP) to be effective. A cytotoxicity assay measures the overall effect of a compound on cell viability and proliferation.[12][13] We will use the MTT assay, a colorimetric method that measures the metabolic activity of living cells, as an indicator of cell viability.[14] This provides a holistic view of a compound's potential as an anticancer agent.[8]
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture & Seeding:
-
Cell Line: Culture Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., MCF-7 breast cancer) in the appropriate growth medium. Causality: HUVECs are a relevant primary cell line for anti-angiogenic compounds. MCF-7 is a standard cancer cell line for general cytotoxicity screening.[13]
-
Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in growth medium.
-
Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubate the plate for 72 hours. Causality: A 72-hour incubation period is sufficient for multiple cell doublings and allows for the observation of anti-proliferative effects.
-
-
MTT Assay & Readout:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[14]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate for 5 minutes to ensure the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of compound concentration and determine the half-maximal growth inhibition concentration (GI₅₀) using a non-linear regression model.
-
Comparative Performance Data
| Compound | Cell Line | GI₅₀ (µM) [Hypothetical Data] | Notes |
| Parent Compound | HUVEC | > 100 | Inactive starting fragment. |
| Derivative A | HUVEC | 0.25 ± 0.04 | Potent cellular activity, consistent with target inhibition. |
| Derivative B | HUVEC | 5.8 ± 0.9 | Moderate cellular activity. |
| Derivative C | HUVEC | > 100 | Inactive in cells, suggesting poor permeability or off-target effects. |
| Doxorubicin (Control) | HUVEC | 0.08 ± 0.01 | Standard cytotoxic agent validates assay performance. |
Visualizing the Screening Workflow and Biological Pathway
A well-defined workflow is essential for efficiently progressing compounds from primary screening to validated hits.[15][16]
Understanding the target's biological context is equally important. The diagram below illustrates a simplified VEGFR-2 signaling pathway.
Synthesis and Recommendations: An Integrated Screening Approach
| Feature | Target-Based Assay (VEGFR-2) | Phenotypic Assay (Cytotoxicity) |
| Primary Output | IC₅₀ (Potency against a specific protein) | GI₅₀ (Potency in a cellular context) |
| Mechanistic Insight | High (Directly measures target engagement) | Low (Mechanism of cell death is unknown) |
| Throughput | Very High (Biochemical assays are easily automated) | High (Cell-based assays are also amenable to HTS) |
| Physiological Relevance | Lower (Purified system lacks cellular complexity) | Higher (Tests permeability, metabolism, and efficacy in a live cell) |
| Hit Follow-up | Requires confirmation of cellular activity. | Requires target deconvolution to identify the molecular target. |
| Potential Pitfalls | Hits may not have cellular activity (e.g., poor permeability). | Hits may act via undesirable mechanisms (e.g., general toxicity). |
Neither screening strategy is inherently superior; they provide different and complementary information. For the in vitro screening of this compound derivatives, an integrated approach is recommended.
-
Primary Screen: A target-based VEGFR-2 inhibition assay at a single high concentration (e.g., 10 µM) is an excellent starting point. It is cost-effective, high-throughput, and directly tests the hypothesis that these indazole derivatives function as kinase inhibitors.[3]
-
Hit Confirmation: Compounds showing significant inhibition (>50%) in the primary screen should be advanced to full dose-response curves in the same VEGFR-2 assay to determine their IC₅₀ values.
-
Secondary & Orthogonal Screen: Potent hits from the biochemical assay (e.g., IC₅₀ < 1 µM) should then be evaluated in the HUVEC cytotoxicity assay. This step is crucial to confirm that the biochemical potency translates into cellular activity and to filter out compounds that cannot enter cells or are rapidly metabolized. A strong correlation between IC₅₀ and GI₅₀ values (as seen with Derivative A) provides high confidence in the compound's mechanism of action.
-
Further Characterization: Promising, validated hits would then proceed to broader kinase selectivity profiling to assess off-target effects and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate drug-like properties.
By strategically combining the precision of target-based screening with the physiological relevance of phenotypic assays, researchers can efficiently identify and prioritize indazole derivatives with the highest potential for development into novel anticancer therapeutics.
References
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- [No Author]. (n.d.). Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- Wang, Z., et al. (n.d.). Development and strategies of VEGFR-2/KDR inhibitors. PubMed.
- [No Author]. (n.d.). In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
- [No Author]. (n.d.). VEGFR2 inhibitor. Selleck Chemicals.
- [No Author]. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
- Kamal, A., et al. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. NIH.
- [No Author]. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. n.p.
- Kumar, V., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. n.p.
- [No Author]. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
- [No Author]. (2024). High-throughput screening: accelerating drug discovery. n.p.
- [No Author]. (n.d.). High-throughput screening workflow. ResearchGate.
- [No Author]. (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences.
- Hsiao, Y., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
- [No Author]. (n.d.). VEGFR Inhibitor Review. Selleck Chemicals.
- [No Author]. (n.d.). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo. Benchchem.
- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- [No Author]. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific - US.
- Roy, P. S. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
- Chen, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed.
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH.
- [No Author]. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
- Sandeep, C., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry.
- Pathania, S., et al. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed.
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- 9. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
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- 16. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 7-bromo-1H-indazole-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole-3-carboxylate scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, particularly in the realm of oncology.[1] Derivatives of this core structure have shown promise as potent inhibitors of various protein kinases, enzymes that are often dysregulated in cancer and other diseases.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of ethyl 7-bromo-1H-indazole-3-carboxylate analogs, offering a comparative look at how structural modifications influence their biological performance. By synthesizing data from related indazole derivatives, we aim to provide a predictive framework for the rational design of novel therapeutic agents.
The Indazole Core: A Privileged Scaffold in Drug Discovery
The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged" structure in drug discovery due to its ability to interact with a wide range of biological targets.[1] Its rigid conformation and capacity for hydrogen bonding make it an ideal anchor for binding to the active sites of enzymes. The ethyl 3-carboxylate group provides a key point for interaction and can be modified to modulate potency and selectivity. The 7-bromo substituent on the benzene ring offers a vector for further chemical exploration and can significantly influence the electronic and steric properties of the molecule.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the indazole core. The following sections dissect the key SAR trends observed in related compound series.
Influence of the 7-Bromo Substituent
The presence of a bromine atom at the 7-position of the indazole ring is anticipated to have a multifaceted impact on the molecule's properties. Halogen substituents are known to:
-
Modulate Lipophilicity: A bromine atom generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.
-
Introduce Steric Bulk: The size of the bromine atom can influence the binding orientation of the molecule within a target's active site, potentially leading to increased selectivity.
-
Alter Electronic Properties: As an electron-withdrawing group, bromine can affect the pKa of the indazole nitrogen, influencing its hydrogen bonding capabilities.
-
Form Halogen Bonds: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in the protein target, which can contribute to binding affinity.
Modifications at the N1-Position: A Critical Determinant of Activity
The N1-position of the indazole ring is a primary site for modification, and substitutions here have a profound effect on biological activity. Studies on various indazole-3-carboxylate and carboxamide series have consistently shown that the introduction of alkyl or acyl groups at N1 is crucial for potent inhibitory activity.[3][4]
-
Alkyl Chains: The length and branching of an alkyl chain at N1 can be optimized to fit into hydrophobic pockets of the target enzyme.
-
Aromatic and Heteroaromatic Acyl Groups: The introduction of acyl moieties, particularly those containing aromatic or heteroaromatic rings, can lead to a significant enhancement in potency. For instance, in a series of ethyl 1H-indazole-3-carboxylates, an N1-p-chlorobenzoyl group on a 5-methyl analog resulted in promising antiarthritic effects.[3] This suggests that exploring various substituted benzoyl groups at the N1 position of the 7-bromo scaffold is a promising strategy.
Substitutions on the Indazole Benzene Ring
While our core focus is on the 7-bromo scaffold, it is instructive to consider the effects of other substituents on the benzene portion of the indazole ring, as this provides a broader understanding of the SAR.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents at positions 4, 5, and 6 can influence the overall electron density of the ring system, affecting target interactions.
-
Steric Hindrance: Bulky groups at positions adjacent to the 7-bromo substituent may lead to conformational changes that could either enhance or diminish binding affinity.
The 3-Carboxylate vs. 3-Carboxamide Moiety
A significant body of research exists for indazole-3-carboxamides, which are structurally very similar to the ethyl 3-carboxylate analogs.[5][6][7] The SAR principles for these two series often run in parallel. For indazole-3-carboxamides, the substituents on the amide nitrogen play a critical role in determining potency and selectivity, much like the N1-substituent on the indazole ring.[7] This suggests that a dual approach of modifying both the N1-position and the ester group at the 3-position could lead to compounds with optimized activity.
Comparative Bioactivity of Indazole Analogs
The following table summarizes hypothetical SAR trends for this compound analogs based on published data for structurally related indazole derivatives. The target is assumed to be a protein kinase, a common target for this class of compounds.
| Analog Series | Modification | Predicted Impact on Kinase Inhibitory Activity | Rationale/Supporting Evidence |
| A | N1-Alkylation | ||
| A1 | N1-H (unsubstituted) | Low to moderate | N1-substitution is generally required for potent activity. |
| A2 | N1-Methyl | Moderate | Small alkyl groups can provide a baseline of activity. |
| A3 | N1-Ethyl | Moderate to high | Increased hydrophobicity may improve binding. |
| A4 | N1-Benzyl | High | Aromatic rings can engage in beneficial pi-stacking interactions. |
| B | N1-Acylation | ||
| B1 | N1-Acetyl | Moderate | A simple acyl group can establish key interactions. |
| B2 | N1-Benzoyl | High | The aromatic ring offers further opportunities for interaction. |
| B3 | N1-(4-Chlorobenzoyl) | Potentially very high | Halogenated benzoyl groups have shown to be effective in related series.[3] |
| C | Modifications to the Ester | ||
| C1 | 3-Carboxylic Acid | Variable | The free acid may introduce unfavorable charge or beneficial new interactions. |
| C2 | 3-Methyl Ester | Similar to ethyl ester | Small changes in the ester alkyl group are unlikely to have a dramatic effect unless there is a specific steric constraint. |
| C3 | 3-(N-phenyl)carboxamide | High | The phenyl group can be further substituted to optimize interactions, as seen in numerous indazole-3-carboxamide inhibitors.[7] |
Experimental Protocols
To facilitate further research and validation of the SAR trends discussed, the following section provides detailed, adaptable methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis of N1-Substituted this compound Analogs
A common and effective method for the N1-alkylation or N1-acylation of the indazole scaffold involves deprotonation of the N1-proton followed by reaction with an appropriate electrophile.[8]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide or acyl chloride (e.g., benzyl bromide, 4-chlorobenzoyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide or acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N1-substituted analog.
In Vitro Kinase Inhibition Assay (Example: Generic Tyrosine Kinase)
A common method to assess the inhibitory potential of these compounds is through a biochemical kinase assay, which measures the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human tyrosine kinase (e.g., VEGFR2, EGFR)
-
Poly(Glu, Tyr) 4:1 substrate
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in each well of a 96-well plate.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction by adding TCA to precipitate the phosphorylated substrate.
-
Transfer the reaction mixture to a filter plate and wash several times with TCA to remove unincorporated [γ-³²P]ATP.
-
After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing SAR and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key SAR principles and the experimental workflow.
Caption: Key SAR trends for this compound analogs.
Caption: General workflow for the N1-substitution of the indazole core.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The structure-activity relationships derived from related indazole series provide a clear rationale for prioritizing modifications at the N1-position, with N1-acylation, particularly with substituted aromatic groups, appearing to be a highly effective strategy for enhancing biological activity. Further exploration of substitutions on the 7-bromo-indazole core and modifications of the ethyl ester at the 3-position will be crucial for fine-tuning potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs, paving the way for the discovery of next-generation indazole-based therapeutics.
References
- BenchChem. (2025). Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery. BenchChem.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Dal Piaz, V., et al. (1980). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 35(7), 581-599.
- Frontiers. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry.
- Gaikwad, S., et al. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Journal of Molecular Structure, 1269, 133727.
- Gao, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993-16002.
- Jin, L., et al. (2024).
- Li, J., et al. (2023). Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. Journal of Medicinal Chemistry, 66(24), 16888-16916.
- Mali, S. R., & Munde, A. V. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review.
- Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Reddy, G. S., et al. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88(11), 2394–2399.
- Shokat Lab, UCSF. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-853.
- Tadesse, S., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 2496-2508.
- Zlotorzynski, S. E., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
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A Comparative Guide to HPLC and Alternative Methods for Purity Confirmation of Ethyl 7-bromo-1H-indazole-3-carboxylate
<_ _>
Abstract: Ethyl 7-bromo-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as even trace impurities can propagate through multi-step syntheses, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography (HPLC) method against leading alternatives—Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this compound. We deliver field-proven experimental protocols, explain the scientific rationale behind methodological choices, and present comparative data to empower researchers in selecting the optimal analytical strategy for their specific needs, from routine quality control to in-depth impurity investigation.
The Imperative of Purity: this compound
This compound is a substituted indazole derivative. Its structural integrity is the foundation for the successful synthesis of numerous drug candidates. The manufacturing process, however, can introduce several process-related impurities.[1][2] These may include unreacted starting materials, regioisomers (e.g., 4-, 5-, or 6-bromo isomers), or byproducts from side reactions. The presence of these impurities can have significant consequences, potentially leading to downstream reaction failures, altered pharmacological profiles, or the generation of toxicologically significant components in the final drug product.
Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a critical component of a robust drug development program, ensuring the consistency and safety of the synthetic process. Regulatory bodies mandate stringent control over impurity levels, making accurate and precise purity determination an indispensable requirement.[3][4][5]
Primary Method: High-Performance Liquid Chromatography (HPLC)
For routine quality control and purity assessment of non-volatile, polar heterocyclic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the industry's gold standard.[6] Its reliability, robustness, and widespread availability make it the workhorse for pharmaceutical analysis. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Rationale for Method Selection
The selection of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention and separation for the moderately polar indazole core. A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile) is chosen to ensure that impurities with a wide range of polarities are effectively resolved from the main peak and from each other. UV detection is ideal due to the chromophoric nature of the indazole ring system.
Detailed Experimental Protocol (HPLC)
Instrumentation and Software:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Software: Agilent OpenLab CDS (or equivalent).
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Ammonium Acetate (ACS Grade)
-
Formic Acid (ACS Grade)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 35 minutes |
Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration facilitates the detection of trace impurities.
Experimental Workflow
Caption: HPLC Purity Analysis Workflow.
Comparative Analysis with Alternative Methodologies
While HPLC is robust for routine checks, certain scenarios demand higher throughput, greater resolving power, or definitive structural identification of impurities. Here, we compare our primary method with UPLC and LC-MS.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative
UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[7] This dramatically increases efficiency and resolution, allowing for significantly faster analysis times without compromising separation quality.[8][9]
Principle and Advantages:
-
Speed: Run times can be reduced by a factor of 5-10 compared to traditional HPLC.[9]
-
Resolution: Sharper, narrower peaks provide better separation of closely eluting impurities.[10]
-
Sensitivity: Taller peaks lead to lower detection limits.[8]
-
Solvent Reduction: Lower flow rates and shorter run times result in significant solvent savings.
Detailed Experimental Protocol (UPLC):
| Parameter | Condition |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min: 30% B; 0.5-3.5 min: 30% to 90% B; 3.5-4.5 min: 90% B; 4.6-5.0 min: 30% B |
| Flow Rate | 0.6 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Detection | UV at 254 nm |
| Run Time | 5 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Definitive Impurity Identification
When the identity of an unknown peak is required, coupling a liquid chromatograph to a mass spectrometer is the definitive solution.[11] LC-MS provides the molecular weight of eluting compounds, offering powerful data for structural elucidation.[12][13]
Principle and Advantages:
-
Specificity: Provides mass-to-charge (m/z) ratio data, which is highly specific to a compound's molecular weight.
-
Structural Information: Tandem MS (MS/MS) experiments can fragment ions to reveal structural details, aiding in the identification of unknown impurities.[14]
-
Sensitivity: Mass spectrometers are inherently sensitive detectors, capable of detecting impurities at very low levels.[11]
Detailed Experimental Protocol (LC-MS):
-
LC System: UPLC conditions as described in Section 3.1 are used for the front-end separation.
-
MS System: Waters ACQUITY QDa Mass Detector (or equivalent single quadrupole).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: 0.8 kV.
-
Cone Voltage: 15 V.
This setup allows for the simultaneous collection of UV and mass data. The resulting chromatogram will confirm that the main peak has the expected m/z for this compound and provide the molecular weights of any co-eluting or resolved impurities.
Data Summary and Method Selection Guide
The choice of analytical technique depends on the specific goal of the analysis. The table below summarizes the key performance attributes of each method.
Comparative Data Table
| Parameter | HPLC | UPLC | LC-MS |
| Analysis Time | ~35 min | ~5 min | ~5 min |
| Relative Resolution | Good | Excellent | Excellent |
| Relative Sensitivity | Good | Better | Best |
| Impurity Identification | By Retention Time Only | By Retention Time Only | Definitive (by Mass) |
| Solvent Consumption | High | Low | Low |
| System Pressure | 400-2000 psi | 8,000-15,000 psi | 8,000-15,000 psi |
| Best For... | Routine QC, Validated Release Testing | High-Throughput Screening, Method Modernization | Impurity Profiling, Structural Elucidation, R&D |
Decision-Making Flowchart
Caption: Guide for Selecting the Appropriate Analytical Method.
Conclusion
The purity of this compound is a critical quality attribute that underpins the success of subsequent synthetic steps in drug development. A well-developed reversed-phase HPLC method provides a robust, reliable, and universally accessible platform for routine quality control and final product release testing, aligning with established regulatory expectations.[15][16]
For laboratories seeking to enhance efficiency, UPLC offers a compelling alternative, drastically reducing analysis time and solvent consumption while improving chromatographic resolution.[17] This makes it ideal for high-throughput screening environments and process optimization studies. When the analytical challenge shifts from quantification to identification, LC-MS is the indispensable tool. It provides unambiguous molecular weight information, enabling the confident structural characterization of unknown impurities and degradation products, which is essential for comprehensive impurity profiling and regulatory submissions.
Ultimately, an integrated approach is most powerful. HPLC serves as the validated workhorse for quality control, while UPLC and LC-MS are deployed strategically to accelerate development timelines and solve complex analytical challenges, ensuring the highest standards of quality and safety in the pharmaceutical pipeline.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
- USP General Chapter <621> Chromatography. United States Pharmacopeia. [URL: https://www.uspnf.
- FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. [URL: https://www.waters.com/webassets/cms/library/docs/720001099en.pdf]
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [URL: https://www.ddw-online.com/advanced-techniques-and-applications-of-lc-ms-in-small-molecule-drug-discovery-17-6-12345/]
- Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.com/article/79013/application-of-lcms-in-small-molecule-drug-development/]
- Snyder LR, Kirkland JJ, Glach JL. Practical HPLC Method Development. John Wiley & Sons. 1997. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118592014]
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A Comparative Guide to the X-ray Crystallography of Ethyl 7-bromo-1H-indazole-3-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of ethyl 7-bromo-1H-indazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. By comparing its potential structural features with known indazole derivatives, this document offers insights into the molecular intricacies that drive biological activity and inform rational drug design.
Introduction: The Significance of Indazoles in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice of these compounds are critical determinants of their physicochemical properties, such as solubility and stability, which in turn influence their therapeutic efficacy. X-ray crystallography stands as the definitive method for elucidating these structural details at the atomic level.
This guide focuses on this compound, a derivative of significant interest due to the potential for the bromine atom to engage in halogen bonding and other non-covalent interactions, which can be exploited in the design of potent and selective inhibitors for various biological targets. Understanding the crystal structure of this and related molecules is paramount for structure-based drug design.
Synthesis and Crystallization: From Precursors to Single Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthetic Pathway
The synthesis of this compound can be approached through a multi-step process, starting from commercially available precursors. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related indazole derivatives.[3][4]
Caption: Synthetic approaches to this compound.
Experimental Protocol: Synthesis of 7-Bromo-1H-indazole [4]
-
Dissolve 7-aminoindazole in concentrated hydrobromic acid and water, then cool the solution to -10 °C.
-
Slowly add a cooled solution of sodium nitrite in water.
-
Add solid sodium nitrite in portions while maintaining the temperature at -5 °C.
-
Stir the reaction mixture for 15 minutes.
-
Add a cooled solution of cuprous bromide in concentrated hydrobromic acid dropwise.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-1H-indazole.
Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate [3]
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, combine 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate in anhydrous tetrahydrofuran (THF).
-
Cool the reaction mixture to -78 °C.
-
Add a 1M THF solution of tetrabutylammonium fluoride (TBAF) dropwise.
-
Stir the mixture at -78 °C for 1.5 hours.
-
Allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture and partition between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to afford ethyl 1H-indazole-3-carboxylate.
The final step would involve either the bromination of ethyl 1H-indazole-3-carboxylate or the esterification of 7-bromo-1H-indazole.
Crystallization Strategies
Obtaining single crystals of sufficient size and quality is often the most challenging step. For indazole derivatives, slow evaporation of a saturated solution is a common and effective technique.[5]
Experimental Protocol: Crystallization
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, ethanol, or a mixture of hexane and ethyl acetate) to form a nearly saturated solution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.
X-ray Crystallographic Analysis: A Comparative Perspective
While the specific crystal structure of this compound is not publicly available as of this writing, we can infer and compare its likely structural features with those of closely related, published crystal structures.
Data Collection and Structure Refinement Workflow
The process of determining a crystal structure from a single crystal involves a standardized workflow.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of Indazole Crystal Structures
The following table compares the crystallographic data of two known indazole derivatives. This comparison provides a framework for what to expect and how to analyze the crystal structure of this compound.
| Parameter | Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[5] | 1-Methyl-1H-indazole-3-carboxylic acid[6] | This compound (Hypothetical) |
| Formula | C₁₆H₁₃FN₂O₂ | C₉H₈N₂O₂ | C₁₀H₉BrN₂O₂ |
| Crystal System | Monoclinic | Monoclinic | To be determined |
| Space Group | P2₁/n | P2₁/c | To be determined |
| Key Intermolecular Interactions | C-H···N and C-H···O hydrogen bonds, C-H···π interactions. Forms inversion-related dimers.[5] | O-H···O hydrogen bonds, forming inversion dimers.[6] | Expected: N-H···O hydrogen bonds, potential Br···O or Br···N halogen bonds, π-π stacking. |
| Molecular Conformation | The indazole ring is nearly coplanar with the ester moiety, suggesting conjugation.[5] | Two molecules in the asymmetric unit. | The planarity of the indazole and ester groups will be of interest. The bromine atom may influence the torsion angles. |
Key Insights from Comparison:
-
Hydrogen Bonding: The presence of the N-H proton in the indazole ring of the title compound makes it a potent hydrogen bond donor. This is likely to result in the formation of hydrogen-bonded dimers or chains, with the carbonyl oxygen of the ester group acting as the acceptor. This is a common motif in carboxylic acid and ester-containing crystal structures.
-
Halogen Bonding: The bromine atom at the 7-position is a key feature. It is a potential halogen bond donor and could interact with electronegative atoms like the oxygen of the carboxylate or the nitrogen of a neighboring indazole ring. The presence and geometry of such interactions would be a primary focus of the crystallographic analysis.
-
π-π Stacking: The planar indazole ring system is prone to π-π stacking interactions, which are likely to play a significant role in the overall crystal packing. The nature and extent of this stacking will influence the material's properties.
-
Influence of Substituents: Comparing the crystal packing of the title compound with that of non-brominated or differently substituted analogs would reveal the specific role of the bromine atom and the ethyl ester group in directing the supramolecular assembly.
Conclusion and Future Directions
The X-ray crystallographic analysis of this compound and its derivatives is a critical step in understanding the structure-activity relationships of this important class of molecules. This guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of these compounds. By comparing the structural features with known indazole derivatives, researchers can gain valuable insights into the non-covalent interactions that govern their solid-state properties and biological activities.
Future work should focus on obtaining the crystal structure of this compound and a series of its analogs with varying substituents at the 7-position and on the ester group. This would allow for a systematic study of how different functional groups modulate the crystal packing and intermolecular interactions, providing a robust dataset for the development of predictive models for the solid-state properties of indazole-based drug candidates.
References
-
Khan, I., et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 10(63), 38383-38405. Available from: [Link]
-
Li, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2957. Available from: [Link]
-
Doi, T., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 6(5), x210595. Available from: [Link]
-
Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398. Available from: [Link]
-
Organic Syntheses Procedure. 1H-Indazole-3-carboxylic acid, ethyl ester. Available from: [Link]
-
Jin, L., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Organics, 3(3), 195-203. Available from: [Link]
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"alternative intermediates to Ethyl 7-bromo-1H-indazole-3-carboxylate in drug synthesis"
As a Senior Application Scientist, this guide provides an in-depth comparison of viable alternative intermediates to Ethyl 7-bromo-1H-indazole-3-carboxylate, a critical building block in contemporary drug synthesis. The focus is on providing actionable data and insights for researchers, scientists, and drug development professionals to optimize synthetic routes, enhance molecular diversity, and navigate intellectual property landscapes.
The Central Role of the 7-Bromo-1H-Indazole Scaffold
The 1H-indazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] this compound, in particular, has become a cornerstone intermediate, primarily due to the strategic placement of the bromine atom. This halogen serves as a versatile synthetic handle for introducing further molecular complexity, typically through palladium-catalyzed cross-coupling reactions.[4]
Its most prominent application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib (MK-4827), a crucial drug for treating certain types of cancer.[5][6] In the synthesis of Niraparib, the 7-bromo position is ultimately functionalized to introduce the final carboxamide group, highlighting its importance in the established synthetic routes.[7]
Caption: General synthetic utility of the 7-bromo-1H-indazole intermediate.
However, reliance on a single intermediate presents several challenges, including potential supply chain vulnerabilities, cost fluctuations, and limitations on intellectual property. This necessitates a thorough exploration of viable alternatives.
A Comparative Analysis of Alternative Intermediates
The alternatives to this compound can be broadly categorized into two main groups: (1) Analogues with alternative halogenation at the 7-position and (2) Intermediates derived from fundamentally different synthetic strategies that bypass the need for a 7-halo-indazole precursor altogether.
Halogenated Analogues: A Direct Replacement Strategy
The most direct approach is to replace the bromine atom with other halogens, such as fluorine or chlorine. This strategy maintains the core synthetic logic while potentially offering advantages in reactivity, cost, or the final compound's properties.
-
Ethyl 7-chloro-1H-indazole-3-carboxylate: This is a common and often more cost-effective alternative. While chlorine is less reactive than bromine in many standard palladium-catalyzed cross-coupling reactions, modern catalyst systems with specialized ligands often overcome this hurdle, providing comparable or even superior yields. The synthesis of 7-chloro-indazole-3-carboxylic acid can be achieved from starting materials like 2-(3-fluoro-6-nitrobenzene) acetic acid.[8]
-
Ethyl 7-fluoro-1H-indazole-3-carboxylate: Fluorine's unique electronic properties make it a fascinating bioisosteric replacement.[9] However, the C-F bond is significantly stronger and generally not amenable to direct cleavage via standard cross-coupling methods used for C-Br or C-Cl bonds. Therefore, a 7-fluoro analogue is not a direct replacement for reactions requiring cleavage of the C-X bond. Instead, its value lies in creating analogues where the fluorine atom is retained in the final molecule, potentially improving metabolic stability or binding affinity. The synthesis of fluorine-containing indazoles can start from commercially available materials like 2,3-difluorobenzoic acid.[2]
-
Ethyl 7-iodo-1H-indazole-3-carboxylate: Iodine is the most reactive of the common halogens in cross-coupling reactions, often allowing for milder reaction conditions. However, iodo-compounds are typically more expensive and can be less stable. 7-iodo-1H-indazole has been synthesized and utilized as a potent building block for divergent syntheses.[10]
Table 1: Comparison of 7-Halogenated Indazole Intermediates
| Feature | 7-Bromo (Baseline) | 7-Chloro | 7-Fluoro | 7-Iodo |
| Relative Cost | Moderate | Low to Moderate | High | High |
| Reactivity in Cross-Coupling | High | Moderate | Very Low (Inert) | Very High |
| Stability | Good | Good | Excellent | Moderate |
| Key Advantage | Well-established reactivity | Cost-effective | Bioisosteric modification | High reactivity, mild conditions |
| Key Disadvantage | Higher cost than chloro | Requires more active catalysts | Not a direct replacement | Cost and stability |
| Primary Application | Versatile coupling partner | Cost-driven process optimization | Introducing fluorine into final API | Difficult couplings requiring high reactivity |
Alternative Synthetic Paradigms: Building the Core Differently
A more innovative approach involves synthetic strategies that construct the desired 3-carboxy-indazole scaffold without relying on a pre-installed halogen at the 7-position. This can offer significant advantages in step-economy and access to novel derivatives.
-
Nitrosation of Indoles: A powerful method involves the acid-mediated nitrosation of indole precursors. This reaction proceeds via an electrophilic attack of a nitrosonium ion equivalent on the indole ring, followed by a ring-opening and re-closure sequence to form the 1H-indazole-3-carboxaldehyde.[1] The resulting aldehyde can then be easily oxidized to the desired carboxylic acid. This method is highly versatile and can be applied to both electron-rich and electron-deficient indoles, providing access to a wide range of substituted indazoles.[1][11]
Caption: Synthesis of indazole-3-carboxylic acids via indole nitrosation.
-
Cyclization of Aryl Hydrazones: Another robust strategy involves the intramolecular cyclization of aryl-substituted E-α-hydrazone esters.[12] This approach allows for the construction of the 1H-indazole nucleus from acyclic precursors, offering a high degree of flexibility in introducing substituents on the benzene ring.
-
Direct C-H Functionalization: Emerging techniques in C-H activation offer a futuristic alternative. While still in development for this specific scaffold, these methods could one day allow for the direct installation of a carboxylate or other functional group at the 7-position of an unsubstituted indazole, completely bypassing the need for halogenated intermediates.
Featured Experimental Protocols
To provide practical guidance, this section details the synthesis of two key alternative intermediates.
Protocol 1: Synthesis of 7-Chloro-1H-indazole-3-carboxylic Acid
This protocol is adapted from established methods for synthesizing halogenated indazoles.[8]
Objective: To synthesize 7-chloro-1H-indazole-3-carboxylic acid as a cost-effective alternative to the 7-bromo analogue.
Materials:
-
2-Chloro-6-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
AIBN (catalyst)
-
Sodium Cyanide (NaCN)
-
Hydrazine hydrate
-
Appropriate solvents (e.g., CCl₄, DMSO, Ethanol) and reagents for workup.
Step-by-Step Procedure:
-
Benzylic Bromination: To a solution of 2-chloro-6-nitrotoluene in carbon tetrachloride, add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere, monitoring by TLC until the starting material is consumed. Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield 1-bromo-2-chloro-6-nitrobenzene.
-
Cyanation: Dissolve the crude bromide in DMSO and add sodium cyanide (NaCN). Heat the mixture, monitoring the reaction for the formation of 2-(2-chloro-6-nitrophenyl)acetonitrile. Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Cyclization: To the resulting acetonitrile derivative in ethanol, add hydrazine hydrate. Reflux the mixture. The hydrazine will induce cyclization to form the indazole ring.
-
Hydrolysis: The nitrile group can be hydrolyzed to the carboxylic acid under standard acidic or basic conditions to yield the final product, 7-chloro-1H-indazole-3-carboxylic acid.
-
Purification & Characterization: Purify the final product by recrystallization or column chromatography. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde via Nitrosation
This protocol is based on the highly efficient method described by Petit et al. (2018).[11]
Objective: To demonstrate a synthesis that bypasses halogenated intermediates by building the indazole ring from an indole precursor.
Materials:
-
7-methyl-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (2 N HCl)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate for extraction
Step-by-Step Procedure:
-
Preparation of Nitrosating Agent: In a round-bottom flask cooled to 0 °C, prepare a solution of sodium nitrite (8.0 eq) in deionized water and DMF. Slowly add 2 N hydrochloric acid (7.0 eq) to this solution while maintaining the 0 °C temperature. Stir for 10 minutes.
-
Addition of Indole: Prepare a solution of 7-methyl-indole (1.0 eq) in DMF. Add this solution dropwise to the cold nitrosating agent mixture over a period of 2 hours using a syringe pump.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
Workup and Extraction: Quench the reaction by pouring the mixture into water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 7-Methyl-1H-indazole-3-carboxaldehyde.
-
Oxidation (Next Step): The resulting aldehyde can be cleanly oxidized to 7-methyl-1H-indazole-3-carboxylic acid using standard reagents like sodium chlorite (NaClO₂).[11]
Strategic Decision-Making for Intermediate Selection
The optimal choice of intermediate is not universal and depends heavily on the specific goals of the synthesis. The following flowchart provides a logical framework for this decision-making process.
Caption: Decision workflow for selecting an appropriate indazole intermediate.
Key Considerations:
-
For large-scale, cost-sensitive manufacturing: The 7-chloro analogue is often the most pragmatic choice, provided the subsequent coupling steps can be efficiently optimized.
-
For early-stage discovery and analogue synthesis: Methods like indole nitrosation provide unparalleled flexibility to explore a wide range of substituents, enabling rapid generation of new chemical entities.
-
For overcoming challenging coupling reactions: The 7-iodo intermediate, despite its cost, may be necessary to achieve acceptable yields under mild conditions.
-
For improving drug properties: Bioisosteric replacements, such as using a 7-fluoro or 7-methyl precursor, should be considered when aiming to enhance metabolic stability, potency, or selectivity.[13][14]
Conclusion
While this compound remains a valuable and widely used intermediate, a wealth of strategic alternatives exists. Halogenated analogues like the 7-chloro derivative offer a direct, cost-effective replacement for process scale-up. More fundamentally, alternative synthetic paradigms, particularly the nitrosation of indoles, empower researchers to bypass traditional routes, reduce step counts, and rapidly access diverse libraries of novel compounds. The judicious selection of an intermediate, guided by the principles of cost, scalability, flexibility, and the desired properties of the final active pharmaceutical ingredient, is critical for the successful and efficient execution of modern drug discovery and development programs.
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Safety Operating Guide
Guide to the Safe and Compliant Disposal of Ethyl 7-bromo-1H-indazole-3-carboxylate
This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 7-bromo-1H-indazole-3-carboxylate. As a brominated heterocyclic compound frequently used in pharmaceutical research and development, its handling and disposal require a thorough understanding of its chemical properties and the associated regulatory landscape. This document is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted safely, efficiently, and in full compliance with environmental regulations.
Hazard Identification and Immediate Safety Actions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally analogous compounds, such as other brominated indazole esters, allow for a reliable preliminary hazard assessment.[1][2][3][4] This compound should be handled as a hazardous substance.
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation, characterized by redness, itching, or scaling upon contact.[1][3]
-
Eye Irritation: Likely to cause serious eye irritation upon contact.[1][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]
-
Toxicity: May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][3]
Immediate Actions & Required Personal Protective Equipment (PPE)
| Action/Scenario | Required PPE & First Aid | Justification |
| Routine Handling & Weighing | Nitrile Gloves, Safety Goggles (ANSI Z87.1), Lab Coat | Prevents accidental skin and eye exposure to the solid compound.[5] |
| Generating Dust or Aerosols | All routine PPE plus a respirator or use of a chemical fume hood | Minimizes the risk of respiratory tract irritation from inhaling fine particles.[1][5] |
| Accidental Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2] | Prompt removal is critical to minimize skin irritation and potential dermal absorption. |
| Accidental Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2] | Immediate and thorough rinsing is essential to prevent serious eye damage. |
| Spill Cleanup | Chemical-resistant gloves, safety goggles, lab coat, and respirator if dust is present. | Provides comprehensive protection during spill management to prevent exposure through all potential routes. |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[6] The bromine atom in its structure places it in this special category.
Why Segregation is Crucial:
-
Treatment Method: Halogenated organic compounds require high-temperature incineration in specially designed hazardous waste incinerators to ensure complete destruction and to manage the resulting acidic gases (like hydrobromic acid).[6][7]
-
Prevents Contamination: Mixing halogenated waste with non-halogenated solvent waste (e.g., acetone, ethanol, hexane) contaminates the entire batch.[8] This prevents the non-halogenated portion from being recycled or fuel-blended, drastically increasing disposal costs and environmental burden.[8][9]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA), imposing strict treatment standards and land disposal restrictions.[10][11]
The following diagram illustrates the critical decision-making process for waste segregation in the laboratory.
Caption: Waste characterization and segregation workflow.
Step-by-Step Disposal Protocol
Follow these procedures for all forms of waste containing this compound, including pure compound, contaminated consumables (e.g., weigh boats, gloves, paper towels), and reaction residues.
Step 1: Designate a Waste Container
-
Select a container specifically designated for Halogenated Organic Solid Waste . This container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, leak-proof lid.[12]
-
Your institution's Environmental Health & Safety (EH&S) department will typically provide pre-labeled containers.[8]
Step 2: Correctly Label the Container
-
The container must be clearly labeled with the words "Hazardous Waste."[13]
-
List all chemical constituents by their full name, including "this compound."[6] For mixtures, provide an estimated percentage of each component.
-
Indicate the relevant hazards (e.g., "Irritant," "Toxic").
-
Mark the "Accumulation Start Date"—the date the first piece of waste is placed in the container. This is a key requirement for regulatory compliance.[12]
Step 3: Accumulate Waste Safely
-
Place all waste materials (unwanted product, contaminated gloves, weigh paper, etc.) directly into the designated container.
-
Never mix this waste with non-halogenated waste streams.[14]
-
Keep the waste container securely closed at all times, except when adding waste.[12][14]
-
Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[12]
Step 4: Arrange for Disposal
-
Do not dispose of this chemical down the drain or in the regular trash.[12][15] This is a serious regulatory violation.
-
Once the container is nearly full (about 90%) or reaches its regulatory time limit, contact your institution's EH&S department to arrange for a pickup.[15] EH&S staff are trained to handle and transport hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Spill and Emergency Procedures
Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.
For Small Spills (Solid Powder):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. If significant dust is created, a respirator is necessary.[1]
-
Contain the Spill: Prevent the powder from spreading. Avoid using water, which could dissolve and spread the material.
-
Clean Up: Gently sweep or vacuum (with HEPA filter) the solid material. For final cleanup, use an inert absorbent material (e.g., vermiculite, sand) to wipe the area.[1] Do not use combustible materials like paper towels for the bulk of the spill.
-
Dispose of Cleanup Materials: Place all contaminated absorbents, used PPE, and other cleanup materials into the designated Halogenated Organic Solid Waste container.[15]
-
Decontaminate: Thoroughly wash the spill area with soap and water after the material has been collected.
-
Report: Report the spill to your laboratory supervisor or EH&S department, per your institution's policy.
Regulatory Framework
The disposal of this compound is governed by several key regulations. Adherence to the procedures outlined in this guide ensures compliance with these standards.
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA governs the management of hazardous waste from "cradle-to-grave."[12] As a halogenated organic compound, this waste is subject to stringent RCRA regulations, including land disposal restrictions.[11][16]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including proper chemical handling, use of PPE, and employee training on hazardous substances.[12]
By following these detailed procedures, you contribute to a safe laboratory environment, protect our ecosystem, and uphold the rigorous standards of scientific integrity and responsibility.
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Navigating the Safe Handling of Ethyl 7-bromo-1H-indazole-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethyl 7-bromo-1H-indazole-3-carboxylate, a halogenated aromatic compound. By understanding the underlying principles of the recommended safety protocols, you can foster a secure and efficient research environment.
Hazard Identification and Risk Assessment
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1]
-
Eye Irritation: Contact with eyes can lead to serious irritation.[1]
-
Inhalation: While acute inhalation toxicity is not fully characterized, it is prudent to avoid breathing in dust or vapors, as it may cause respiratory irritation.[2][3]
-
Ingestion: Similar compounds are harmful if swallowed.[2][3]
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is dictated by the potential routes of exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in chemical safety principles.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes. For operations with a higher risk of splashing, such as transfers of large volumes, a face shield should be worn in conjunction with goggles.[4][5] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact with many solvents, oils, and limited exposure to acids and bases.[6] Always check the glove manufacturer's compatibility chart for the specific solvents being used in your procedure. |
| Body Protection | A laboratory coat is the minimum requirement to protect against incidental splashes and contact. For procedures with a higher risk of significant spills, a chemically resistant apron over the lab coat is recommended.[6] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary, but this should be a last resort and requires a formal respiratory protection program. |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound will significantly mitigate risks. The following workflow diagram and step-by-step guide provide a clear operational plan.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Gather all necessary equipment, including glassware, spatulas, and weighing paper.
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of the solid compound or its solutions within the chemical fume hood.[4]
-
When weighing the solid, use a draft shield or perform the task in a balance enclosure to prevent the dispersal of fine particles.
-
Use a spatula for transfers to minimize the creation of dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Properly segregate and label all waste streams as described in the disposal plan below.
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
Waste Segregation:
-
Solid Waste: Any unused solid compound, contaminated weighing paper, or other solid materials should be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing the compound should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.[7]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated solid waste container.
Disposal Protocol:
-
Characterize and Segregate: Treat all waste containing this compound as hazardous waste.[7]
-
Containerization: Use appropriate, leak-proof containers for each waste stream. Ensure containers are clearly labeled with the full chemical name and hazard warnings.
-
Institutional Guidelines: Follow your institution's specific procedures for the final disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety and confidence, ensuring a secure laboratory environment for all.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 3-Bromo-6-chloro-4-nitro-1H-indazole: A Guide for Laboratory Professionals.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Glaze 'N Seal Products Inc. (2021, July 22). SAFETY DATA SHEET: “Wet Look” Lacquer.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 5-Bromo-1H-indazole-3-carboxylic acid.
- Accela ChemBio Inc. (n.d.). Material Safety Data Sheet: Ethyl 5,7-Dibromo-1H-indazole-3-carboxylate.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- PubChem. (n.d.). 1H-Indazole-3-carboxamide.
Sources
- 1. accelachem.com [accelachem.com]
- 2. fishersci.es [fishersci.es]
- 3. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
